N-(Tert-butyl)-3-chloropropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXIRPZPFZEMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324061 | |
| Record name | N-tert-butyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-81-2 | |
| Record name | N-tert-butyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(Tert-butyl)-3-chloropropanamide chemical properties
An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide: Synthesis, Properties, and Applications
Abstract
This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring both a reactive alkyl chloride and a stable amide functional group, it serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its applications, particularly as an intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this valuable synthetic intermediate.
Introduction and Significance
This compound, with CAS Number 100859-81-2, is a member of the halogenated amide family.[1][2][3] Its structure is characterized by a propanamide backbone with a chlorine atom at the 3-position and a bulky tert-butyl group attached to the amide nitrogen. This specific arrangement of functional groups makes it a valuable precursor in multi-step syntheses. The tert-butyl group provides steric hindrance that can influence reaction pathways and the physicochemical properties of downstream products, while the primary chloride offers a reactive site for nucleophilic substitution. Its utility is primarily seen in its role as an intermediate for creating larger, more complex molecules, making it a relevant compound in the fields of medicinal chemistry and materials science.[1][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data has been aggregated from various authoritative sources to provide a reliable reference.[2][3]
| Property | Value | Source(s) |
| IUPAC Name | N-tert-butyl-3-chloropropanamide | [2] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.65 g/mol | [2][3] |
| CAS Number | 100859-81-2 | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Purity | Commercially available at >95% | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetonitrile) | [1] |
| SMILES | CC(C)(C)NC(=O)CCCl | [2] |
| InChIKey | KZXIRPZPFZEMJA-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| LogP | 1.53 | [3] |
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and tert-butylamine.[5] This reaction is a standard procedure for amide bond formation.
General Reaction Scheme
The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a protonated amide intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. In many protocols, an excess of the amine starting material serves this purpose; alternatively, a non-nucleophilic base like triethylamine can be used.[6][7]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard, reliable method for the synthesis of this compound.
Materials:
-
3-Chloropropionyl chloride
-
Tert-butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess amine and triethylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic value of this compound lies in its dual reactivity. The amide group is generally stable under neutral and basic conditions, while the alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for selective modification at the chloro- C(3) position.
This compound serves as a key building block for introducing a -(CH₂)₂-C(=O)N-tBu moiety into a target molecule. This structural unit is found in various compounds explored during drug discovery. For instance, the propionamide scaffold is a common feature in pharmacologically active molecules.[5] The presence of a halogen, like chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4]
Potential applications include:
-
Linker Chemistry: The molecule can be used to link two different molecular fragments, where one fragment is introduced via substitution of the chloride and the other is part of the initial nucleophile.
-
Precursor to Heterocycles: The electrophilic carbon and the potential for modification at the amide nitrogen can be exploited to synthesize various heterocyclic systems.
-
Pharmaceutical Scaffolding: It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Safety, Handling, and Storage
As with any chemical reagent, this compound should be handled with appropriate safety precautions.
-
Hazards: The compound may cause skin and eye irritation.[1] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a cool, dry place away from direct sunlight and moisture.[1] Keep the container tightly sealed to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Spectral Data
Full spectral characterization is essential for confirming the identity and purity of the synthesized compound. Public databases provide reference spectra for this compound.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available for reference.[2]
-
Mass Spectrometry (MS): GC-MS data has been recorded and is accessible.[2]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are available.[2]
Researchers are advised to consult these resources, such as the PubChem database, to compare with their experimentally obtained data.[2]
References
-
Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. [Link]
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PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Riley, J., et al. (2023). Continuous flow synthesis of bupropion hydrochloride. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing. [Link]
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PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. [Link]
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NIST. Propanamide, N,N-dibutyl-3-chloro-. NIST Chemistry WebBook. [Link]
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Verstraete, B., et al. (2016). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]
- Google Patents. Synthetic method of 3-chloropropionyl chloride.
-
Turbeville, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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PubChem. Propanamide, N-butyl-3-chloro-. National Center for Biotechnology Information. [Link]
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LookChem. Cas 94318-74-8,N-(TERT-BUTYL)-2-CHLOROPROPANAMIDE. [Link]
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An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide
CAS Number: 100859-81-2 | Molecular Formula: C₇H₁₄ClNO | Molecular Weight: 163.65 g/mol
Introduction: A Versatile Bifunctional Building Block
N-(Tert-butyl)-3-chloropropanamide is a halogenated amide that serves as a valuable intermediate in modern organic and medicinal chemistry. Its structure is characterized by a robust tert-butyl group, which imparts steric bulk and influences solubility, and a reactive primary alkyl chloride, which provides a key site for nucleophilic substitution. This dual functionality makes it an attractive building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and specialty chemicals. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, reactivity, and analytical characterization.
Physicochemical Properties and Structural Data
This compound typically presents as a white or off-white crystalline powder. It demonstrates solubility in common organic solvents such as dichloromethane and acetonitrile. The tert-butyl group provides lipophilic character, while the amide and chloro functionalities contribute polarity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 100859-81-2 | |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.65 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically >95% | |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| LogP | 1.53 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 2 |
Synthesis and Reaction Mechanism
The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution of 3-chloropropionyl chloride with tert-butylamine. This reaction is a classic example of amidation.
Conceptual Synthesis Workflow
The overall synthetic strategy involves two main stages: the preparation of the acyl chloride precursor and the subsequent amidation.
Caption: Overall synthetic workflow for this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of the synthesis is the reaction between the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride and the nucleophilic lone pair of electrons on the nitrogen atom of tert-butylamine. The reaction proceeds via a tetrahedral intermediate. A non-nucleophilic base, such as triethylamine, is crucial to scavenge the hydrochloric acid byproduct, preventing the protonation of the tert-butylamine reactant and driving the reaction to completion.
Caption: Mechanism of this compound synthesis.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is analogous to the synthesis of similar N-substituted amides, such as Beclamide, from 3-chloropropionyl chloride. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
tert-Butylamine (1.0 equivalent)
-
3-Chloropropionyl chloride (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (tert-butylamine) is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical signatures for this compound.
| Technique | Expected Results |
| ¹H NMR | δ (ppm) in CDCl₃: - ~5.5-6.0 (broad singlet, 1H, N-H)- ~3.7 (triplet, 2H, -CH₂-Cl)- ~2.5 (triplet, 2H, -CO-CH₂-)- ~1.3 (singlet, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~170 (-C=O)- ~51 (-C(CH₃)₃)- ~40 (-CH₂-Cl)- ~38 (-CO-CH₂-)- ~28 (-C(CH₃)₃) |
| FT-IR | ν (cm⁻¹): - ~3300 (N-H stretch)- ~2970 (C-H stretch, alkyl)- ~1640 (C=O stretch, Amide I)- ~1550 (N-H bend, Amide II)- ~700 (C-Cl stretch) |
| Mass Spec (EI) | m/z: - 163/165 [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)- 148/150 [M-CH₃]⁺- 102 [M-C(CH₃)₃]⁺ or [M-57]⁺- 57 [C(CH₃)₃]⁺ (base peak) |
| Purity Analysis (GC-MS) | A single major peak in the gas chromatogram with a corresponding mass spectrum matching the expected fragmentation pattern. |
Applications in Drug Development and Organic Synthesis
This compound is a bifunctional intermediate, meaning its two reactive ends can be addressed in subsequent synthetic steps.
-
Nucleophilic Displacement of Chloride: The terminal chloride is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides). This allows for the introduction of diverse functional groups, making it a key precursor for building β-substituted propionamide scaffolds. These scaffolds are prevalent in many biologically active molecules.
-
Amide Chemistry: While the amide bond is generally stable, it can be hydrolyzed under harsh conditions or potentially serve as a handle for further transformations in advanced synthetic routes.
Its structural relative, N-tert-butyl-3-chloropropane-1-sulfonamide, finds applications in pharmaceutical and agrochemical development, highlighting the utility of the 3-chloropropyl tert-butyl scaffold. The synthesis of the anticonvulsant drug Beclamide (N-benzyl-3-chloropropionamide) from 3-chloropropionyl chloride demonstrates a direct application of the core reactive moiety present in the title compound.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount.
Hazard Classification:
-
GHS Pictograms: GHS06 (Toxic), GHS08 (Health Hazard)
-
Potential Hazards: Based on its structure and analogous compounds, it should be handled as a substance that may cause skin and eye irritation. Due to the GHS06 pictogram, it is considered toxic if swallowed, in contact with skin, or if inhaled. The GHS08 pictogram suggests it may be suspected of causing genetic defects.
Handling:
-
Use in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from direct sunlight and moisture to prevent degradation.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Symax Laboratories Private Limited. (n.d.). Reagent this compound (Cas No.100859-81-2). IndiaMART. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and
N-(Tert-butyl)-3-chloropropanamide: A Technical Guide for Researchers in Drug Development
Introduction
N-(tert-butyl)-3-chloropropanamide is a bifunctional organic compound that serves as a crucial building block in modern synthetic chemistry. As a member of the N-substituted amide family, its structure is characterized by a reactive 3-chloropropyl chain and a sterically significant tert-butyl group attached to the amide nitrogen. This unique combination of features makes it a valuable intermediate, particularly in the synthesis of novel pharmaceutical compounds and complex organic molecules.[1] The presence of a terminal chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups, while the tert-butyl moiety can impart specific conformational constraints or enhance metabolic stability in target molecules. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, and an exploration of its applications for professionals in drug discovery and chemical research.
Physicochemical Properties and Identifiers
Accurate characterization is the foundation of all subsequent experimental work. The key properties and identifiers for this compound have been consolidated from multiple authoritative databases and commercial suppliers to ensure reliability.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [2][3] |
| Molecular Weight | 163.64 g/mol | [3] |
| CAS Number | 100859-81-2 | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid or crystalline powder | [1] |
| Canonical SMILES | CC(C)(C)NC(=O)CCCl | [2][3] |
| InChI Key | KZXIRPZPFZEMJA-UHFFFAOYSA-N | [3] |
| Typical Purity | ≥95% | [2] |
| Storage Conditions | Store at room temperature in a cool, dry place | [1] |
Synthesis and Purification
The most direct and widely employed method for synthesizing this compound is through the nucleophilic acyl substitution reaction between a suitable amine and an acyl chloride.
Synthetic Pathway: Nucleophilic Acyl Substitution
The synthesis proceeds via the reaction of 3-chloropropanoyl chloride with tert-butylamine.[4] The mechanism is initiated by the attack of the nucleophilic lone pair of electrons on the tert-butylamine's nitrogen atom onto the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic base, such as triethylamine, is crucial in this process. It acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, thereby preventing the protonation and deactivation of the starting amine.[5]
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Batch Synthesis)
This protocol describes a standard laboratory-scale synthesis, adapted from general procedures for N-acylation.[5] The self-validating nature of this protocol is ensured by the inclusion of an in-process check via Thin-Layer Chromatography (TLC).
Materials:
-
tert-Butylamine (1.0 equivalent)
-
3-Chloropropanoyl chloride (1.05 equivalents)
-
Triethylamine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane, requires optimization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C.
-
Acyl Chloride Addition: Slowly add 3-chloropropanoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the stirred amine solution via a dropping funnel over 30-45 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC. Spot the initial amine solution, the acyl chloride, and the reaction mixture on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, higher-Rf product spot indicates reaction completion.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess triethylamine and unreacted tert-butylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water-soluble components.
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Caption: A generalized workflow for the synthesis and purification of the title compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is recommended. Spectroscopic data for this compound is available in public repositories for comparison.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the tert-butyl protons (a singlet integrating to 9H), and two methylene groups (triplets integrating to 2H each), along with an amide proton (a broad singlet). ¹³C NMR will confirm the presence of seven distinct carbon environments.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the compound's molecular weight, and the isotopic pattern of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be evident.[3]
-
Infrared (IR) Spectroscopy: An IR spectrum will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).
Applications in Synthetic Chemistry and Drug Discovery
The utility of this compound in research and development stems from its identity as a versatile synthetic intermediate.
-
Versatile Building Block: The terminal chloro group is a competent leaving group, making the propyl chain susceptible to nucleophilic substitution. This allows for the straightforward introduction of various moieties such as azides, amines, thiols, and cyanides, creating a diverse library of derivative compounds from a single, common intermediate.
-
Role in Medicinal Chemistry: Organochlorine compounds are prevalent in pharmaceuticals, with over 250 chlorine-containing drugs approved by the FDA.[6] The chlorine atom can modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Intermediates like this compound are therefore highly valuable for generating lead compounds in drug discovery programs.
-
Influence of the Tert-butyl Group: The sterically demanding tert-butyl group is a common motif in pharmacologically active molecules.[7] It can serve as a lipophilic anchor, improve oral bioavailability by preventing enzymatic degradation of the adjacent amide bond, or enforce a specific molecular conformation required for binding to a biological target.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified with GHS pictograms GHS06 (Toxic) and GHS08 (Health Hazard).[2] It may cause skin and eye irritation upon direct contact.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound.[8][9]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a compound defined by its molecular weight; it is a strategically designed synthetic building block of significant value to the scientific community. Its straightforward synthesis, combined with the dual functionality of a reactive chloro group and a sterically influential tert-butyl moiety, makes it a powerful tool for constructing complex molecular architectures. For researchers in drug development and organic synthesis, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation chemical entities.
References
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This compound (Cas No.100859-81-2) . Symax Laboratories Private Limited. [Link]
-
N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 . PubChem, National Center for Biotechnology Information. [Link]
-
N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296 . PubChem, National Center for Biotechnology Information. [Link]
-
Nucleophilic substitution of 3 with tert-butylamine . ResearchGate. [Link]
-
Propanamide, N-butyl-3-chloro- | C7H14ClNO | CID 4196329 . PubChem, National Center for Biotechnology Information. [Link]
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Unlocking Potential: N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Production of 3-chloropropionyl chloride.
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation . PubMed, National Center for Biotechnology Information. [Link]
- Synthetic method of 3-chloropropionyl chloride.
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Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard . Czech J. Food Sci. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . PMC, National Institutes of Health. [Link]
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An In-depth Technical Guide to N-(tert-butyl)-3-chloropropanamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N-(tert-butyl)-3-chloropropanamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's structural formula, physicochemical properties, a detailed synthesis protocol, and its significant applications, grounded in authoritative scientific principles.
Introduction and Core Compound Profile
This compound is a valuable building block in organic chemistry, particularly in the synthesis of pharmaceutical compounds.[1] Its structure incorporates a reactive chloro-substituent and a sterically hindering tert-butyl group, which together offer unique reactivity and selectivity in various chemical transformations. The primary utility of this compound lies in its role as a precursor for introducing a β-amino acid moiety, a common structural motif in biologically active molecules.
Structural Formula and Physicochemical Properties
The structural integrity of a chemical compound is fundamental to its reactivity and function. The molecular formula of this compound is C₇H₁₄ClNO.[2]
Molecular Structure:
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 163.65 g/mol | [2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Appearance | White or off-white crystalline powder | [1] |
| Purity | ≥95% | |
| Physical Form | Solid | |
| IUPAC Name | N-tert-butyl-3-chloropropanamide | [3] |
| SMILES | CC(C)(C)NC(=O)CCCl | [3] |
| CAS Number | 100859-81-2 | [2] |
Synthesis Protocol: N-Acylation of tert-Butylamine
The most direct and common method for the synthesis of this compound is the N-acylation of tert-butylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
This protocol is a self-validating system, where the reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is purified to meet the required standards for subsequent applications.
Materials:
-
tert-Butylamine
-
3-Chloropropionyl chloride[4]
-
Triethylamine (or another suitable non-nucleophilic base)[4]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath. The use of a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The slow addition rate is critical to maintain temperature control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is necessary because 3-chloropropionyl chloride is highly reactive towards water, which would lead to the formation of 3-chloropropionic acid and reduce the yield of the desired amide.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction. This is essential as the HCl would otherwise protonate the unreacted tert-butylamine, rendering it non-nucleophilic and halting the reaction.
-
Aqueous Work-up: The series of washes in the work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The presence of the chloro group allows for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups.[4]
One of the key applications is in the synthesis of β-amino acid derivatives. These are important components of many biologically active compounds, including some antivirals and enzyme inhibitors. The tert-butyl group can also serve as a protecting group or a key pharmacophoric feature in the final drug molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a cool, dry place away from direct sunlight and moisture.[1] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]
Conclusion
This compound is a chemical intermediate of significant value in organic synthesis, particularly for the pharmaceutical industry. Its well-defined structure and predictable reactivity make it a reliable building block for the creation of complex molecular architectures. The synthesis protocol provided in this guide is robust and scalable, and a thorough understanding of the underlying chemical principles ensures its successful implementation.
References
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Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). Available at: [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. Available at: [Link]
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PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. Available at: [Link]
-
ResearchGate. Nucleophilic substitution of 3 with tert-butylamine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing. Available at: [Link]
-
PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available at: [Link]
- Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
- Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available at: [Link]
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Navigating the Solubility Landscape of N-(Tert-butyl)-3-chloropropanamide: A Technical Guide for Drug Development Professionals
Abstract
N-(Tert-butyl)-3-chloropropanamide is a key building block in the synthesis of numerous pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic route. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in different solvent classes, and presents a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile intermediate.
Understanding the Molecular Architecture: A Prelude to Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable guidepost in this context.[1] A thorough examination of the structure of this compound reveals a molecule with distinct polar and nonpolar regions, suggesting a nuanced solubility profile.
Key Structural Features:
-
Amide Group (-CONH-): This is the most polar region of the molecule. The carbonyl oxygen and the nitrogen-bound hydrogen are capable of acting as hydrogen bond acceptors and donors, respectively.[2][3][4] This functional group will strongly influence solubility in polar protic solvents.
-
Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group contributes significantly to the molecule's lipophilicity. Its presence will enhance solubility in nonpolar solvents and hinder it in highly polar, aqueous environments.
-
Chloropropyl Chain (-CH₂CH₂Cl): The chloro-substituent introduces a dipole moment, adding to the overall polarity of the molecule. However, the hydrocarbon chain itself is nonpolar.
The topological polar surface area (TPSA) of this compound is calculated to be 29.1 Ų.[5][6] This value indicates a molecule of moderate polarity, suggesting that it will not be exclusively soluble in either highly polar or completely nonpolar solvents, but will likely exhibit favorable solubility in a range of solvents with intermediate polarity.
Predictive Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in three main classes of organic solvents:
Polar Aprotic Solvents
-
Examples: Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.
-
Predicted Solubility: High. These solvents can engage in dipole-dipole interactions with the amide and chloro functionalities of this compound. While they cannot donate hydrogen bonds, their ability to accept them and their overall polarity should be sufficient to overcome the solute-solute interactions. Commercial suppliers often note its solubility in dichloromethane and acetonitrile.
Polar Protic Solvents
-
Examples: Methanol, Ethanol, Isopropanol.
-
Predicted Solubility: Moderate to High. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group.[2][7] However, the nonpolar tert-butyl group may slightly diminish the overall solubility compared to highly polar aprotic solvents. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solubility of the amide is expected to increase due to the more favorable interaction with the nonpolar regions of the solute.
Nonpolar Solvents
-
Examples: Hexane, Toluene, Diethyl Ether.
-
Predicted Solubility: Low to Moderate. The nonpolar tert-butyl group and the hydrocarbon backbone will favor interaction with these solvents. However, the polar amide head will have limited interaction, likely leading to lower overall solubility. Diethyl ether, with its slight polarity, may show better results than purely aliphatic hydrocarbons like hexane.
This predictive framework provides a strong starting point for solvent selection. However, for critical process development, empirical determination of solubility is indispensable.
A Validated Protocol for Quantitative Solubility Determination
The following protocol describes the isothermal equilibrium method, a robust and reliable technique for determining the solubility of a solid compound in a liquid solvent. This method ensures that the system has reached equilibrium, providing an accurate measure of the saturation solubility at a given temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean vial.
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (C × D × V) / (m_solution / ρ_solution) × 100 Where:
-
C = Concentration of the diluted sample (g/mL)
-
D = Dilution factor
-
V = Initial volume of the saturated solution taken for dilution (mL)
-
m_solution = Mass of the filtered saturated solution (g)
-
ρ_solution = Density of the saturated solution (can be approximated by the density of the pure solvent for dilute solutions)
-
-
Data Presentation and Interpretation
For ease of comparison and analysis, the experimentally determined solubility data should be compiled into a structured table. This allows for a clear overview of the compound's behavior in different solvents and facilitates informed decision-making in process development.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Exemplary)
| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL) | Observations |
| Dichloromethane | Polar Aprotic | 3.1 | Record Experimental Value | Clear, colorless solution |
| Acetonitrile | Polar Aprotic | 5.8 | Record Experimental Value | Clear, colorless solution |
| Ethyl Acetate | Polar Aprotic | 4.4 | Record Experimental Value | Clear, colorless solution |
| Methanol | Polar Protic | 5.1 | Record Experimental Value | Clear, colorless solution |
| Ethanol | Polar Protic | 4.3 | Record Experimental Value | Clear, colorless solution |
| Toluene | Nonpolar | 2.4 | Record Experimental Value | Suspension, slow dissolution |
| Hexane | Nonpolar | 0.1 | Record Experimental Value | Insoluble |
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its polar amide group and nonpolar alkyl and chloropropyl moieties. While predictive analysis based on molecular structure provides a valuable starting point, accurate and reliable data can only be obtained through rigorous experimental determination. The isothermal equilibrium method detailed in this guide offers a robust framework for generating such data. A thorough understanding of the solubility of this key intermediate will empower researchers and drug development professionals to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.
References
-
Butts, C. P., & Jones, C. D. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8785–8817. [Link]
- Avdeef, A. (2012).
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
-
Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
Science Ready. (n.d.). Amides. Retrieved from [Link]
-
Wikipedia. (2024, January 4). Amide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 21.7: Properties of Amides. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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- 7. fiveable.me [fiveable.me]
N-(Tert-butyl)-3-chloropropanamide: A Comprehensive Technical Guide
This guide provides a detailed overview of N-(tert-butyl)-3-chloropropanamide, a key chemical intermediate in pharmaceutical and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available technical data on its physical and chemical properties, outlines a probable synthetic pathway, and addresses critical safety and handling protocols.
Introduction and Significance
This compound (CAS No. 100859-81-2) is a halogenated amide that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive chloro-functionalized propyl chain and a sterically hindering tert-butyl group on the amide nitrogen, makes it a valuable precursor for introducing specific pharmacophores in drug discovery programs. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or modulation of receptor binding, while the terminal chloride provides a reactive handle for nucleophilic substitution or other coupling reactions.
Physical State and Appearance
Under standard laboratory conditions, this compound presents as a white to off-white crystalline powder or solid.[1][2] The solid nature of this compound simplifies handling and weighing operations compared to volatile or viscous liquid reagents. The color consistency is a primary indicator of purity; significant deviation from a white or off-white appearance may suggest the presence of impurities, residual solvents, or degradation products. It is recommended to store the compound in a cool, dry place away from direct sunlight and moisture to maintain its integrity.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's properties is fundamental to its application in synthesis. While a definitive melting point is not consistently reported in publicly available literature, which may be due to variations in purity or crystalline form, other key properties have been documented.[1]
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 100859-81-2 | [1][3] |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [3] |
| Appearance | White or off-white crystalline powder/solid | [1] |
| Melting Point | Not specified (varies with purity) | [1] |
| Solubility | Soluble in dichloromethane and acetonitrile | [1] |
| Purity (Typical) | >95% | [3] |
Spectroscopic Data Interpretation
-
¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet, integrating to 9H), and two methylene groups of the propyl chain (likely triplets, each integrating to 2H), along with a broad singlet for the amide N-H proton.
-
¹³C NMR: Signals for the quaternary carbon and methyl carbons of the tert-butyl group, the two methylene carbons of the propyl chain (one of which would be shifted downfield due to the adjacent chlorine atom), and the carbonyl carbon of the amide.
-
FTIR: Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the amide I band (C=O stretch, typically strong, around 1640-1680 cm⁻¹), the amide II band (N-H bend, around 1520-1570 cm⁻¹), and a C-Cl stretch (typically in the fingerprint region, 600-800 cm⁻¹).
Synthesis Methodology and Workflow
The synthesis of this compound is most logically achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of tert-butylamine with 3-chloropropanoyl chloride.
Proposed Experimental Protocol
The following is a generalized, self-validating protocol based on established principles of amide synthesis. Optimization may be required based on laboratory conditions and desired scale.
-
Reaction Setup: To a stirred solution of tert-butylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Causality: The use of excess amine or an external base is crucial to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane is a common solvent as it is unreactive and easily removed. Cooling the reaction mitigates the exothermic nature of the acylation.
-
-
Acylation: Add 3-chloropropanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (3-chloropropanoyl chloride) is consumed.
-
Self-Validation: Comparing the reaction mixture to spots of the starting materials on the TLC plate provides clear evidence of reaction completion.
-
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Logical framework for ensuring safe handling of the compound.
Conclusion
This compound is a solid, crystalline compound of significant utility in synthetic chemistry. Its physical properties make it a convenient reagent, while its chemical structure offers dual functionality for molecular elaboration. Although detailed, peer-reviewed characterization data such as a precise melting point and full spectroscopic assignments are not widely published, its identity can be readily confirmed using standard analytical techniques. The synthesis is straightforward, following established principles of amide bond formation. Due to its toxicity and potential mutagenicity, strict adherence to safety protocols is mandatory when handling this compound.
References
-
Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. [Link]
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Introduction: The Strategic Utility of a Bifunctional Building Block
An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide for Researchers and Drug Development Professionals
This compound (CAS No. 100859-81-2) is a deceptively simple, yet highly versatile bifunctional molecule that has carved a niche as a valuable building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a secondary amide capped with a sterically hindering tert-butyl group and a terminal primary alkyl chloride, offers a precise handle for sequential chemical modifications. The tert-butyl group provides steric bulk and lipophilicity, while the chloro-propyl arm serves as a classic electrophile for introducing a three-carbon spacer via nucleophilic substitution.
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the commercial landscape for this reagent. Moving beyond a simple list of suppliers, we will delve into the critical aspects of quality assessment, typical synthetic applications, and the underlying chemical principles that drive its utility. As a senior application scientist, the emphasis here is on the practical causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reproducible and reliable results in a research and development setting.
Chapter 1: Core Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is typically supplied as a stable, off-white to white crystalline solid. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 100859-81-2 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [1][2] |
| IUPAC Name | N-tert-butyl-3-chloropropanamide | |
| Appearance | White to off-white solid/crystalline powder | |
| Purity (Typical) | ≥95% | [2] |
| Solubility | Soluble in organic solvents (e.g., DCM, acetonitrile) | |
| Storage | Store in a cool, dry place; Sealed in dry, 2-8°C recommended | [2] |
Chapter 2: The Commercial Landscape: A Guide to Sourcing
The supply chain for this compound consists of a mix of primary manufacturers and third-party distributors. For research and early development, catalog suppliers offer convenience and small quantities. For process development and scale-up, engaging directly with a manufacturer can provide better control over specifications and cost.
Below is a comparative summary of prominent commercial suppliers. It is crucial for the end-user to verify current purity, availability, and lead times directly with the supplier, as these can fluctuate.
| Supplier | Business Type | Stated Purity | Noteworthy Information |
| Sigma-Aldrich (Merck) | Distributor/Manufacturer | ≥95% | Offers comprehensive documentation including Safety Data Sheets (SDS) and may provide Certificates of Analysis (CoA).[3] |
| ChemScene | Manufacturer/Supplier | ≥95% | Provides custom synthesis and commercial production services. Offers detailed shipping and hazardous material information.[2] |
| Symax Laboratories | Manufacturer | 99% | Hyderabad-based manufacturer, may be a primary source for other distributors. Offers various packaging sizes. |
| JHECHEM CO LTD | Manufacturer | Not explicitly stated | Chinese-based manufactory with a broad portfolio of building blocks and intermediates.[4] |
| HANGZHOU LEAP CHEM | Distributor | Not explicitly stated | A large supplier of fine chemicals, listing this compound among its extensive catalog. |
| ChemBridge (via Hit2Lead) | Manufacturer/Supplier | 95% | Specializes in screening compounds and building blocks for drug discovery. Provides pricing for various quantities.[5] |
Chapter 3: Quality Assurance for the End-User: A Self-Validating System
Trust in a starting material is paramount. While suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the diligent researcher to perform incoming quality control (QC) to validate the identity and purity of the material. This ensures the integrity of all subsequent experimental data.
Interpreting the Certificate of Analysis (CoA)
A CoA is a snapshot of a specific batch's quality. Key parameters to scrutinize include:
-
Identity Confirmation: This is typically verified by ¹H NMR or IR spectroscopy. The data should be consistent with the known structure of the molecule.
-
Purity Assessment: Usually determined by HPLC or GC. A purity value of >95% is common for this type of reagent. Look for the number and percentage of any significant impurities.
-
Residual Solvents: If available, GC-Headspace data can identify residual solvents from the synthesis and purification, such as tert-butylamine or dichloromethane.
Experimental Protocol: Identity & Purity Verification by ¹H NMR
This protocol provides a definitive method for confirming the structural identity of this compound and assessing its purity against a known standard.
Materials:
-
This compound (sample)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
NMR Spectrometer (300 MHz or higher)[6]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS.
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum according to standard instrument procedures.[6] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Set the TMS peak to 0.00 ppm.
-
Integrate all peaks. The expected chemical shifts and integrations are:
-
~ 5.8-6.2 ppm (broad singlet, 1H): Amide N-H proton.
-
~ 3.75 ppm (triplet, 2H): -CH₂-Cl protons.
-
~ 2.55 ppm (triplet, 2H): -C(=O)-CH₂- protons.
-
~ 1.35 ppm (singlet, 9H): Tert-butyl -C(CH₃)₃ protons.
-
-
Confirm that the relative integrations match the 1:2:2:9 proton ratio.
-
Analyze for impurities, such as residual solvents or starting materials (e.g., tert-butylamine at ~1.1 ppm).
-
Experimental Protocol: Purity Verification by HPLC-UV
This protocol outlines a standard reverse-phase HPLC method to quantify the purity of the material.
Materials & Instrumentation:
-
This compound (sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).[7][8]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of a 1:1 mixture of Mobile Phase A and B to get a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection: UV at 205 nm (for amide bond).[7]
-
Column Temperature: 30-40 °C
-
Gradient:
-
0-2 min: 25% B
-
2-12 min: 25% to 95% B
-
12-15 min: 95% B
-
15-16 min: 95% to 25% B
-
16-20 min: 25% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Caption: Incoming Quality Control (QC) workflow for new reagents.
Chapter 4: Synthesis, Impurities, and Application
Commercial Synthesis Route and Potential Impurities
The most probable and economically viable commercial synthesis of this compound is the acylation of tert-butylamine with 3-chloropropanoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
Caption: Likely commercial synthesis of the title compound.
Understanding this pathway allows a researcher to anticipate potential process-related impurities:
-
Unreacted Starting Materials: Residual tert-butylamine or 3-chloropropanoyl chloride (which may appear as 3-chloropropanoic acid after workup).
-
Over-alkylation/Side Products: While the bulky tert-butyl group minimizes this, side reactions are always possible.
-
Solvents and Reagents: Residual solvents (e.g., Dichloromethane) and base (e.g., Triethylamine).
Application Protocol: N-Alkylation of a Secondary Amine
This compound is an effective alkylating agent. The following protocol is a representative example of its use to alkylate a secondary amine, a common transformation in building more complex molecular scaffolds.[9][10]
Materials:
-
A secondary amine (e.g., Morpholine, 1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered
-
Potassium iodide (KI, 0.1 eq., catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary amine, potassium carbonate, and potassium iodide.
-
Add anhydrous DMF to dissolve/suspend the reagents (target concentration of ~0.2-0.5 M).
-
Add this compound to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The catalytic KI facilitates the substitution by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated product.
Caption: Representative N-alkylation reaction using the title reagent.
Chapter 5: Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols are non-negotiable. The information below is a synthesis of best practices and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a respirator may be necessary.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.
-
Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use non-sparking tools and ensure proper grounding of equipment.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than just another entry in a chemical catalog; it is a reliable and versatile tool for synthetic innovation. For the research scientist and drug development professional, a successful outcome depends not only on the reaction scheme but also on the quality of the materials that fuel it. By sourcing from reputable suppliers, implementing a robust incoming QC process, and understanding the chemistry of its application and potential impurities, researchers can confidently leverage this building block to construct the complex molecules that drive discovery.
References
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PubChem. N-tert-butyl-3-chloropropanamide Compound Summary. [Link]
-
PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide Compound Summary. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Google Patents. Process for preparing bupropion hydrochloride. (2009). Pub. No.: US 2009/0012328 A1.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
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PubChem. 3-Chloropropanamide Compound Summary. [Link]
-
Navickas, V., et al. (2021). Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. Chemija, 32(4). [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
-
Raczak-Gutman, S., & Jedrzejczak, M. (2010). VALIDATION OF AN ANALYTICAL PROCEDURE – CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Herba Polonica, 56(2). [Link]
-
Liu, X., et al. (2012). HPLC evaluation on 3-n-butylphthalide distribution. Journal of Applied Pharmaceutical Science, 2(11), 063-066. [Link]
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N-(Tert-butyl)-3-chloropropanamide safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of N-(Tert-butyl)-3-chloropropanamide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for this compound (CAS No. 100859-81-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into managing the risks associated with this valuable synthetic intermediate. Our focus is on the causality behind safety protocols, ensuring a self-validating system of safe laboratory practices.
Compound Profile and Significance
This compound is an organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly within pharmaceutical research.[1] Its structure, featuring a reactive chloro-substituent and an amide functional group, makes it a versatile intermediate. However, these same features necessitate a thorough understanding of its potential hazards. The presence of a chlorinated alkyl chain and an amide linkage requires careful handling to prevent unintended exposure and reactions.
Molecular Structure
Caption: A systematic workflow for risk assessment and control implementation.
Safe Handling, Storage, and Emergency Protocols
The practical application of safety data is reflected in the day-to-day procedures for handling, storing, and responding to incidents involving the chemical.
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
Given the high potential for toxicity and irritation, all manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear of clutter. Don the appropriate PPE: a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile).
-
Weighing: If possible, weigh the solid compound within a ventilated balance enclosure or by using a "weighing by difference" method to minimize dust generation. If weighing directly on a balance in the hood, perform the action slowly and carefully.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. The compound is reported to be soluble in organic solvents like dichloromethane and acetonitrile. [1]4. Reaction: All reactions should be conducted in closed or well-contained systems within the fume hood.
-
Post-Handling: After use, decontaminate the work surface thoroughly. Remove gloves using the proper technique and wash hands immediately and thoroughly with soap and water.
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.
-
Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight and moisture. [1]Some suppliers recommend refrigerated storage (2-8°C) in a tightly sealed container. [2]* Rationale: Storing in a cool, dry environment minimizes the risk of thermal decomposition or hydrolysis. The chloro- group can be susceptible to nucleophilic substitution, and preventing contact with moisture is crucial.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids, which could trigger vigorous and potentially hazardous reactions. [3]
First-Aid and Emergency Measures
In the event of an accidental exposure, immediate and appropriate action is critical. The following measures are based on general principles for handling toxic and irritant chemicals. [3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. [5]If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]* Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency response personnel. [5]Ensure adequate ventilation during cleanup.
Reactivity and Disposal Considerations
Understanding the chemical's reactivity is key to preventing incidents during both synthesis and workup procedures.
-
Hazardous Reactions: The compound is not known to undergo hazardous polymerization. [3]However, as a chlorinated amide, it can be expected to react with strong acids, bases, and oxidizing agents. Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl). [3]* Synthesis Context: this compound is likely synthesized from the reaction of 3-chloropropanoyl chloride with tert-butylamine. [7]This context is important as it informs on potential unreacted starting materials or byproducts that could be present as impurities.
-
Waste Disposal: All waste containing this compound should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system or waterways. [4]
Conclusion
This compound is a valuable synthetic tool whose utility is matched by its potential hazards. The GHS06 and GHS08 classifications demand the highest level of respect and care. By adopting a proactive risk assessment strategy, utilizing appropriate engineering controls and PPE, and adhering to strict handling and storage protocols, researchers can safely harness the synthetic potential of this compound. The causality is clear: understanding the specific toxicological and chemical risks directly informs the creation of a robust and self-validating safety culture in the laboratory.
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing.
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
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ECHEMI. 3-AMINO-N-(TERT-BUTYL)BENZAMIDE SDS.
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BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
-
Apollo Scientific. tert-Butyl 3-aminopropanoate SDS.
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reaction mechanism of N-(Tert-butyl)-3-chloropropanamide formation
An In-depth Technical Guide to the Reaction Mechanism of N-(Tert-butyl)-3-chloropropanamide Formation
Authored by: A Senior Application Scientist
Foreword: The Synthetic Utility of N-Acylated Amides
In the landscape of modern drug development and fine chemical synthesis, the amide bond stands as one of the most fundamental and prevalent linkages. The formation of this compound from 3-chloropropanoyl chloride and tert-butylamine is a classic yet highly relevant example of N-acylation. This reaction yields a bifunctional molecule, featuring a stable amide group and a reactive alkyl chloride handle. This dual functionality makes the product a valuable intermediate for introducing a tert-butylamido-propanoyl moiety into more complex molecular architectures, a common strategy in the synthesis of pharmaceutical agents and other high-value compounds.[1] This guide provides an in-depth exploration of the underlying reaction mechanism, a field-proven experimental protocol, and a discussion of potential competing reactions, tailored for researchers and professionals in chemical and pharmaceutical development.
Part 1: The Core Reaction Mechanism - Nucleophilic Acyl Substitution
The synthesis of this compound proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as a nucleophilic addition-elimination reaction.[2][3] The reaction is characterized by the attack of a nucleophile (tert-butylamine) on the electrophilic carbonyl carbon of an acyl derivative (3-chloropropanoyl chloride), leading to the substitution of a leaving group (chloride).
The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon.[4] This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack. The overall mechanism can be dissected into three critical steps:
-
Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction initiates with the lone pair of electrons on the nitrogen atom of tert-butylamine attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[1][5] This addition step breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate. This intermediate possesses a negatively charged oxygen and a positively charged nitrogen atom.[6]
-
Collapse of the Intermediate and Expulsion of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl double bond.[1] In this elimination step, the pair of electrons from the negatively charged oxygen reforms the π-bond, concurrently expelling the chloride ion, which is an excellent leaving group.[7]
-
Deprotonation: The resulting species is a protonated amide. To yield the final, neutral amide product, a base is required to remove the proton from the nitrogen atom.[1] In the absence of an added base, a second equivalent of the tert-butylamine starting material can serve this purpose. However, this is inefficient as it consumes the primary nucleophile. Therefore, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed.[1][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[9]
The following diagram illustrates this sequential mechanistic pathway.
Caption: Step-by-step experimental workflow for synthesis.
Detailed Methodology
Materials:
-
Tert-butylamine
-
3-Chloropropionyl chloride [10]* Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. [1]2. Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add 3-chloropropionyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution via the dropping funnel. It is critical to maintain the internal temperature below 5 °C during the addition, as the reaction is exothermic. [1]4. Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine and tert-butylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine. [11] * Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. [1]
Quantitative Data Summary
The following table presents representative data for a laboratory-scale synthesis.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₇H₁₄ClNO | [12] |
| Molecular Weight | 163.64 g/mol | [12] |
| Reactant: Tert-butylamine | 7.31 g (0.10 mol) | 1.0 eq |
| Reactant: 3-Chloropropionyl Chloride | 13.96 g (0.11 mol) | 1.1 eq |
| Base: Triethylamine | 12.14 g (0.12 mol) | 1.2 eq |
| Solvent: Anhydrous DCM | 200 mL | - |
| Theoretical Yield | 16.36 g | Based on tert-butylamine |
| Actual Yield (Post-Purification) | 14.24 g | - |
| Percent Yield | 87% | - |
| Physical Form | Solid | [13] |
| Purity (by HPLC/GC) | >95% | [13] |
Part 3: Competing Pathways and Side Reactions
A thorough understanding of a reaction requires acknowledging potential side reactions. For this synthesis, the primary competing reaction is the hydrolysis of the highly reactive acyl chloride.
Diagram of Competing Reactions
Caption: Desired amidation versus the competing hydrolysis side reaction.
Causality and Mitigation
-
Hydrolysis: 3-Chloropropionyl chloride is extremely sensitive to moisture. [14]It reacts violently with water to hydrolyze back to the corresponding carboxylic acid, 3-chloropropanoic acid. [10]This not only consumes the starting material but also introduces an acidic impurity that can be difficult to separate from the desired product.
-
Mitigation: The protocol's insistence on anhydrous solvents and glassware, along with performing the reaction under an inert nitrogen or argon atmosphere, is a direct countermeasure to prevent hydrolysis. [11]
-
-
Elimination: While less common under these reaction conditions, the presence of a base (triethylamine) could potentially induce elimination of HCl from the product to form N-tert-butylacrylamide, especially if the reaction mixture is heated.
-
Mitigation: Maintaining a low reaction temperature (0 °C to room temperature) minimizes the rate of this potential elimination pathway. The use of a hindered amine like triethylamine also disfavors its acting as a base for E2 elimination on the product.
-
Conclusion
The formation of this compound is a robust and efficient example of nucleophilic acyl substitution. Success in this synthesis hinges on a detailed understanding of the addition-elimination mechanism and, critically, on the stringent control of experimental conditions to mitigate side reactions, primarily the hydrolysis of the acyl chloride. By adhering to the principles and protocols outlined in this guide, researchers can reliably synthesize this versatile chemical intermediate, paving the way for further discoveries in drug development and materials science.
References
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potential applications of N-(Tert-butyl)-3-chloropropanamide in medicinal chemistry
A-Z Guide to N-(Tert-butyl)-3-chloropropanamide in Medicinal Chemistry
Authored by: Senior Application Scientist
Abstract
This compound, a readily accessible synthetic intermediate, presents a compelling scaffold for medicinal chemistry exploration. This technical guide delves into the multifaceted potential of this molecule, moving beyond its role as a simple building block to explore its strategic application in the design of targeted therapeutics. We will dissect its inherent chemical reactivity, focusing on the electrophilic chloropropyl moiety and the sterically influential tert-butyl group. Through a synthesis of established chemical principles and contemporary drug discovery strategies, this document will illuminate pathways for its use in developing covalent inhibitors, constructing diverse chemical libraries for high-throughput screening, and serving as a versatile linker in complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage underexplored chemical matter in their therapeutic discovery programs.
Foundational Chemistry and Strategic Importance
This compound (CAS No. 100859-81-2) is an organic compound featuring a core propanamide structure with two key functional groups that dictate its utility in medicinal chemistry: a reactive 3-chloro substituent and a sterically demanding N-tert-butyl group.[1][2] While often cataloged as a synthetic intermediate, a deeper analysis of its structure reveals significant potential for strategic deployment in drug design.[1][3]
The molecule's value lies in the orthogonal reactivity of its components. The terminal chloro group serves as a moderately reactive electrophile, susceptible to nucleophilic substitution by a wide array of biological and synthetic nucleophiles. This property is the cornerstone of its potential application in creating targeted covalent inhibitors.[4][5][6] Simultaneously, the tert-butyl group offers a unique steric and lipophilic profile. The bulky nature of this group can serve multiple purposes: it can act as a "steric shield," potentially increasing the metabolic stability of adjacent functional groups, and its lipophilicity can enhance binding in hydrophobic pockets of target proteins.[7] However, it is also a potential site for metabolism by cytochrome P450 enzymes, a factor that must be considered in drug design.[7][8]
This combination of a reactive "warhead" and a bulky hydrophobic anchor makes this compound a compelling starting point for fragment-based drug discovery (FBDD) and the development of more complex therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Appearance | White or off-white crystalline powder | [1] |
| IUPAC Name | N-tert-butyl-3-chloropropanamide | [2] |
| SMILES | CC(C)(C)NC(=O)CCCl | [2] |
Synthesis and Derivatization Potential
A key advantage of this compound is its straightforward and scalable synthesis, which makes it an attractive starting material for medicinal chemistry campaigns.
General Synthesis Protocol
The most common and efficient synthesis involves the acylation of tert-butylamine with 3-chloropropionyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Reaction: 3-Chloropropionyl chloride + tert-Butylamine → this compound + HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve tert-butylamine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the reaction.
-
Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound as a white solid.
This robust synthesis provides a reliable source of the starting material for further derivatization.
Core Applications in Medicinal Chemistry
The true potential of this compound is realized in its application as a versatile scaffold for generating novel bioactive molecules.
As a Precursor for Covalent Inhibitors
Covalent inhibitors have seen a resurgence in drug discovery, offering benefits such as enhanced potency and prolonged duration of action.[6][9] The chloroacetamide moiety, present in this compound after a slight modification, is a well-established "warhead" for targeting nucleophilic amino acid residues like cysteine in protein active sites.[4][5][6]
The 3-chloropropyl group in this compound can be considered a masked chloroacetamide. While less reactive than an α-chloroacetamide, it can still function as an alkylating agent, forming a stable covalent bond with a target protein. The design strategy involves incorporating the this compound fragment into a larger molecule that provides non-covalent binding affinity and orients the electrophilic chloro group for reaction with a nearby nucleophile.
Workflow for Covalent Inhibitor Design
Caption: Workflow for designing covalent inhibitors.
A Scaffold for Chemical Library Synthesis
The reactivity of the terminal chlorine atom makes this compound an excellent starting point for the synthesis of diverse chemical libraries. Through nucleophilic substitution, a wide range of functional groups can be introduced at the 3-position, enabling the exploration of a broad chemical space.
Representative Derivatization Reactions:
-
Azide Substitution: Reaction with sodium azide yields an azido intermediate, which can be further modified via click chemistry or reduced to a primary amine.
-
Amine Substitution: Reaction with primary or secondary amines introduces basic centers, which can be crucial for interacting with acidic residues in target proteins or improving solubility.
-
Thiol Substitution: Reaction with thiols provides access to thioethers, which can mimic methionine or participate in other non-covalent interactions.
-
Cyanide Substitution: Reaction with cyanide followed by hydrolysis can extend the carbon chain and introduce a carboxylic acid group.
Signaling Pathway of Library Synthesis
Caption: Derivatization pathways from the core scaffold.
The Role of the N-tert-Butyl Group
The N-tert-butyl group is not merely a passive component of the molecule. Its significant steric bulk and lipophilicity play a crucial role in modulating the properties of potential drug candidates.
-
Metabolic Stability: The tert-butyl group can act as a steric shield, hindering enzymatic access to the adjacent amide bond and potentially reducing the rate of hydrolysis.[7] This can lead to improved metabolic stability and a longer in vivo half-life.
-
Receptor Binding: In many protein targets, hydrophobic pockets are key features of the binding site. The tert-butyl group is an excellent moiety for occupying such pockets, contributing significantly to the overall binding affinity of the molecule.[10]
-
Solubility and Permeability: While the lipophilicity of the tert-butyl group can enhance membrane permeability, it can also decrease aqueous solubility. This trade-off must be carefully managed during the lead optimization process by modifying other parts of the molecule.
Case Study: Hypothetical Design of a SARS-CoV-2 3CLpro Inhibitor
The SARS-CoV-2 3C-like protease (3CLpro) is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development.[10][11] We can hypothesize the use of this compound as a starting fragment for the design of a non-covalent inhibitor.
Design Rationale:
-
S1 Pocket: The active site of 3CLpro has a well-defined S1 pocket that often accommodates a P1 residue like glutamine. A derivative of our scaffold could be designed to place a hydrogen-bonding group here.
-
S2 Pocket: The S2 pocket is a large, hydrophobic pocket. The N-tert-butyl group of our scaffold is an ideal candidate to occupy this pocket, providing a strong hydrophobic interaction.[10]
-
Synthesis: Starting with this compound, the chloro group can be displaced with a nucleophile that mimics the P1 residue, for instance, a protected 3-aminopiperidine.
This fragment-based approach allows for the rapid generation of targeted molecules with the potential for high binding affinity, leveraging the inherent properties of the this compound scaffold.
Conclusion and Future Directions
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its facile synthesis, combined with the dual functionality of an electrophilic center and a significant hydrophobic/steric group, provides a rich platform for innovation. The potential applications span from the rational design of covalent inhibitors to the broad synthesis of diverse molecular libraries. As the demand for novel chemical matter continues to grow, a deeper exploration of such versatile and readily available scaffolds will be crucial in accelerating the discovery of the next generation of therapeutics. Future work should focus on the synthesis and screening of libraries derived from this scaffold against a range of therapeutic targets, particularly those where covalent modulation or hydrophobic pocket engagement is a validated strategy.
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The Versatile Synthon: An In-depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Key Building Block
In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(Tert-butyl)-3-chloropropanamide, a bifunctional molecule featuring a sterically hindered amide and a reactive primary alkyl chloride, has emerged as a valuable and versatile synthon. Its unique structural attributes offer a gateway to a diverse array of chemical transformations, making it an indispensable tool in the synthesis of novel compounds, particularly in the realm of pharmaceutical and agrochemical research. This guide provides a comprehensive exploration of the chemistry of this compound, delving into its synthesis, reactivity, and applications, with a focus on providing actionable insights and detailed experimental protocols for laboratory application.
Core Chemical Attributes and Reactivity Profile
This compound (C7H14ClNO) possesses a molecular weight of 163.64 g/mol .[1] The molecule's utility stems from the orthogonal reactivity of its two key functional groups: the robust N-tert-butyl amide and the electrophilic 3-chloroethyl chain.
The N-tert-butyl Group: This bulky substituent provides significant steric hindrance around the amide bond, influencing the molecule's conformational preferences and protecting the amide from undesired side reactions under many conditions. This steric shield is crucial in directing the reactivity towards the chloro-substituted terminus.
The 3-Chloropropyl Chain: The primary alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This functionality serves as a handle for the introduction of a wide range of substituents, forming the basis of its utility as a building block.
The general reactivity of this compound is dominated by the chemistry of the C-Cl bond. This allows for the strategic introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles, paving the way for the synthesis of a diverse library of derivatives.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the acylation of tert-butylamine with 3-chloropropanoyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloropropanoyl chloride
-
Tert-butylamine
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield this compound as a white to off-white solid.[3]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H14ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [4] |
| CAS Number | 100859-81-2 | [4] |
| Appearance | White or off-white crystalline powder | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetonitrile | [3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |
| LogP | 1.53 | [4] |
Applications in Organic Synthesis: A Gateway to Diverse Scaffolds
The primary utility of this compound lies in its ability to act as a versatile precursor for a variety of functionalized molecules. The following sections detail its application in key synthetic transformations.
Nucleophilic Substitution Reactions: Introducing Molecular Diversity
The chloro group in this compound is readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups.
a) Synthesis of Azide Derivatives:
The reaction with sodium azide provides a straightforward route to N-(tert-butyl)-3-azidopropanamide. This azide derivative is a valuable intermediate, as the azide group can be further transformed, for example, through reduction to a primary amine or by participating in click chemistry reactions. The reaction is typically performed in a polar apathetic solvent like DMF or DMSO.[5]
b) Synthesis of Amine Derivatives:
Reaction with primary or secondary amines, such as piperidine, yields the corresponding 3-amino-N-(tert-butyl)propanamide derivatives. These compounds are of interest in medicinal chemistry, as the piperidine moiety is a common scaffold in many biologically active molecules.
Precursor to N-tert-butyl-β-alanine
This compound serves as a convenient starting material for the synthesis of N-tert-butyl-β-alanine, a non-proteinogenic amino acid. A potential synthetic route involves the displacement of the chloride with a cyanide source, followed by hydrolysis of the resulting nitrile. A more direct approach could involve reaction with a protected ammonia equivalent followed by deprotection.
Intramolecular Cyclization: Accessing Heterocyclic Scaffolds
While direct intramolecular cyclization of this compound is not commonly reported due to the stability of the amide, its derivatives can be designed to undergo cyclization reactions. For instance, conversion of the chloride to a more reactive iodide (via the Finkelstein reaction) can facilitate intramolecular reactions. Furthermore, modification of the amide nitrogen (if the tert-butyl group were to be replaced) could enable cyclization to form lactams. The principles of intramolecular cyclization of related N-aryl amides have been demonstrated to yield valuable oxindole structures.[6]
Case Study: Potential Application in the Synthesis of Trimetazidine Analogues
Trimetazidine, a piperazine-containing drug, is used for the treatment of angina pectoris.[7] The synthesis of Trimetazidine and its analogues often involves the alkylation of a piperazine core.[8][9][10][11] this compound can be envisioned as a building block to introduce a modified side chain onto a piperazine scaffold, leading to novel Trimetazidine analogues for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a cool, dry place away from incompatible materials.
Conclusion
This compound stands out as a highly effective and versatile building block in the arsenal of the modern synthetic chemist. Its well-defined reactivity, centered on the electrophilic nature of its chloropropyl chain, coupled with the stabilizing and sterically directing influence of the N-tert-butyl group, provides a reliable platform for the construction of a wide range of molecular scaffolds. From the straightforward introduction of nucleophiles to its potential as a precursor for more complex heterocyclic systems and analogues of bioactive molecules, this synthon offers a powerful tool for innovation in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this valuable chemical entity.
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PubMed. Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. Accessed January 27, 2024. [Link]
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N-(Tert-butyl)-3-chloropropanamide: A Comprehensive Technical Guide for the Modern Synthetic Chemist
Abstract
N-(Tert-butyl)-3-chloropropanamide, identified by CAS No. 100859-81-2, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and process development.[1][2][3] Its molecular architecture, featuring a reactive primary chloride and a sterically hindered N-tert-butyl amide, makes it a versatile and valuable building block for the synthesis of complex molecular targets.[1][4] This technical guide provides a holistic review of this compound, beginning with its fundamental physicochemical properties and established methods of characterization. We delve into a detailed, field-proven protocol for its synthesis, explaining the causality behind key experimental choices. The core of this guide focuses on its chemical reactivity, exploring its utility as an alkylating agent for various nucleophiles—a cornerstone of its application in drug discovery. Finally, we discuss its strategic applications in the synthesis of advanced intermediates and potential active pharmaceutical ingredients (APIs), alongside essential safety and handling protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Physicochemical Properties and Molecular Profile
This compound is a white to off-white crystalline solid at room temperature.[1] Its structure is defined by two key functional regions: a flexible three-carbon chain terminated by an electrophilic chlorine atom, and a highly stable amide functional group capped with a bulky, lipophilic tert-butyl group. This unique combination dictates its solubility, reactivity, and utility in organic synthesis. The tert-butyl group provides significant steric shielding to the amide carbonyl, enhancing its stability against hydrolysis and enzymatic degradation, while also increasing solubility in non-polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 100859-81-2 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.65 g/mol | [2][3] |
| Appearance | White or off-white crystalline powder | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C)NC(=O)CCCl | [2][3] |
| Topological Polar Surface Area | 29.1 Ų | [2][3] |
| logP (Computed) | 1.53 | [3] |
| Solubility | Soluble in dichloromethane and acetonitrile | [1] |
Characterization Data: Full spectral data for this compound, including ¹³C NMR, GC-MS, and IR spectra, are publicly available for reference through comprehensive databases such as PubChem and SpectraBase, providing a standard for quality control and reaction monitoring.[2]
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves the nucleophilic acyl substitution reaction between 3-chloropropanoyl chloride and tert-butylamine. This method is efficient and proceeds with high selectivity.
Caption: Synthesis of this compound.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Objective: To synthesize this compound with high purity (>98%).
Materials:
-
3-Chloropropanoyl chloride (1.0 eq)
-
tert-Butylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add tert-butylamine (1.05 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Causality: The reaction is conducted under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive acyl chloride. Cooling to 0 °C is critical to control the initial exotherm of the amidation reaction, preventing side reactions and ensuring selectivity. A slight excess of the amine ensures the complete consumption of the acyl chloride.
-
-
Addition of Acyl Chloride: Dissolve 3-chloropropanoyl chloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Slow, dropwise addition is paramount for temperature control. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, forming triethylammonium chloride salt and preventing the protonation and deactivation of the tert-butylamine nucleophile.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Causality: Warming to room temperature ensures the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the limiting reagent (3-chloropropanoyl chloride).
-
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes any unreacted triethylamine and tert-butylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The final brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Anhydrous MgSO₄ is an efficient drying agent that removes residual water. Rotary evaporation removes the volatile DCM solvent to yield the crude product.
-
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white crystalline solid.
-
Causality: Recrystallization is a robust purification technique for crystalline solids, effectively removing minor impurities and yielding a product of high purity, which can be verified by melting point analysis and NMR spectroscopy.
-
Chemical Reactivity: A Bifunctional Synthetic Hub
The synthetic utility of this compound stems from the predictable and selective reactivity of its terminal chloride. It serves as a potent 3-aminocarbonylpropylating agent, reacting readily with a wide range of nucleophiles via an Sₙ2 mechanism.
Caption: General Sₙ2 reactivity of the title compound.
Key Nucleophilic Substitution Reactions:
-
With Amines (N-Alkylation): Primary and secondary amines readily displace the chloride to form the corresponding diamine derivatives. This is a foundational step in creating linkers for complex molecules or synthesizing polyamine analogues.[5]
-
With Thiols (S-Alkylation): Thiolates are excellent nucleophiles that react efficiently to form thioethers, a common linkage in various bioactive compounds.
-
With Azide Ion (Azidation): Reaction with sodium azide provides the corresponding 3-azido derivative. This is a highly valuable intermediate that can be subsequently reduced to a primary amine or used in "click chemistry" reactions (Huisgen cycloadditions).
-
With Carboxylates (O-Alkylation): Carboxylate salts can displace the chloride to form ester linkages, though this often requires phase-transfer catalysis or polar aprotic solvents to achieve high yields.
The amide bond, in contrast, is highly stable under neutral and mildly acidic or basic conditions, largely due to the steric hindrance from the tert-butyl group. This orthogonal reactivity allows for selective manipulation of the chloro-terminus without disturbing the amide core.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a relevant building block in modern medicinal chemistry. The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical synthesis.[6]
Role as a Linker and Pharmacophore Fragment: The compound's primary application is as a versatile three-carbon linker. It can be used to tether a pharmacophore to a solubilizing group, a second binding element, or a reactive handle for bioconjugation.
Caption: Role as a linker in modular drug design.
Exemplary Synthetic Applications:
-
Synthesis of GABA Analogues: The 3-aminopropanamide core is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter. This building block can be used to synthesize novel GABAergic modulators.
-
Precursor for Kinase Inhibitors: Many kinase inhibitors utilize flexible linker regions to connect heterocyclic cores to solvent-exposed regions. The reactivity of this compound is ideal for elaborating such structures.[5]
-
Development of Antiviral Agents: The N-tert-butyl acetamide moiety has been identified as a key component in non-covalent inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[7] This highlights the pharmaceutical relevance of the N-tert-butyl amide fragment, making this compound a valuable starting material for synthesizing analogues and derivatives in this therapeutic area.
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols must be strictly followed.
-
Hazard Identification: this compound may cause skin and eye irritation upon direct contact.[1] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid creating dust. Use only non-sparking tools if handling large quantities. Ensure emergency eyewash stations and safety showers are readily accessible.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture, direct sunlight, and incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or groundwater systems.[8]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its structural simplicity and predictable, bifunctional reactivity. The stable, sterically-protected amide and the reactive terminal chloride provide an orthogonal chemical handle that is ideal for multi-step synthesis. Its utility as a flexible linker and its relevance to known bioactive molecular fragments position it as a powerful tool in the arsenal of medicinal and synthetic chemists. This guide has provided the foundational knowledge, practical protocols, and strategic insights necessary for its effective application in research and development.
References
-
Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing. Available from: [Link]
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PubChem. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296. National Center for Biotechnology Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. CAS 63132-85-4: The Chemistry Behind N-tert-butyl-3-chloropropane-1-sulfonamide's Versatility. Available from: [Link]
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Royal Society of Chemistry. Supplementary Information for "Amidation of aromatic and aliphatic aldehydes with N-alkyloxaziridines". Available from: [Link]
-
PubChem. Propanamide, N-butyl-3-chloro- | C7H14ClNO | CID 4196329. National Center for Biotechnology Information. Available from: [Link]
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NIST. Propanamide, N,N-dibutyl-3-chloro-. NIST Chemistry WebBook. Available from: [Link]
-
Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(23), 6411-6417. Available from: [Link]
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Loba Chemie. TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]
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Organic Syntheses. tert.-BUTYL CHLORIDE. Available from: [Link]
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PubChem. 3-Chloropropanamide | C3H6ClNO | CID 79982. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128080. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for Reactions Involving N-(Tert-butyl)-3-chloropropanamide
Introduction: The Versatility of a Halogenated Amide Building Block
N-(Tert-butyl)-3-chloropropanamide is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive primary alkyl chloride and a sterically hindered tert-butyl amide group, makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules. The presence of the chloro group provides a key electrophilic site for nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the robust tert-butyl amide moiety often remains intact throughout synthetic sequences, imparting specific physicochemical properties to the final product.
This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on its application as an alkylating agent for amines and thiols. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any experimental setup.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 100859-81-2 | [2][3] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetonitrile. | [1] |
Core Application: N-Alkylation of Amines
The primary application of this compound is as an alkylating agent, particularly for the introduction of a 3-(tert-butylamino)-3-oxopropyl moiety onto a nucleophilic nitrogen atom. This reaction proceeds via a classical SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine, which serves as the leaving group.
Underlying Mechanism: SN2 Displacement
The reaction of this compound with a primary or secondary amine is a textbook example of a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the alkyl halide and the amine. The nucleophilic amine attacks the carbon atom attached to the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). The choice of solvent and base is crucial for optimizing the reaction rate and minimizing side reactions. A polar aprotic solvent is generally preferred to solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity.
Caption: SN2 mechanism for the N-alkylation of an amine.
Detailed Protocol: Synthesis of N-(3-(4-Fluorophenylamino)propyl)-N'-(tert-butyl)urea Precursor
This protocol provides a representative example of the N-alkylation of an aromatic amine, 4-fluoroaniline, with this compound. This procedure is adapted from methodologies described in the synthesis of related pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. To this mixture, add 4-fluoroaniline (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(4-fluorophenylamino)propyl)-N'-(tert-butyl)propanamide.
Expanding the Scope: S-Alkylation of Thiols
In addition to amines, thiols and their corresponding thiolates are excellent nucleophiles for reaction with this compound. The resulting thioether linkage is a common motif in various biologically active molecules.
Protocol: Synthesis of N-(tert-butyl)-3-(benzylthio)propanamide
This protocol outlines the reaction of this compound with benzyl mercaptan in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Thiolate Formation: To a dry round-bottom flask containing a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add benzyl mercaptan (1.1 eq) dropwise at 0 °C using a dropping funnel. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium thiolate.
-
Alkylation: To the freshly prepared thiolate solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(tert-butyl)-3-(benzylthio)propanamide.
Caption: General experimental workflow for reactions with this compound.
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Irritant: The compound may cause skin and eye irritation.[1] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Analytical Characterization of Products
The successful synthesis of the alkylated products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The disappearance of the signal corresponding to the CH₂-Cl group in the starting material and the appearance of new signals corresponding to the newly formed C-N or C-S bond are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product.
-
Chromatography: TLC and LC-MS are essential for monitoring the reaction progress and assessing the purity of the final product.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of various organic molecules, particularly through N- and S-alkylation reactions. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can confidently employ this compound to construct novel compounds with potential applications in drug discovery and materials science.
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-
PubChem. Propanamide, N-butyl-3-chloro-. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. tert.-BUTYL ISOCYANIDE. [Link]
- Google Patents.
- Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds. WO 2001/004115 A2.
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Application Note: A Multi-Modal Analytical Approach for Real-Time Monitoring of N-(Tert-butyl)-3-chloropropanamide Synthesis
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of N-(Tert-butyl)-3-chloropropanamide, a key intermediate in pharmaceutical manufacturing.[1] We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing robust, step-by-step protocols that ensure reaction progress, yield, and impurity profiles are accurately characterized. This multi-faceted approach is designed to provide the rigorous process control required in drug development and manufacturing, adhering to the principles of Process Analytical Technology (PAT).[2]
Introduction: The Rationale for Stringent Reaction Monitoring
The synthesis of this compound, typically formed via the acylation of tert-butylamine with a 3-chloropropanoyl derivative, is a foundational step in the production of various active pharmaceutical ingredients (APIs). The efficiency of this reaction and the purity of the resulting intermediate directly impact the quality, safety, and yield of the final drug product. In-process monitoring is not merely a quality control measure; it is a critical component of a Quality by Design (QbD) strategy, enabling a deep understanding of the reaction kinetics, the formation of byproducts, and the influence of process parameters in real-time.[2]
This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. The validation of these analytical methods is paramount, providing documented evidence that the chosen procedure is fit for its intended purpose.[3][4]
Overall Analytical Workflow
The effective monitoring of the this compound synthesis requires a structured analytical workflow. This process begins with representative sampling from the reactor, followed by sample preparation tailored to the chosen analytical technique, and culminates in data analysis that informs process decisions.
Caption: High-level workflow for reaction monitoring.
Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC with UV detection is the workhorse for this analysis. Its strength lies in its ability to separate and quantify the non-volatile, polar components of the reaction mixture: the starting amine, the acylating agent (or its hydrolyzed form), and the amide product. The amide carbonyl provides a sufficient chromophore for UV detection around 205-220 nm.[5] A C18 column is chosen for its versatility and effectiveness in retaining moderately polar organic molecules like amides.[6][7]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Immediately quench the reaction by diluting it into 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to prevent further reaction.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
System: HPLC with a UV/PDA detector.[5]
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-18.5 min: Ramp to 5% B
-
18.5-22 min: Hold at 5% B (re-equilibration)
-
-
Data Presentation: Expected Chromatographic Data
| Compound | Expected Retention Time (min) | Role | Notes |
| 3-Chloropropanoic Acid | ~3.5 | Reactant Byproduct | Formed from hydrolysis of acyl chloride. |
| tert-Butylamine | ~2.1 | Reactant | Elutes early due to high polarity. |
| This compound | ~12.5 | Product | Main analyte of interest. |
| 3-Chloropropanoyl chloride | N/A | Reactant | Highly reactive; observed as its hydrolysis product. |
Note: Retention times are estimates and must be confirmed experimentally with reference standards.
Confirmatory & Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is an orthogonal technique that excels at separating and identifying volatile and semi-volatile compounds.[8] It is the ideal method for confirming the identity of the product and detecting potential volatile impurities or side products that might not be well-resolved by HPLC. The mass spectrometer provides definitive structural information based on the compound's fragmentation pattern.[9][10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench in 1 mL of a suitable volatile solvent like Dichloromethane (DCM) containing an internal standard (e.g., dodecane).
-
Add 1 mL of water and shake to extract the organic components into the DCM layer.
-
Use the organic layer for injection after filtering through a 0.45 µm syringe filter.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: Low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Presentation: Key Mass Spectral Fragments
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| tert-Butylamine | 73.14 | 58, 41 |
| This compound | 163.65 | 148 ([M-CH3]+), 108, 90, 57 ([t-Bu]+) |
Note: Fragmentation patterns must be confirmed by analyzing a pure standard.
In-Situ Monitoring: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy offers a non-invasive, real-time window into the reaction, allowing for the simultaneous tracking of multiple species without the need for quenching or workup.[11] By monitoring the disappearance of reactant signals and the appearance of product signals, one can directly calculate conversion and reaction kinetics. The ¹H NMR spectrum of amides can be complex due to restricted rotation around the C-N bond, which may result in broadened or multiple signals for adjacent protons at room temperature.[12][13][14]
Caption: Conceptual depiction of NMR signal changes over time.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
At each time point, withdraw ~0.1 mL of the reaction mixture.
-
Immediately add it to ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The dilution and cooling will effectively stop the reaction.
-
Include an internal standard with a known concentration and a distinct singlet (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
-
Instrumentation & Data Acquisition:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: Sufficient relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest is crucial for accurate integration and quantification.
-
Data Presentation: Expected ¹H NMR Signals for the Product
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Signal |
| (CH₃)₃C- | singlet | ~1.35 | Appearance of sharp 9H singlet. |
| -CH₂-Cl | triplet | ~3.80 | Downfield shift from reactant precursor. |
| -CO-CH₂- | triplet | ~2.60 | Distinct from reactant precursor. |
| -NH- | broad singlet | ~6.0-7.0 | Often broad and may exchange with D₂O. |
Note: Chemical shifts are solvent-dependent and should be confirmed with a standard.
Analytical Method Validation
Trustworthiness: A method is only useful if its results are reliable. Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[15][16] For the primary HPLC quantitative method, key validation parameters according to ICH guidelines must be assessed.[4]
| Validation Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the signal measured is only from the analyte of interest.[4] | Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and signal.[4] | Analyze a series of at least five standards across the expected concentration range (e.g., 50-150%). |
| Accuracy | To measure the closeness of the results to the true value.[4] | Perform recovery studies by spiking a known amount of analyte into the reaction matrix at different levels. |
| Precision | To measure the degree of scatter between a series of measurements.[4] | Assess repeatability (same day, same analyst) and intermediate precision (different days, different analysts). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Determined based on signal-to-noise ratio (typically 10:1) or standard deviation of the response. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Deliberately vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Conclusion
The successful monitoring of this compound synthesis relies on a well-chosen suite of analytical tools. HPLC serves as the primary quantitative method for tracking reaction progress. GC-MS provides essential, orthogonal confirmation of product identity and allows for the detection of volatile impurities. Finally, NMR spectroscopy offers the capability for real-time, in-situ analysis of reaction kinetics. Employing these methods within a validated framework provides the robust data necessary for process optimization, ensuring the consistent production of this vital pharmaceutical intermediate.
References
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- ACS Publications. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry.
- Wiley Online Library. (n.d.). 7.5 High Resolution NMR Spectroscopy.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- PubMed. (2004). Derivatization in mass spectrometry-3. Alkylation (arylation).
- PubChem. (n.d.). N-tert-butyl-3-chloropropanamide.
- ResearchGate. (2004). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation).
- NIH. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- ACS Publications. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.
- Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds.
- Wikipedia. (n.d.). Selected reaction monitoring.
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- Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides.
- Defence Science and Technology Group. (n.d.). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds.
- IndiaMART. (n.d.). Reagent this compound (Cas No.100859-81-2), Purity: 99%.
- SpringerLink. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate.
- LMA Leidykla. (n.d.). Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers.
- Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide.
- Benchchem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Echemi. (n.d.). Buy N-tert-butyl-3-chloropropanamide from JHECHEM CO LTD.
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purification techniques for products derived from N-(Tert-butyl)-3-chloropropanamide
An Application Guide for the Purification of N-(Tert-butyl)-3-chloropropanamide
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
This compound is a vital intermediate in organic synthesis, frequently utilized as a building block in the development of complex molecules and pharmaceutical compounds.[1] Its molecular structure, featuring a reactive chloro- group and a sterically hindered tert-butyl amide, makes it a versatile precursor for introducing specific functionalities. The molecular formula is C7H14ClNO, and it typically appears as a white to off-white crystalline solid.[1][2]
In the context of drug development and materials science, the purity of such intermediates is not merely a quality metric but a fundamental prerequisite for success. Impurities, even in trace amounts, can lead to undesirable side reactions, compromise the yield and integrity of the final product, and introduce toxicological risks in pharmaceutical applications. This guide provides a comprehensive overview of robust purification strategies and analytical validation methods for this compound, designed for researchers, chemists, and process development professionals.
Anticipating the Challenge: Common Impurities in Synthesis
Effective purification begins with understanding the potential impurities. The most common synthesis of this compound involves the acylation of tert-butylamine with 3-chloropropanoyl chloride, often in the presence of a base like triethylamine to scavenge the HCl byproduct.
Potential impurities arising from this process include:
-
Unreacted Starting Materials: Residual tert-butylamine and 3-chloropropanoyl chloride.
-
Base-Related Impurities: Triethylamine and its salt, triethylamine hydrochloride.
-
Hydrolysis Products: 3-chloropropanoic acid, formed from the reaction of 3-chloropropanoyl chloride with trace water.
-
Byproducts: Di-acylated amine or other side-reaction products.
-
Residual Solvents: Dichloromethane, acetonitrile, or other solvents used during the reaction.[1]
A logical purification workflow is essential to systematically remove these varied impurities.
Caption: Multi-Tier Purification Workflow for this compound.
Tier 1: Foundational Purification via Liquid-Liquid Extraction
Expertise & Rationale: The initial step post-synthesis is an aqueous workup designed to remove the bulk of water-soluble impurities. Amine salts (e.g., triethylamine hydrochloride) and unreacted protonated amines are highly soluble in an aqueous phase. By dissolving the crude reaction mixture in an organic solvent immiscible with water (like dichloromethane or ethyl acetate) and washing with acidic, basic, and neutral solutions, we can selectively partition impurities out of the organic layer containing our desired product.
Protocol 1: Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, 10 mL per 1 g of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This step protonates residual amines (tert-butylamine, triethylamine), rendering them soluble in the aqueous layer.[3][4] Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). This neutralizes and removes any acidic impurities, primarily 3-chloropropanoic acid, by converting it to its water-soluble sodium salt. A key indicator is the cessation of any effervescence (CO2 release).
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude solid product.
Tier 2: Bulk Purification by Recrystallization
Expertise & Rationale: For solid compounds like this compound, recrystallization is an exceptionally powerful, scalable, and cost-effective technique for achieving high purity.[5][6] The principle relies on the differential solubility of the product and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system. For an amide of moderate polarity, a range of solvents should be tested.
| Solvent System | Rationale | Boiling Point (°C) |
| Isopropanol/Water | Isopropanol is a good solvent; adding water as an anti-solvent can induce crystallization. | ~82°C (Isopropanol) |
| Acetonitrile | Often gives excellent results for the recrystallization of amides.[6] | 82°C |
| Ethyl Acetate/Hexane | A common polar/non-polar pair. Dissolve in minimal hot ethyl acetate and add hexane until turbidity persists. | ~77°C (Ethyl Acetate) |
| Toluene | A higher boiling point solvent that can be effective for moderately polar compounds. | 111°C |
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the crude solid and a small amount of the selected solvent (e.g., acetonitrile). Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The melting point of the purified product should be sharp and consistent with literature values.
Tier 3: High-Purity Polishing via Flash Chromatography
Expertise & Rationale: When the highest purity (>99%) is required, or when impurities have very similar solubility profiles to the product, flash column chromatography is the method of choice.[7] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For this compound, a moderately polar compound, standard normal-phase chromatography is highly effective.
Protocol 3: Normal-Phase Flash Chromatography
-
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the product from Tier 1 or 2 in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a standard choice. Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30) to elute the product. The ideal solvent system should be determined beforehand using Thin Layer Chromatography (TLC), aiming for a product Rf value of ~0.3.
-
Elution and Fraction Collection: Apply the mobile phase to the column under positive pressure (flash). Collect fractions sequentially and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
Advanced Chromatographic Options: For particularly challenging separations involving polar amides, other techniques can be considered.
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile).[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for polar compounds, using a polar stationary phase (like silica or an amino-bonded phase) with an aqueous-organic mobile phase.[8][9]
Caption: Decision Tree for Selecting a Purification Method.
Validation: Analytical Methods for Purity Confirmation
Purification is incomplete without rigorous analytical confirmation. A multi-faceted approach is recommended for a comprehensive assessment of purity.[10]
| Analytical Method | Primary Use & Rationale | Key Parameters |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity assessment.[11] It separates the main component from non-volatile impurities. Purity is often reported as "% area" from the chromatogram. | Column: C18 Reverse-Phase. Mobile Phase: Gradient of Water and Acetonitrile (often with 0.1% TFA or Formic Acid). Detector: UV (at a low wavelength like 210 nm for amides) or Charged Aerosol Detector (CAD).[12] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Highly effective for detecting and quantifying volatile impurities, such as residual solvents (e.g., hexane, ethyl acetate) from the purification process.[10] | Column: Low-polarity capillary (e.g., DB-5ms). Detector: Mass Spectrometer (MS) for identification and quantification. |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Provides unambiguous structural confirmation.[10] Integration of peaks can be used to detect and quantify impurities if their signals do not overlap with the product signals. Comparison to a certified internal standard allows for quantitative NMR (qNMR). | Solvent: CDCl₃ or DMSO-d₆. Reference: Compare obtained spectrum with known reference spectra to confirm structure and identify any unexpected signals.[2] |
Protocol 4: Purity Analysis by HPLC
-
Sample Preparation: Accurately prepare a solution of the purified product at a concentration of ~1 mg/mL in the mobile phase (e.g., a 50:50 mixture of acetonitrile and water). Filter through a 0.45 µm syringe filter.
-
Instrumentation Setup:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Analysis: Inject 10 µL of the sample solution. Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
References
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PubChem. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117. [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
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PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296. [Link]
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Martynow, J. (2017). How to separate amides from free amine. ResearchGate. [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Chromatography Forum. How do you perform purity analysis?[Link]
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scale-up synthesis considerations for N-(Tert-butyl)-3-chloropropanamide reactions
Introduction
N-(tert-butyl)-3-chloropropanamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its scale-up production is of significant industrial interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the considerations and protocols for the large-scale synthesis of this compound. The primary synthetic route involves the acylation of tert-butylamine with 3-chloropropionyl chloride. While straightforward in principle, scaling up this reaction requires careful control of process parameters to ensure safety, high yield, and purity.
Reaction Mechanism and Stoichiometry
The fundamental reaction is a nucleophilic acyl substitution, where the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is a classic Schotten-Baumann reaction.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][][3]
Reaction Scheme:
The stoichiometry is typically a 1:1 molar ratio of 3-chloropropionyl chloride to tert-butylamine. An excess of the amine or a dedicated scavenger base is required to neutralize the HCl generated.
Critical Process Parameters for Scale-Up
Solvent Selection
The choice of solvent is critical for reaction kinetics, temperature control, and product isolation. A suitable solvent should:
-
Be inert to the reactants and products.
-
Provide good solubility for the starting materials.
-
Facilitate heat transfer.
-
Allow for easy product isolation.
Commonly used solvents for this type of reaction include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[4] For a more environmentally friendly process, the use of bio-based solvents like Cyrene™ could be explored.[5]
Base Selection
The base is crucial for scavenging the HCl byproduct. Both organic and inorganic bases can be used.
-
Organic Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices.[] They are soluble in organic solvents, but their removal during work-up can sometimes be challenging.
-
Inorganic Bases: Aqueous solutions of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be effective and are often more cost-effective for large-scale operations.[] Using a biphasic system with an inorganic base can simplify purification, as the salt byproduct is easily separated in the aqueous layer.
Temperature Control
The reaction between an acyl chloride and an amine is highly exothermic.[] Effective temperature control is paramount for safety and to minimize side reactions. On a large scale, the rate of addition of the acyl chloride should be carefully controlled to maintain the desired reaction temperature. A recommended temperature range is typically 0-10 °C.
Reagent Addition and Mixing
Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." The 3-chloropropionyl chloride should be added slowly and sub-surface to a well-stirred solution of tert-butylamine and the base.
Potential Side Reactions and Impurities
Several side reactions can occur, leading to impurities:
-
Hydrolysis of 3-chloropropionyl chloride: If water is present, the acyl chloride can hydrolyze back to 3-chloropropionic acid.
-
Reaction with the solvent: Some solvents may react with the highly reactive acyl chloride.
-
Dimerization or polymerization: Although less common, self-condensation reactions could potentially occur under certain conditions.
-
Formation of over-acylated products: While less likely with a primary amine, it's a possibility to consider.
Common process-related impurities can arise from unreacted starting materials or byproducts from side reactions.[6]
Visualizing the Workflow
Diagram 1: Synthetic Pathway of this compound
Caption: General reaction scheme for the synthesis.
Diagram 2: Key Stages in the Scale-Up Process
Caption: Overview of the manufacturing workflow.
Detailed Experimental Protocol (Illustrative)
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
3-Chloropropionyl chloride
-
tert-Butylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Water
-
Brine (saturated NaCl solution)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling system.
-
Separatory funnel (for work-up).
-
Rotary evaporator.
-
Drying oven.
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean and dry. Purge the reactor with an inert gas like nitrogen.
-
Charging Reagents: Charge the reactor with dichloromethane, tert-butylamine, and triethylamine. Begin stirring and cool the mixture to 0-5 °C.
-
Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride via the addition funnel over 1-2 hours, maintaining the internal temperature between 0-10 °C. The reaction is exothermic, so careful monitoring and control of the addition rate are crucial.[]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ Infrared (IR) spectroscopy.[7][8][9] The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the reaction is complete, slowly add water to quench any unreacted 3-chloropropionyl chloride.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the triethylamine hydrochloride salt and any other aqueous soluble impurities.
-
Solvent Removal: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[10]
-
Drying: Dry the purified solid product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Analytical Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[11]
-
HPLC: To determine the purity of the final product.
Safety Considerations
-
3-Chloropropionyl chloride is a corrosive, lachrymatory, and moisture-sensitive substance.[12][13] It is fatal if inhaled.[13][14][15] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
tert-Butylamine is a flammable and corrosive liquid.
-
The reaction is highly exothermic . Proper temperature control and slow addition of the acyl chloride are essential to prevent a runaway reaction.
-
Hydrogen chloride gas is evolved as a byproduct. The reaction should be carried out in a well-ventilated area, and the HCl should be neutralized with a base.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane, THF, Ethyl Acetate | Inert, good solubility, facilitates work-up. |
| Base | Triethylamine, DIEA, aq. NaOH/K₂CO₃ | Neutralizes HCl byproduct, drives reaction. |
| Temperature | 0-10 °C | Controls exotherm, minimizes side reactions. |
| Addition Time | 1-2 hours (scale-dependent) | Ensures effective heat removal. |
| Reaction Time | 1-3 hours post-addition | Typically sufficient for completion. |
| Purification | Recrystallization (e.g., Heptane/EtOAc) | Removes impurities to achieve high purity. |
Conclusion
The scale-up synthesis of this compound is a feasible process when critical parameters are carefully controlled. This guide provides a framework for developing a safe, efficient, and robust manufacturing process. The principles outlined here, from solvent and base selection to rigorous in-process controls and safety precautions, are essential for the successful transition from laboratory to pilot plant and beyond.
References
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Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. (URL: [Link])
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Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M - ACS Publications. (2020-08-03). (URL: [Link])
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). (URL: [Link])
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Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - NIH. (URL: [Link])
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reaction analysis - Mettler Toledo. (URL: [Link])
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Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene - Green Chemistry (RSC Publishing). (URL: [Link])
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Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv. (URL: [Link])
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Synthesis and analysis of amides - Chemistry Education. (URL: [Link])
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the preparation of amides - Chemguide. (URL: [Link])
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Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
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Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis Online. (2018-11-19). (URL: [Link])
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])
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(2) Patent Application Publication (10) Pub. No.: US 2009/0012328A1 - Googleapis.com. (2008-07-07). (URL: [Link])
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United States Patent Office - Googleapis.com. (URL: [Link])
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3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. (URL: [Link])
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023-01-22). (URL: [Link])
-
N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem. (URL: [Link])
-
Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source - ResearchGate. (URL: [Link])
-
3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-06-08). (URL: [Link])
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - ResearchGate. (2025-10-17). (URL: [Link])
- US3922313A - Process for the production of 3-chloropropanol-1 - Google P
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Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide - ResearchGate. (2018-01-13). (URL: [Link])
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What is the best technique for amide purification? - ResearchGate. (2020-11-02). (URL: [Link])
-
An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition - ResearchGate. (2025-08-10). (URL: [Link])
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How to purify p-amino tert butyl benzamide ? | ResearchGate. (2016-12-16). (URL: [Link])
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Application Notes and Protocols: N-(Tert-butyl)-3-chloropropanamide in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of N-(Tert-butyl)-3-chloropropanamide in Heterocyclic Synthesis
This compound is a versatile bifunctional reagent that has carved a niche in the synthesis of nitrogen-containing heterocyclic compounds.[1][2] Its structure, featuring a reactive electrophilic chloropropyl chain and a nucleophilic amide, makes it an ideal precursor for intramolecular cyclization reactions. The sterically demanding tert-butyl group plays a crucial role in directing reaction pathways and influencing the properties of the resulting heterocyclic products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, with a primary focus on the synthesis of β-lactams (azetidin-2-ones). The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Core Application: Synthesis of N-tert-butyl-azetidin-2-one via Intramolecular Cyclization
The most prominent application of this compound is in the synthesis of N-tert-butyl-azetidin-2-one, a four-membered heterocyclic ring system. This transformation is achieved through a base-mediated intramolecular cyclization. The bulky tert-butyl substituent on the nitrogen atom can influence the reactivity and stability of the resulting β-lactam ring, a core structural motif in many antibiotic drugs.[3]
Reaction Mechanism and Rationale
The synthesis proceeds via an intramolecular nucleophilic substitution reaction. A strong base is employed to deprotonate the amide nitrogen, generating a highly nucleophilic amide anion. This anion then readily attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of the strained four-membered azetidinone ring and the expulsion of a chloride ion.
The choice of a strong, non-nucleophilic base is critical to favor deprotonation of the amide over competing side reactions, such as intermolecular reactions or elimination. The tert-butyl group's steric hindrance helps to prevent intermolecular reactions, thereby promoting the desired intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl-azetidin-2-one
This protocol details the base-mediated intramolecular cyclization of this compound to yield N-tert-butyl-azetidin-2-one.
Materials:
-
This compound (Purity >95%)[4]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Safety Precautions:
-
This compound may cause skin and eye irritation. Handle with care in a well-ventilated fume hood.[2]
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Tetrahydrofuran and diethyl ether are flammable solvents. Work in a fume hood away from ignition sources.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: While stirring, add potassium tert-butoxide (1.1 eq) portion-wise to the cooled solution. The addition should be done carefully to control any exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-tert-butyl-azetidin-2-one.
Characterization: The structure and purity of the synthesized N-tert-butyl-azetidin-2-one can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalence |
| This compound | 163.65 | 10 | 1.0 |
| Potassium tert-butoxide | 112.21 | 11 | 1.1 |
| Anhydrous THF | - | - | Solvent |
Table 1: Example reagent quantities for the synthesis of N-tert-butyl-azetidin-2-one.
Visualizations
Reaction Scheme
Caption: Intramolecular cyclization of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-tert-butyl-azetidin-2-one.
Troubleshooting and Scientific Insights
-
Low Yield: If the yield is low, ensure all reagents and solvents are strictly anhydrous, as potassium tert-butoxide is highly reactive with water. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.
-
Side Products: The formation of polymeric byproducts can occur if the concentration of the starting material is too high, favoring intermolecular reactions. Running the reaction at a lower concentration can mitigate this.
-
Alternative Bases: While potassium tert-butoxide is effective, other strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) could also be employed. The choice of base may influence reaction rates and yields.
Expanding the Synthetic Utility
While the synthesis of N-tert-butyl-azetidin-2-one is a primary application, the principles of intramolecular cyclization can be extended. By modifying the backbone of the starting material, a variety of other heterocyclic systems could potentially be accessed. For instance, the use of a longer chloroalkyl chain could lead to the formation of five- or six-membered rings.
Conclusion
This compound serves as a valuable and straightforward precursor for the synthesis of N-tert-butyl-azetidin-2-one, a key heterocyclic scaffold. The protocol provided, grounded in the principles of intramolecular cyclization, offers a reliable method for accessing this compound. The steric influence of the tert-butyl group is a key element in directing the reaction towards cyclization, highlighting the importance of substrate design in modern organic synthesis. Careful attention to anhydrous conditions and reaction parameters is paramount for achieving high yields and purity. These application notes provide a solid foundation for researchers to utilize this reagent effectively in their synthetic endeavors.
References
-
Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]
-
PMC - NIH. Novel and Recent Synthesis and Applications of β-Lactams. [Link]
-
MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]
-
JOCPR. Synthesis and characterization of β-Lactam compounds. [Link]
-
ResearchGate. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. [Link]
-
Symax Laboratories Private Limited. Reagent this compound (Cas No.100859-81-2), Purity: 99%. [Link]
Sources
Application Notes and Protocols for Catalytic Coupling Reactions of N-(Tert-butyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Coupling Unactivated Alkyl Chlorides
N-(Tert-butyl)-3-chloropropanamide is a valuable building block in organic synthesis, featuring a primary alkyl chloride and a bulky amide functionality. Its utility in the construction of more complex molecules through catalytic cross-coupling reactions is of significant interest, particularly in the development of novel pharmaceutical candidates. However, the C(sp³)-Cl bond in this substrate presents a significant challenge for traditional palladium-catalyzed cross-coupling methodologies.
Unlike their aryl or vinyl counterparts, unactivated primary alkyl chlorides, such as the one present in this compound, are notoriously difficult substrates. The primary hurdles include:
-
Slow Oxidative Addition: The oxidative addition of the C(sp³)-Cl bond to a low-valent metal center (typically Pd(0) or Ni(0)) is often sluggish compared to C(sp²)-X bonds.
-
β-Hydride Elimination: Once the alkyl group is attached to the metal center, it can readily undergo β-hydride elimination, leading to the formation of undesired alkene byproducts and decomposition of the catalyst.
This guide provides an in-depth exploration of the catalytic conditions that have proven effective for the coupling of unactivated primary alkyl chlorides, with a specific focus on substrates bearing amide functionality like this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed protocols for promising coupling strategies.
Key Catalytic Strategies for Coupling this compound
Our investigation of the literature and established catalytic principles points towards two primary C-C bond-forming reactions being the most robust and well-suited for this compound: Negishi and Kumada cross-coupling reactions. These methods have demonstrated success with unactivated alkyl chlorides and tolerance for a range of functional groups, including amides.[1][2][3] While other coupling reactions like Sonogashira and Heck are conceivable, they typically require more specialized and less universally applicable catalytic systems for such challenging substrates.
Negishi Cross-Coupling: A Versatile Approach for C(sp³)-C(sp²) and C(sp³)-C(sp³) Bond Formation
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for the construction of carbon-carbon bonds. Its high functional group tolerance and the ability to couple unactivated alkyl chlorides make it a prime candidate for reactions involving this compound.[1][2][4]
Mechanistic Considerations:
The success of the Negishi coupling for alkyl chlorides hinges on a catalytic cycle that favors the desired cross-coupling pathway over β-hydride elimination. This is typically achieved through the careful selection of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand.
Figure 1: Simplified catalytic cycle for the Negishi cross-coupling of an alkyl chloride.
Key Parameters for Success:
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich trialkylphosphine ligand like tricyclopentylphosphine (PCyp₃) has proven effective.[1][2] The steric bulk of the ligand promotes reductive elimination to form the desired product and disfavors the geometry required for β-hydride elimination.
-
Solvent: A mixture of THF and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is often employed to ensure the solubility of all reaction components.[1][2]
-
Organozinc Reagent: The organozinc reagent can be prepared from the corresponding organohalide and activated zinc dust. A variety of alkyl-, alkenyl-, and arylzinc halides can be used.
Comparative Catalytic Conditions for Negishi Coupling of Primary Alkyl Halides
| Parameter | Condition A[1] | Condition B[4] | Rationale |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Both are common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | PCyp₃ | SPhos | Bulky, electron-rich phosphine ligands that facilitate oxidative addition and suppress β-hydride elimination. |
| Base/Additive | NMI (N-Methylimidazole) | Not specified | NMI can act as a ligand and promoter in some cases. |
| Solvent | THF/NMP | THF | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80 °C | Room Temp to 65 °C | Higher temperatures are often required for the activation of alkyl chlorides. |
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
This protocol is a representative example based on established methods for the Negishi coupling of unactivated primary alkyl chlorides.[1][2]
Materials:
-
This compound
-
Phenylmagnesium bromide (or other suitable Grignard reagent)
-
Zinc chloride (ZnCl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclopentylphosphine (PCyp₃)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol) in anhydrous THF (2 mL) at 0 °C under an inert atmosphere (Argon or Nitrogen), add a solution of ZnCl₂ (1.2 mmol) in anhydrous THF (2 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction Setup: In a separate oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%), PCyp₃ (0.08 mmol, 8 mol%), and this compound (1.0 mmol).
-
Addition of Reagents: Evacuate and backfill the flask with an inert gas three times. Add anhydrous THF (3 mL) and anhydrous NMP (1.5 mL), followed by NMI (0.2 mmol).
-
Initiation of Reaction: To the stirred catalyst and substrate mixture, add the freshly prepared solution of phenylzinc chloride (from step 1) via cannula.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(tert-butyl)-3-phenylpropanamide.
Figure 2: Experimental workflow for the Negishi coupling protocol.
Kumada Cross-Coupling: A Powerful Alternative Using Grignard Reagents
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes. This method is particularly attractive due to the ready availability and cost-effectiveness of Grignard reagents. Nickel catalysts have shown remarkable efficacy in activating unactivated alkyl chlorides and can tolerate amide functionalities.[3][5][6]
Mechanistic Considerations:
The catalytic cycle for the Kumada coupling is similar to that of the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. Nickel catalysts, particularly those supported by pincer ligands, have been shown to be highly active for the coupling of alkyl halides.[3]
Key Parameters for Success:
-
Catalyst System: Nickel(II) pincer complexes, such as [(MeNN₂)NiCl], have demonstrated high catalytic activity for the Kumada coupling of nonactivated alkyl halides.[3] These catalysts are often more effective than their palladium counterparts for certain substrates.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for the stability and reactivity of the Grignard reagent.
-
Grignard Reagent: A wide range of aryl and heteroaryl Grignard reagents can be employed.
-
Additives: In some cases, additives like TMEDA (tetramethylethylenediamine) can enhance the reactivity of the catalyst and the Grignard reagent.[3]
Comparative Catalytic Conditions for Kumada Coupling of Alkyl Halides
| Parameter | Condition C[3] | Condition D[7] | Rationale |
| Catalyst | [(MeNN₂)NiCl] (pincer complex) | NiCl₂(dppp) | Pincer ligands can provide enhanced stability and activity to the nickel center. dppp is a common phosphine ligand. |
| Solvent | THF | Diethyl Ether or THF | Ethereal solvents are required for Grignard reagents. |
| Additive | TMEDA (catalytic) | None specified | TMEDA can break up Grignard aggregates and accelerate the reaction. |
| Temperature | Room Temperature | Room Temperature to Reflux | The reactivity of the alkyl chloride may necessitate heating. |
Experimental Protocol: Kumada Coupling of this compound with Phenylmagnesium Bromide
This protocol is a representative example based on established methods for the nickel-catalyzed Kumada coupling of nonactivated primary alkyl halides.[3]
Materials:
-
This compound
-
Phenylmagnesium bromide
-
[(MeNN₂)NiCl] or another suitable nickel pincer catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Tetramethylethylenediamine (TMEDA)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the nickel pincer catalyst (0.03 mmol, 3 mol%) in anhydrous THF (5 mL).
-
Addition of Reagents: Add TMEDA (0.1 mmol, 10 mol%) to the reaction mixture.
-
Initiation of Reaction: To the stirred solution, add phenylmagnesium bromide (1.2 mmol) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(tert-butyl)-3-phenylpropanamide.
Sources
- 1. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Primary Amines with N-(Tert-butyl)-3-chloropropanamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of primary amines using N-(Tert-butyl)-3-chloropropanamide. This process, a selective N-alkylation, is particularly valuable for researchers in drug discovery and development, as well as analytical scientists seeking to improve the chromatographic behavior and mass spectrometric analysis of primary amine-containing compounds. The protocols herein are designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, expected analytical outcomes, and troubleshooting guidance.
Introduction: The Rationale for Derivatization
Primary amines are a ubiquitous functional group in a vast array of biologically active molecules, including pharmaceuticals, metabolites, and signaling molecules. However, their inherent polarity and potential for hydrogen bonding can present challenges in analytical chemistry, particularly in gas chromatography (GC) where volatility is paramount. Derivatization is a chemical modification technique employed to convert these polar primary amines into less polar, more volatile, and thermally stable derivatives, thereby enhancing their chromatographic resolution and detection sensitivity.
The derivatization of primary amines with this compound proceeds via a nucleophilic substitution reaction, specifically an N-alkylation. This method offers a straightforward approach to introduce a stable, bulky tert-butylpropanamide moiety, which can significantly improve the analytical characteristics of the parent amine.
Reaction Mechanism and Scientific Principles
The core of this derivatization is the nucleophilic attack of the primary amine on the electrophilic carbon of this compound, which bears a chlorine atom as a good leaving group.
The Nucleophilic Substitution (SN2) Reaction
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
To facilitate this reaction and to neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic base is essential. The base deprotonates the primary amine, increasing its nucleophilicity, and also scavenges the generated HCl, driving the reaction to completion.
Controlling Selectivity: Mono-alkylation vs. Poly-alkylation
A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. The product of the initial reaction, a secondary amine, can itself react with another molecule of the alkylating agent.
Several strategies can be employed to favor mono-alkylation:
-
Use of a Bulky Alkylating Agent: The sterically hindered nature of the N-(tert-butyl) group in the derivatizing agent can disfavor subsequent alkylations on the newly formed secondary amine.
-
Stoichiometric Control: While using an excess of the primary amine can favor mono-alkylation, for derivatization purposes where the amine is the analyte, this is not a feasible approach.
-
Choice of Base: A carefully selected base can selectively deprotonate the primary amine without significantly deprotonating the resulting secondary amine, thus favoring the initial reaction. Weaker, non-nucleophilic bases are often preferred.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the derivatization of a primary amine with this compound, followed by work-up, purification, and analytical characterization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Primary Amine Analyte | Analytical Grade | N/A |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Alfa Aesar |
| Dichloromethane (DCM) | HPLC Grade | Fisher Chemical |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |
| Brine (Saturated Aqueous Sodium Chloride) | Reagent Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Silica Gel for Column Chromatography | 230-400 mesh | Sorbent Technologies |
| Solvents for Column Chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | Honeywell |
Derivatization Workflow Diagram
Caption: Workflow for the derivatization of primary amines.
Step-by-Step Derivatization Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine analyte (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the amine (concentration of ~0.1-0.2 M is recommended).
-
Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the solution. Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C in an oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[1][2][3]
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(Tert-butyl)-3-(alkylamino)propanamide derivative.
-
Analytical Characterization: A Self-Validating System
Thorough characterization of the derivatized product is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key structural information. Expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3-1.5 ppm.[4] The protons of the ethyl bridge will appear as multiplets, and the chemical shifts of the protons on the alkyl group from the original amine will be shifted upon derivatization.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic quaternary carbon signal for the tert-butyl group around δ 51-52 ppm and the methyl carbons around δ 28-29 ppm.[4] The carbonyl carbon of the amide will resonate downfield.
Gas Chromatography-Mass Spectrometry (GC-MS)
The derivatized product is expected to be more amenable to GC-MS analysis than the parent amine.
-
Chromatography: Expect a sharper, more symmetrical peak with a shorter retention time compared to the underivatized amine.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the derivatized product. Common fragmentation patterns for N-alkyl propanamides include the loss of the tert-butyl group and cleavage of the C-C bonds in the propanamide backbone.[5] The fragmentation pattern will be characteristic of the specific primary amine used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient base or temperature. | Ensure anhydrous conditions. Use a fresh, high-purity base. Increase reaction temperature or time and monitor by TLC/LC-MS. |
| Presence of Poly-alkylation Products | The secondary amine product is reacting further. | This protocol is optimized for mono-alkylation. If poly-alkylation is still observed, consider using a bulkier base or slightly lowering the reaction temperature to favor the initial reaction. |
| Difficult Purification | Similar polarity of product and starting materials. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation.[2] Alternatively, an acid-base extraction could be employed to remove unreacted amine. |
Conclusion
The derivatization of primary amines with this compound is a robust and effective method to enhance their analytical properties for techniques such as GC-MS. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to successfully implement this methodology. By understanding the underlying chemical principles and expected analytical outcomes, users can confidently apply this technique in their research and development endeavors.
References
- Supporting Information for a relevant chemical synthesis. (Please note: A direct citation for this specific reaction is not available in the provided search results, this is a placeholder for a relevant synthetic paper).
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Cs2CO3-promoted selective mono-N-alkylation of primary... Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... Retrieved from [Link]
-
PubMed Central. (2018, May 2). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]
-
Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. column-chromatography.com [column-chromatography.com]
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- 5. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Strategic Use of N-(Tert-butyl)-3-chloropropanamide Derivatives in Protecting Group Chemistry
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2][3] This guide provides an in-depth exploration of N-(Tert-butyl)-3-chloropropanamide and its derivatives as a versatile class of protecting groups. We will delve into the underlying chemical principles that govern their utility, offering detailed protocols for their application and removal. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of orthogonal protection strategies.[4][5]
Introduction: The Imperative of Selective Protection
The synthesis of complex molecules often necessitates a carefully orchestrated sequence of reactions. Many organic molecules possess multiple reactive functional groups.[2] To prevent undesired side reactions, specific functional groups must be temporarily "masked" or "protected."[2][3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under specific and mild conditions without affecting other functionalities in the molecule.[6]
The concept of orthogonality is central to modern protecting group strategy.[2][4][5] Orthogonal protecting groups are those that can be removed in any order with reagents and conditions that do not affect other protecting groups present in the molecule.[2][4][6] This allows for the selective manipulation of different parts of a complex molecule, a critical requirement in fields like solid-phase peptide synthesis (SPPS).[1][5][7]
The tert-butyl moiety, in various forms such as the tert-butoxycarbonyl (Boc) group for amines or tert-butyl esters for carboxylic acids, is a cornerstone of acid-labile protecting group strategies.[8][9][10] this compound derivatives build upon this foundation, offering unique advantages in specific synthetic contexts.
The this compound Group: A Profile
This compound is an amide-based protecting group.[11][12][13] The stability of the amide bond itself is a key feature, making it robust under a variety of conditions that might cleave more labile protecting groups like esters or some carbamates.[14][15] The presence of the tert-butyl group is crucial for its removal under acidic conditions.
Key Structural Features and Properties
-
Appearance: Typically a white to off-white crystalline solid.[11]
The core utility of this protecting group stems from the steric hindrance provided by the tert-butyl group and the specific cleavage conditions it enables.
Synthesis of this compound
The parent compound, this compound, can be synthesized through a straightforward amidation reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 3-chloropropanoyl chloride and tert-butylamine.
Materials:
-
3-chloropropanoyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Expected Yield: Typically >90%
Application in Protecting Group Strategies
The primary application of this compound and its derivatives is the protection of amines. The formation of a stable amide bond renders the amine nucleophilicity and basicity negligible.
Diagram 1: General Protection Scheme
Caption: General workflow for amine protection using an this compound derivative.
Protocol 2: Protection of a Primary Amine
Materials:
-
Primary amine substrate
-
This compound (or a suitable derivative)
-
Acetonitrile or Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIEA) or other suitable base
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen solvent.
-
Add DIEA (1.2 equivalents).
-
Add this compound (1.1 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Cleavage and Deprotection Strategies
The key to the utility of the N-tert-butyl amide protecting group is its selective cleavage under acidic conditions.[16] This is a result of the formation of the stable tert-butyl cation.[17][18]
Acidic Cleavage
The most common method for the deprotection of N-tert-butyl amides is treatment with a strong acid, such as trifluoroacetic acid (TFA).[16][17]
Diagram 2: Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed deprotection of an N-tert-butyl amide.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as co-solvent (optional)
-
Scavenger (e.g., triethylsilane, anisole, or water)
-
Nitrogen or argon for inert atmosphere
-
Rotary evaporator
Procedure:
-
Dissolve the protected substrate in DCM (if necessary).
-
Add a scavenger (e.g., 5% water or triethylsilane) to the solution. This is crucial to quench the tert-butyl cation formed during cleavage and prevent side reactions.[17][18]
-
Add TFA to the mixture. A common cocktail is 95:5 TFA:scavenger.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation (co-evaporating with a solvent like toluene can help remove residual TFA).
-
The crude deprotected amine (as a TFA salt) can then be purified or used directly in the next step after neutralization.
Mild, Catalytic Cleavage
Recent advancements have introduced milder methods for the cleavage of N-tert-butyl amides, offering greater functional group tolerance. One such method employs a copper(II) triflate catalyst.
Protocol 4: Copper-Catalyzed Deprotection
Adapted from Webster, R. L., et al. (2014).
Materials:
-
N-tert-butyl amide substrate
-
Copper(II) triflate (Cu(OTf)₂) (catalytic amount, e.g., 10 mol%)
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the N-tert-butyl amide in the chosen solvent, add Cu(OTf)₂ (10 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by filtering through a short pad of silica gel to remove the catalyst, followed by solvent evaporation.
-
Further purification can be performed if necessary.
This method offers a significant advantage when dealing with substrates that are sensitive to strong acids.
Orthogonality and Compatibility
The this compound group fits well within established orthogonal protection schemes.
| Protecting Group | Cleavage Condition | Orthogonal To |
| N-(Tert-butyl)propanamide | Strong Acid (TFA)[16], Catalytic Cu(OTf)₂ | Base-labile groups (e.g., Fmoc) |
| Fmoc | Base (e.g., Piperidine)[4][5] | Acid-labile groups (e.g., Boc, t-Bu esters, N-(Tert-butyl)propanamide) |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C)[8] | Acid- and base-labile groups |
| Boc | Strong Acid (TFA)[8][9] | Base-labile and hydrogenolysis-labile groups |
This orthogonality is particularly valuable in solid-phase peptide synthesis (SPPS), where different protecting groups on the N-terminus and amino acid side chains must be selectively removed.[1][5][7][19]
Diagram 3: Orthogonal Strategy in Peptide Synthesis
Caption: Orthogonal deprotection of N-terminus and a side chain protected with an N-tert-butyl derivative.
Conclusion and Future Perspectives
This compound and its derivatives represent a robust and versatile option for the protection of amines in complex organic synthesis. Their stability to a wide range of reagents, coupled with specific deprotection conditions—ranging from strong acids to milder catalytic systems—makes them a valuable tool for chemists. Their compatibility with standard orthogonal strategies ensures their continued relevance in demanding applications such as pharmaceutical development and peptide synthesis. Future research may focus on expanding the range of derivatives to fine-tune stability and cleavage kinetics, as well as developing even milder and more selective deprotection protocols.
References
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Webster, R. L., et al. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron Letters, 55(28), 3847-3850. [Link]
-
Catt, J. D., & Matier, W. L. (1978). Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides. The Journal of Organic Chemistry, 43(4), 743-745. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 47(51), 9239-9242. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. [Link]
-
Aurelio, L., et al. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Journal of Visualized Experiments, (25), 1141. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Symax Laboratories Private Limited. Reagent this compound. [Link]
-
Singh, R. P., et al. (2018). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 83(15), 8126-8138. [Link]
-
Baran, P. S. (2005). Protecting Groups. Scripps Research. [Link]
-
Yang, W., et al. (2012). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of the Chinese Chemical Society, 59(7), 914-918. [Link]
-
Sun, P., Weinreb, S. M., & Shang, M. (2016). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry, 81(19), 9411-9421. [Link]
-
Yang, W., et al. (2012). Methods for the preparation of N-tert-butyl amides. Journal of the Chinese Chemical Society, 59(7), 914-918. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. [Link]
-
Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. [Link]
-
PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Mokhtary, M., et al. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. Organic Chemistry International. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Bofill, J. M., et al. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. Tetrahedron Letters, 41(10), 1543-1546. [Link]
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- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
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- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
one-pot synthesis procedures involving N-(Tert-butyl)-3-chloropropanamide
Application Note & Protocol
One-Pot Synthesis Utilizing N-(Tert-butyl)-3-chloropropanamide for Amine Alkylation in Pharmaceutical Scaffolding
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile alkylating agent in a one-pot synthesis strategy. We will explore the underlying chemical principles and provide a comprehensive, step-by-step protocol for the N-alkylation of a model primary amine. The protocol is designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success. The advantages of this one-pot approach, including reduced reaction time, minimized waste, and improved overall efficiency, make it a valuable technique in the synthesis of complex organic molecules and pharmaceutical intermediates.[1]
Introduction: The Strategic Role of this compound
This compound is a bifunctional organic compound featuring a sterically hindered tert-butyl amide and a reactive primary alkyl chloride.[2] The tert-butyl group provides solubility in a range of organic solvents and can influence the conformational rigidity of the final molecule. The key feature for synthesis, however, is the 3-chloro-propanamide moiety, which acts as an effective electrophile for nucleophilic substitution reactions.[3][4]
In drug discovery, the rapid assembly of molecular libraries with diverse functionalities is paramount. One-pot syntheses, where sequential reactions are performed in a single reactor without the isolation of intermediates, offer significant advantages in this context. They streamline the synthetic process, reduce solvent and reagent consumption, and can lead to higher overall yields by avoiding losses during purification steps.[5][6][7]
This application note focuses on a core reaction in medicinal chemistry: the alkylation of amines.[3] Direct alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction.[3] However, a common challenge is over-alkylation, where the primary amine starting material is more reactive than the product, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[4][8] Our protocol is designed to favor mono-alkylation through careful control of stoichiometry and reaction conditions.
Mechanistic Rationale and Workflow Design
The one-pot procedure detailed below involves the nucleophilic substitution (SN2) reaction between a primary amine and this compound.
The SN2 Reaction
The core of this synthesis is a classic SN2 reaction. The amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This results in the displacement of the chloride ion (the leaving group) and the formation of a new carbon-nitrogen bond.[3][4]
The Role of the Base
The initial reaction forms an ammonium salt intermediate. To regenerate a neutral amine product and drive the reaction to completion, a non-nucleophilic base is required to quench the hydrohalic acid byproduct. The choice of base is critical to prevent unwanted side reactions.
Workflow Visualization
The logical flow of the one-pot synthesis is depicted in the following diagram:
Sources
- 1. indiamart.com [indiamart.com]
- 2. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. One-pot synthesis of lactams from cycloalkanes and tert-butyl nitrite by using N-hydroxyphthalimide as key catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Rapid Synthesis of N-tert-butyl-azetidin-2-one via Microwave-Assisted Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed protocol for the efficient synthesis of N-tert-butyl-azetidin-2-one, a valuable β-lactam synthon, from N-(tert-butyl)-3-chloropropanamide using microwave-assisted organic synthesis (MAOS). β-Lactams are a cornerstone of many pharmaceutical compounds, most notably antibiotics like penicillins and cephalosporins. Traditional synthetic methods can be time-consuming and require harsh conditions. Microwave irradiation offers a green and efficient alternative, dramatically reducing reaction times and often improving yields. This guide provides a comprehensive, step-by-step protocol for this intramolecular cyclization, explains the scientific principles behind the methodology, and presents the expected outcomes based on established chemical knowledge.
Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS) for Lactam Formation
The β-lactam ring, a four-membered cyclic amide, is a critical pharmacophore in a vast array of clinically significant drugs. The development of rapid and efficient methods for the synthesis of novel β-lactam derivatives is a key objective in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field. Unlike conventional heating which relies on slow heat transfer through conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This results in significant rate enhancements, often reducing reaction times from hours to mere minutes, while also minimizing the formation of side products.
The proposed synthesis leverages the unique structure of this compound, an organic compound readily available as a building block for complex molecule synthesis. The molecule contains a nucleophilic amide nitrogen and a carbon atom three positions away bearing a good leaving group (chlorine), making it an ideal candidate for an intramolecular nucleophilic substitution reaction to form the strained four-membered β-lactam ring. The bulky tert-butyl group on the nitrogen can also influence the reaction kinetics and stability of the resulting lactam.
The core of this protocol is a base-mediated intramolecular cyclization. The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent intramolecular attack on the electrophilic carbon bearing the chlorine atom, leading to the formation of the azetidinone ring.
Reaction Mechanism and Rationale
The proposed microwave-assisted synthesis of N-tert-butyl-azetidin-2-one proceeds via an intramolecular SN2 reaction mechanism. The key steps are outlined below:
-
Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), abstracts the acidic proton from the amide nitrogen of this compound. This generates a highly nucleophilic amide anion.
-
Intramolecular Cyclization: The resulting anion undergoes a rapid intramolecular nucleophilic attack on the carbon atom bonded to the chlorine. This concerted step displaces the chloride ion and forms the four-membered azetidinone ring.
-
Microwave Acceleration: Microwave irradiation accelerates this process by rapidly and efficiently heating the polar reaction mixture. This provides the necessary activation energy for the reaction to proceed at a much faster rate than with conventional heating methods.
The choice of a strong, non-nucleophilic base is crucial to ensure efficient deprotonation without competing side reactions. The use of a polar, high-boiling point solvent like dimethylformamide (DMF) or acetonitrile is recommended as they couple efficiently with microwaves and can sustain the required reaction temperatures.
Caption: Proposed reaction mechanism for the synthesis of N-tert-butyl-azetidin-2-one.
Detailed Experimental Protocol
This protocol is a representative procedure for the microwave-assisted intramolecular cyclization of this compound. Researchers should optimize the parameters based on their specific microwave reactor and desired scale.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 100859-81-2 | C₇H₁₄ClNO | >95% | e.g., Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 60% | e.g., Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | >99.8% | e.g., Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous | e.g., Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A | Lab prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | N/A | e.g., Sigma-Aldrich |
3.2. Equipment
-
Dedicated microwave synthesis reactor
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Rotary evaporator
-
Analytical balance
-
Fume hood
3.3. Step-by-Step Protocol
Caption: Experimental workflow for the microwave-assisted synthesis.
-
Preparation: In a fume hood, carefully add sodium hydride (60% dispersion in oil, 0.24 g, 6.0 mmol) to a 10 mL microwave reaction vessel containing a magnetic stir bar. Wash the sodium hydride with anhydrous hexane (2 x 2 mL) to remove the mineral oil and decant the hexane. Add anhydrous DMF (5 mL) to the vessel.
-
Addition of Starting Material: To the stirred suspension of NaH in DMF, add this compound (0.88 g, 5.0 mmol) portion-wise at room temperature.
-
Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes. Monitor the reaction progress using TLC if desired.
-
Quenching: After the reaction is complete, cool the vessel to room temperature using compressed air. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-tert-butyl-azetidin-2-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
3.4. Safety Precautions
-
Microwave synthesis should be carried out in a dedicated instrument designed for chemical reactions. Do not use a domestic microwave oven.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in a fume hood and under an inert atmosphere if possible.
-
DMF is a potential irritant. Avoid inhalation and skin contact.
-
The reaction vessel may be under pressure during microwave heating. Ensure the vessel is properly sealed and follow the safety guidelines of the microwave reactor manufacturer.
Expected Results and Data Presentation
The microwave-assisted protocol is expected to provide a significantly higher yield and shorter reaction time compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Proposed) |
| Reaction Time | Several hours | 10 - 15 minutes |
| Temperature | Reflux (e.g., >150°C) | 120°C |
| Pressure | Atmospheric | Up to 15 bar (Monitored) |
| Expected Yield | Moderate | Good to Excellent (>75%) |
| Solvent Volume | Larger volumes | Minimized (e.g., 5 mL) |
Conclusion
The proposed microwave-assisted synthesis of N-tert-butyl-azetidin-2-one from this compound offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic routes. This application note provides a robust starting protocol for researchers in drug discovery and organic synthesis to access this valuable β-lactam building block. The principles outlined here can be adapted for the synthesis of a wide range of other lactam derivatives, highlighting the versatility of MAOS in modern chemical research.
References
-
Encouraged by our recent results on the synthesis of amides under microwave irradiation, and by other publications in which this original synthetic method was used, we now report that neat imines can be utilised for lactam synthesis by simple cyclization either under classical heating conditions or under microwave irradiation (Scheme 1). ([Link])
-
An expeditious synthesis of γ- and δ-lactams from tethered alkenyl trichloroacetamides in the presence of 5% of RuCl2(PPh3)3 is reported. ([Link])
-
The primary mechanism of microwave heating involves the interaction between oscillating electric fields and polar molecules. ([Link])
-
The synthesis of highly functionalized bis-β-lactams containing aromatic rings was achieved by thermal and microwave-assisted methods starting from easily available 2-(4-hydroxyphenyl)acetic acid and 2,2′-(propane-2,2-diyl)diphenol precursors. ([Link])
-
Medicinal chemists have exploited microwave-assisted organic synthesis (MAOS) to facilitate the development of complex heterocyclic structures. ([Link])
-
Some 3-alkyl- and 3-aryl-2-azetidinones prepared by Staudinger synthesis are shown in Scheme 7. ([Link])
- 3.2. 1. tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (3) Neat methyl 2-(dimethoxyphosphoryl)acetate 1 (13.8 g, 76 mmol) was added to a suspension of NaH (60% dispersion in mineral oil) (3.12 g, 78
Introduction: N-(Tert-butyl)-3-chloropropanamide in Modern Synthesis
An in-depth guide to the continuous flow synthesis of N-(tert-butyl)-3-(piperidin-1-yl)propanamide, a derivative of N-(tert-butyl)-3-chloropropanamide, has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the advantages of flow chemistry for this class of reaction.
This compound is a valuable bifunctional molecule, incorporating both a sterically hindered secondary amide and a reactive primary alkyl chloride. This structure makes it an ideal starting material for creating libraries of substituted 3-aminopropanamide derivatives, which are common scaffolds in medicinal chemistry. The primary chloride offers a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups.
Traditional batch processing for such reactions, particularly with volatile nucleophiles like amines, often poses challenges related to thermal control, reaction time, and safety, especially during scale-up. Continuous flow chemistry provides a superior alternative by offering precise control over reaction parameters, enhancing safety through small reaction volumes, and enabling rapid optimization and seamless scalability. This guide details a robust flow chemistry protocol for the nucleophilic substitution of the chlorine atom in this compound with piperidine as a model nucleophile.
Reaction Principle: SN2 Amination in Flow
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic nitrogen of piperidine attacks the electrophilic carbon atom bonded to the chlorine. The reaction proceeds via a single transition state, leading to the displacement of the chloride leaving group and the formation of the desired N-(tert-butyl)-3-(piperidin-1-yl)propanamide.
Executing this reaction in a heated, pressurized flow reactor significantly accelerates the reaction rate compared to batch conditions at atmospheric pressure. The use of a back-pressure regulator (BPR) allows the solvent to be heated well above its normal boiling point, enabling reactions to complete in minutes rather than hours. This "superheated" condition is a key advantage of flow chemistry for moderately reactive electrophiles.
A schematic of the reaction is presented below:
Experimental Workflow: From Reagents to Analysis
The continuous flow process is designed for controlled mixing, precise heating, and safe collection of the product stream. The logical flow from reagent preparation to data analysis is critical for reproducible results.
Caption: Workflow for continuous amination of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis and optimization of N-(tert-butyl)-3-(piperidin-1-yl)propanamide.
Materials and Reagents
-
This compound (CAS: 5409-63-2)
-
Piperidine (CAS: 110-89-4)
-
Acetonitrile (MeCN), HPLC Grade
-
Ethyl Acetate (EtOAc), ACS Grade
-
Deionized Water
-
Internal Standard (e.g., Dodecane) for GC analysis
Equipment Setup
-
A continuous flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:
-
Two independent high-pressure pumps.
-
A static mixing element (T-mixer).
-
A heated coil reactor (a 10 mL PFA or stainless steel tube coil is recommended).
-
A back-pressure regulator (BPR) set to 10-15 bar (approx. 150-220 psi).
-
Reagent Preparation
-
Solution A (Electrophile): Prepare a 0.2 M solution of this compound in acetonitrile.
-
Solution B (Nucleophile): Prepare a 0.5 M solution of piperidine in acetonitrile. This corresponds to 2.5 molar equivalents relative to Solution A.
Flow Reactor Operation & Optimization
-
System Priming: Prime both pumps and the entire flow path with acetonitrile to remove air and ensure a stable baseline pressure.
-
Set Parameters: Set the reactor temperature to 100 °C and the back-pressure regulator to 10 bar.
-
Initiate Flow: Start pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a 10-minute residence time in a 10 mL reactor.
-
Achieve Steady State: Allow the system to run for at least three residence times (30 minutes in this case) to ensure the collected output is representative of the reaction conditions (steady state).
-
Collect Samples: Collect a sample of the reactor output for analysis.
-
Optimization: Vary the temperature and flow rate (and thus residence time) to optimize for maximum conversion. A Design of Experiments (DoE) approach can be used for efficient optimization.
Sample Work-up and Analysis
-
Quenching: Take a known volume (e.g., 1.0 mL) of the crude reaction mixture and quench it with 5 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5 mL).
-
Analysis: Analyze the combined organic extracts by UPLC-MS or GC-MS to determine the conversion of the starting material and the formation of the product. An internal standard can be added before analysis for quantitative yield determination.
Results: Parameter Optimization
The following table presents a typical dataset from an optimization study. The goal is to find conditions that maximize the conversion of the starting material while minimizing residence time to increase throughput.
| Run | Temperature (°C) | Total Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
| 1 | 80 | 1.0 | 10.0 | 75 |
| 2 | 100 | 1.0 | 10.0 | 92 |
| 3 | 120 | 1.0 | 10.0 | >99 |
| 4 | 120 | 2.0 | 5.0 | 98 |
| 5 | 120 | 4.0 | 2.5 | 85 |
| 6 | 140 | 2.0 | 5.0 | >99 |
Analysis of Results:
-
Effect of Temperature: Increasing the temperature from 80 °C to 120 °C at a constant 10-minute residence time (Runs 1-3) dramatically increases conversion, with full conversion achieved at 120 °C.
-
Effect of Residence Time: At 120 °C, reducing the residence time from 10 minutes to 5 minutes (Run 4) results in a negligible drop in conversion, effectively doubling the process throughput. A further reduction to 2.5 minutes (Run 5) leads to incomplete conversion.
-
Optimal Conditions: A temperature of 120-140 °C with a 5-minute residence time (Runs 4 & 6) represents an optimal balance of high conversion and high throughput for this transformation.
Safety and Process Considerations
-
Pressurized System: Always operate the flow reactor behind a protective blast shield. Ensure all fittings are rated for the intended pressure and temperature.
-
Corrosive Reagents: Piperidine is corrosive and has a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Leak Detection: Regularly inspect the flow path for leaks, especially when operating at high temperatures and pressures.
-
Blocking: The formation of piperidinium hydrochloride salt as a byproduct can potentially lead to blockages in the reactor tubing. While acetonitrile is a good solvent for this reaction, if blockages occur, consider adding a non-nucleophilic, hindered base (e.g., 2,6-lutidine) to the piperidine solution to scavenge the HCl formed.
Conclusion
This application note demonstrates a highly efficient and scalable continuous flow protocol for the amination of this compound. By leveraging superheated conditions in a pressurized system, reaction times are reduced from hours to mere minutes, with excellent conversion rates. This method offers superior control, improved safety, and a clear pathway for the rapid synthesis of derivative libraries, making it a valuable tool for researchers in pharmaceutical and chemical development.
References
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Available at: [Link]
-
Pastre, J. C., Browne, D. L., & Ley, S. V. (2013). The application of flow chemistry in the synthesis of natural products. Chemistry – An Asian Journal, 8(11), 2576-2593. Available at: [Link]
Troubleshooting & Optimization
common side reactions with N-(Tert-butyl)-3-chloropropanamide
Welcome to the technical support guide for N-(Tert-butyl)-3-chloropropanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for common experimental challenges associated with this reagent. As a key intermediate in various synthetic pathways, understanding its reactivity and potential side reactions is crucial for achieving high-purity outcomes.[1] This guide moves beyond simple protocols to explain the chemical causality behind common issues, offering robust solutions and analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and typical impurities associated with this compound.
Q1: What are the primary stability concerns and recommended storage conditions for this compound?
Answer: this compound is a relatively stable crystalline solid at room temperature. However, two primary concerns are moisture sensitivity and long-term thermal stability.
-
Hydrolysis: Like most amides, it can undergo slow hydrolysis back to 3-chloropropanoic acid and tert-butylamine in the presence of strong acids or bases, accelerated by moisture.
-
Intramolecular Cyclization: Under basic conditions or upon prolonged heating, the molecule can undergo intramolecular cyclization to form N-tert-butyl-azetidin-2-one. This is a critical side reaction to consider in experimental design.
Recommended Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight.[1] For long-term storage, refrigeration is recommended.
Q2: My reaction yield is consistently low. What are the most likely side reactions consuming my starting material?
Answer: Low yields often stem from competing side reactions that are inherent to the structure of the reactants. The bulky tert-butyl group significantly influences reactivity due to steric hindrance, which can slow the desired reaction and allow alternative pathways to become more prominent.[2]
The most common side reactions include:
-
Elimination of the Tert-Butyl Group: Under harsh thermal or acidic conditions, the tert-butyl group can be eliminated as isobutene, a highly volatile gas.[3] This is a common decomposition pathway for tert-butyl-containing compounds.
-
Intramolecular Cyclization: In the presence of a base (even a mild one like excess amine starting material), the amide nitrogen can be deprotonated and act as an intramolecular nucleophile, displacing the chloride to form a four-membered ring (N-tert-butyl-azetidin-2-one).
-
Reaction with Nucleophilic Solvents: If using a nucleophilic solvent like methanol or ethanol, transesterification or solvolysis can occur, leading to the formation of methyl or ethyl 3-chloropropanoate.[3]
Q3: I am performing an acylation of tert-butylamine with 3-chloropropanoyl chloride. Why am I seeing a byproduct with a mass corresponding to diacylation?
Answer: The formation of a diacylated byproduct, while sterically hindered, can occur if the reaction conditions are not carefully controlled.[3] This typically happens under two scenarios:
-
Excess Acylating Agent: Using a significant excess of 3-chloropropanoyl chloride can drive the reaction towards diacylation, where a second acyl group attaches to the nitrogen.
-
Insufficient Base: The acylation reaction produces one equivalent of HCl.[2] If a non-nucleophilic scavenger base (like triethylamine) is not present, a second equivalent of tert-butylamine will act as the base.[2] This localized high concentration of the amine around the acid can create conditions that favor side reactions.
Section 2: Troubleshooting Guide: Identifying & Mitigating Byproducts
This section provides a problem-oriented approach to diagnosing and solving specific experimental issues.
Problem: My crude reaction analysis (GC-MS/LC-MS) shows a major unexpected peak. How do I identify it and prevent its formation?
Troubleshooting Workflow:
The logical flow for identifying an unknown byproduct involves systematic analysis and consideration of the most probable chemical transformations.
Caption: Troubleshooting workflow for byproduct identification.
Common Byproduct Profiles
The following table summarizes the most common side products, their likely causes, and key analytical signatures.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Cause | Key Analytical Signature (EI-MS) |
| Isobutene | C₄H₈ | 56.11 | High temperature, acidic conditions | Volatile, early eluting peak. M+ at m/z 56.[3] |
| N-tert-butyl-azetidin-2-one | C₇H₁₃NO | 127.18 | Presence of base, elevated temperature | M+ at m/z 127. Loss of tert-butyl group is less likely than fragmentation of the ring. |
| Diacylated Amine | C₁₀H₁₇Cl₂NO | 254.15 | Excess acylating agent | M+ at m/z 254. Fragmentation may show loss of one or both acyl groups.[3] |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | Hydrolysis (presence of water) | Observable by LC-MS or after derivatization for GC-MS. |
Focus: Intramolecular Cyclization to Azetidin-2-one
This is one of the most common and often overlooked side reactions. The reaction is base-mediated, where the amide proton is abstracted, allowing the resulting anion to attack the carbon bearing the chlorine atom in a 4-exo-tet cyclization.
Caption: Mechanism of base-mediated intramolecular cyclization.
Mitigation Strategy for Cyclization:
-
Use a Non-Nucleophilic Base: When this compound is a reactant, and a base is required for a subsequent step, use a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge) instead of common bases like hydroxides or alkoxides.
-
Control Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the activation energy barrier for cyclization.
-
Minimize Reaction Time: Do not let reactions run unnecessarily long, especially if a base is present. Monitor closely by TLC or LC-MS.
Section 3: Recommended Analytical & Experimental Protocols
Protocol 1: GC-MS Method for Purity Assessment and Byproduct Identification
This protocol is designed for the routine analysis of reaction mixtures containing this compound to assess purity and identify volatile byproducts.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Column: Standard non-polar column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve ~1-2 mg of the crude material in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
Protocol 2: Small-Scale Test Reaction for Troubleshooting
When troubleshooting byproduct formation, running small, controlled experiments can efficiently identify the cause.
-
Setup: In separate 1-dram vials, set up four small-scale reactions (~20-50 mg of the limiting reagent).
-
Reaction A (Control): Your standard reaction conditions.
-
Reaction B (Lower Temp): Run the reaction 20 °C lower than the standard protocol.
-
Reaction C (Different Base): If applicable, substitute your base with a more hindered, non-nucleophilic one (e.g., switch from triethylamine to diisopropylethylamine).
-
Reaction D (Stoichiometry Check): Ensure precise 1.0:1.0 stoichiometry of reactants if diacylation or other excess-reagent byproducts are suspected.
-
-
Monitoring: At set time points (e.g., 1 hr, 4 hr, 12 hr), withdraw a small aliquot from each vial with a capillary tube.
-
Analysis: Spot the aliquots on a TLC plate to visualize the progress and byproduct profile. Alternatively, quench the aliquots and analyze by GC-MS.
-
Evaluation: Compare the byproduct profiles across the four conditions. If Reaction B shows significantly less byproduct, temperature is the key factor. If Reaction C is cleaner, the choice of base is critical. This systematic approach isolates variables and provides clear, actionable data.
References
-
BenchChem. (n.d.). Technical Support Center: Analysis of tert-Butylamine Reactions by GC-MS. Retrieved from BenchChem Technical Support.[3]
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in tert-Butylamine Mediated Reactions. Retrieved from BenchChem Technical Support.[2]
-
Symax Laboratories Private Limited. (n.d.). Reagent this compound (Cas No.100859-81-2), Purity: 99%. Retrieved from [Link]1]
-
Google Patents. (n.d.). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. Retrieved from ]
-
Acta Poloniae Pharmaceutica. (2009). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]]
-
PubChem. (n.d.). N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117. Retrieved from [Link]]
-
Fisyuk, A. S., & Poendaev, N. V. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7(2), 119-123. Retrieved from [Link]]
-
BenchChem. (n.d.). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Retrieved from BenchChem Technical Support.[4]
Sources
Technical Support Center: Optimizing N-Alkylation of N-(Tert-butyl)-3-chloropropanamide
Welcome to the technical support center for improving yields in the N-alkylation of N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common challenges and maximize your reaction's success.
Frequently Asked Questions (FAQs)
Q1: My alkylation of this compound is showing low conversion. What are the most likely causes?
Low conversion is a common issue and typically points to one of three areas: insufficient deprotonation, suboptimal reaction conditions, or poor reagent quality.[1]
-
Inadequate Base Strength: The amide proton on your starting material is weakly acidic. To achieve the necessary deprotonation to form the nucleophilic amide anion, a sufficiently strong base is required.[2] If the base is too weak, the equilibrium will favor the starting materials, leading to low conversion.
-
Reaction Kinetics: The reaction may be too slow under your current conditions. This could be due to temperatures that are too low, insufficient reaction time, or poor mixing.[3]
-
Reagent Purity: Ensure your starting material is pure and that your solvent is anhydrous. Water and other protic impurities can quench the base and the amide anion, halting the reaction.[1]
Q2: I'm observing significant side products. What are they and how can I minimize them?
The most common side reactions in this type of alkylation are O-alkylation and elimination.
-
O-Alkylation: This is a competing reaction where the alkylating agent attaches to the oxygen atom of the amide, forming an imino ether derivative.[4] This is more likely with "hard" electrophiles and in highly polar aprotic solvents that "free" the enolate anion.[1] To favor N-alkylation, use a "softer" alkylating agent (alkyl iodide or bromide) and consider less polar solvents like THF or Toluene.[1]
-
Elimination (E2): If your alkylating agent has a proton on the beta-carbon, the amide anion can act as a base, leading to an elimination reaction instead of the desired substitution (SN2). This is more prevalent at higher temperatures.
Q3: How do I select the optimal base and solvent for my reaction?
The choice of base and solvent is critical and interdependent. The goal is to effectively deprotonate the amide without promoting side reactions.
-
Base Selection: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the amide.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in combination with a phase-transfer catalyst, but may require higher temperatures and longer reaction times.[5]
-
Solvent Selection: The alkylation is an SN2 reaction, which is favored by polar aprotic solvents.[6] These solvents solvate the cation of the base but leave the nucleophilic amide anion "naked" and highly reactive.[7] Good choices include Dimethylformamide (DMF) and Tetrahydrofuran (THF). Protic solvents like water or alcohols should be avoided as they will solvate and deactivate the nucleophile through hydrogen bonding.[7][8]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during the alkylation of this compound.
Problem 1: Low Yield / Incomplete Conversion
Your TLC or LC-MS analysis shows a significant amount of unreacted this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yields.
Problem 2: Formation of Multiple Products / Impurities
Your analysis shows the desired product along with one or more significant impurities.
Reaction Mechanism & Potential Side Products
The primary reaction is a straightforward SN2 displacement. However, the ambident nature of the amide anion can lead to undesired pathways.
Caption: N-Alkylation Main Reaction and Side Pathways.
Optimization Strategies for Selectivity
| Parameter | Recommendation to Favor N-Alkylation | Rationale |
| Base | Use a strong base (e.g., NaH) for complete, rapid deprotonation. | Incomplete deprotonation leaves neutral amide, which can favor O-alkylation.[4] |
| Solvent | Use a less polar aprotic solvent like THF or Toluene. | Highly polar solvents (DMF, DMSO) can lead to a "freer" anion, increasing the chance of O-alkylation.[1] |
| Temperature | Maintain the lowest effective temperature. Start at 0 °C and warm to RT if necessary. | Higher temperatures can favor the competing E2 elimination pathway.[3] |
| Alkylating Agent | Use alkyl iodides or bromides ("soft" electrophiles). | "Hard" electrophiles like sulfates or triflates have a greater tendency to react at the "hard" oxygen atom.[1] |
| Additives | Consider Phase-Transfer Catalysis (PTC) with weaker bases. | PTC, using catalysts like tetrabutylammonium bromide (TBAB), can facilitate the reaction under milder conditions, potentially improving selectivity.[9][10] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the N-alkylation of this compound using sodium hydride.
Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and clean, dry glassware.[3]
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., Alkyl Iodide, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.
-
Base Addition: To the flask, add the sodium hydride (1.2 equiv). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under nitrogen. Add anhydrous DMF to the flask.
-
Deprotonation: Cool the stirred NaH/DMF suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise over 15-20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. Available from: [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]
-
Vazquez-Tato, M. P., & Seijas, J. A. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(4), 333-338. Available from: [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Available from: [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available from: [Link]
-
Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Available from: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]
-
PubMed Central. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available from: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]
-
PubMed Central. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]
-
Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. Available from: [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of N-(Tert-butyl)-3-chloropropanamide
Welcome to the technical support center for the synthesis of N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring both scientific accuracy and practical utility.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 3-chloropropionyl chloride with the sterically hindered amine, tert-butylamine.[1][2] A non-nucleophilic base, such as triethylamine, is commonly employed to scavenge the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2][3]
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A subsequent deprotonation of the nitrogen by the base yields the final amide product.[2]
Caption: Nucleophilic acyl substitution mechanism.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is very slow or appears to have stalled. What are the likely causes and how can I address this?
A1: A sluggish or stalled reaction is a frequent challenge, often attributable to the steric hindrance of the tert-butyl group.[4] Here are the primary factors to investigate:
-
Insufficiently Reactive Acylating Agent: While 3-chloropropionyl chloride is generally reactive, its purity is crucial. Over time, it can hydrolyze to the less reactive 3-chloropropionic acid. Ensure you are using a fresh or properly stored bottle of the acyl chloride.
-
Amine Protonation: The formation of HCl during the reaction will protonate the unreacted tert-butylamine, forming the unreactive tert-butylammonium salt. This is why the presence of a non-nucleophilic base like triethylamine is critical.[2]
-
Troubleshooting: Ensure you are using at least a stoichiometric equivalent of the base. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
-
-
Low Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, prolonged reaction at this temperature might not provide sufficient energy to overcome the activation barrier, especially with a sterically hindered amine.
-
Troubleshooting: After the initial addition of the acyl chloride at a low temperature, allow the reaction to gradually warm to room temperature and continue stirring.[4] Gentle heating may be necessary for some systems, but should be approached with caution to avoid side reactions.
-
Q2: I'm observing multiple spots on my TLC plate. What are the potential side products?
A2: The appearance of multiple spots on a TLC plate indicates the presence of impurities. Here are some common possibilities:
-
Unreacted Starting Materials: Spots corresponding to tert-butylamine and 3-chloropropionyl chloride (or its hydrolysis product, 3-chloropropionic acid) may be present if the reaction has not gone to completion.
-
Hydrolysis of Acyl Chloride: If moisture is present in the reaction, 3-chloropropionyl chloride will hydrolyze to 3-chloropropionic acid. This carboxylic acid will appear as a distinct, often more polar, spot on the TLC plate.
-
N,N-Diacylation (less common): While highly unlikely with a sterically hindered secondary amine, the formation of a diacylated product is a theoretical possibility. This would be a much less polar spot on the TLC plate.
-
Intramolecular Cyclization: The product, this compound, has the potential to undergo intramolecular cyclization to form a β-lactam, especially in the presence of a strong base. However, this is generally a separate reaction that may occur under specific conditions and not necessarily as a side product during the initial acylation.
Caption: Example TLC plate for reaction monitoring.
Q3: I'm having difficulty removing the triethylamine hydrochloride salt after the reaction. What are the best work-up and purification strategies?
A3: The removal of triethylamine hydrochloride is a common work-up challenge. Here are several effective methods:
-
Aqueous Work-up: Triethylamine hydrochloride is highly soluble in water.[3]
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water or a dilute aqueous acid solution (e.g., 1M HCl) to remove the salt and any excess triethylamine.[2]
-
Follow with a wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[4]
-
-
Filtration: If the reaction is performed in a solvent in which triethylamine hydrochloride is poorly soluble (e.g., diethyl ether or THF), the salt will precipitate out and can be removed by filtration.[3]
-
Solvent Swap and Filtration: If your reaction requires a solvent in which the salt is soluble (like dichloromethane), you can first remove the solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether or ethyl acetate) to precipitate the salt, which can then be filtered off.[3]
Table 1: Solubility of Triethylamine Hydrochloride
| Solvent | Solubility |
| Water | High |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Diethyl Ether | Insoluble |
| Tetrahydrofuran (THF) | Insoluble |
| Hexanes | Insoluble |
Q4: My final product is impure after the initial work-up. What are the recommended purification methods?
A4: If your crude product is still impure, further purification is necessary.
-
Recrystallization: This is often an effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] Common solvent systems to try for amides include ethanol/water or ethyl acetate/hexanes.[2]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a mixed solvent system, dissolve the product in the solvent in which it is more soluble, and then slowly add the anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to promote the formation of pure crystals.[7]
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.[8]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your product and impurities and should be determined by TLC analysis. A good starting point for this compound would be a 4:1 to 2:1 mixture of hexanes:ethyl acetate.
-
Caption: Purification workflow for the final product.
III. Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane.[4]
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
IV. Safety Considerations
-
3-Chloropropionyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
tert-Butylamine is a flammable and corrosive liquid.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
The acylation reaction is exothermic . The slow addition of the acyl chloride at a low temperature is crucial to control the reaction temperature and prevent thermal runaway.
V. References
-
Benchchem. (n.d.). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures. Retrieved from Benchchem website.
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from ResearchGate.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with tert-Butylamine. Retrieved from Benchchem website.
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? Retrieved from ResearchGate.
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride from my product? Retrieved from ResearchGate.
-
Taylor & Francis. (2020). Triethylamine – Knowledge and References. In M. B. Smith, A Q&A Approach to Organic Chemistry.
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from Organic Syntheses website.
-
Benchchem. (n.d.). Application Notes and Protocols: Tert-Butylamine as a Catalyst in Organic Reactions. Retrieved from Benchchem website.
-
Google Patents. (n.d.). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. Retrieved from Google Patents.
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Benchchem. (n.d.). The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from Benchchem website.
-
PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. Retrieved from PubChem.
-
PubMed. (2009). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-751.
-
ChemScene. (n.d.). 100859-81-2 | this compound. Retrieved from ChemScene.
-
Girolami Group. (2023). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N. Helvetica Chimica Acta, 106, e202200152.
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from Organic Syntheses website.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
-
PubChem. (n.d.). N-tert-butyl-3-chloropropane-1-sulfonamide. Retrieved from PubChem.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website.
-
ResearchGate. (n.d.). RECRYSTALLIZATION.
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Chemical Communications (RSC Publishing). (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
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Benchchem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Retrieved from Benchchem website.
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YouTube. (2013). Recrystallization.
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YouTube. (2020). How To Recrystallize A Solid.
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Sigma-Aldrich. (n.d.). This compound | 100859-81-2. Retrieved from Sigma-Aldrich website.
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Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride. Retrieved from Google Patents.
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds.
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ResearchGate. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7, 119-123.
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PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784.
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ChemicalBook. (n.d.). Continuous Flow Production of 3-Chloropropionyl Chloride.
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PubMed. (2013). Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. Journal of Organic Chemistry, 78(8), 3961-3971.
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Semantic Scholar. (2020). Cyclization of interlocked fumaramides into b- lactams.
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Supporting Information. (n.d.). One-pot Synthesis of Azabicycles via Cascade nitro-Mannich Reaction and N-Alkylation.
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PubMed. (n.d.). Asymmetric synthesis of alpha,alpha-dibranched propargylamines by acetylide additions to N-tert-butanesulfinyl ketimines.
-
PubMed. (n.d.). N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets.
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minimizing impurity formation in reactions with N-(Tert-butyl)-3-chloropropanamide
Welcome to the technical support center for N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile intermediate. Our focus is to provide in-depth, evidence-based troubleshooting strategies to minimize impurity formation, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a key building block in organic synthesis, notably in the production of various pharmaceutical compounds. Its structure, featuring a reactive primary alkyl chloride and a stable amide moiety, allows for a range of nucleophilic substitution reactions. However, this reactivity profile also presents challenges, primarily the competition between the desired substitution (S(_N)2) and an undesired elimination (E2) pathway, alongside potential hydrolytic degradation. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Impurity Formation
This section addresses the most frequently encountered impurities in reactions with this compound, their mechanisms of formation, and detailed protocols for their mitigation.
FAQ 1: My reaction is producing a significant amount of an unknown impurity with a molecular weight of 127.18 g/mol . What is it, and how can I prevent its formation?
Answer:
This impurity is almost certainly N-(tert-butyl)acrylamide . It is the product of an E2 (elimination) side reaction, which competes with the desired S(_N)2 (substitution) pathway.
Mechanism of Formation:
The formation of N-(tert-butyl)acrylamide is favored by conditions that promote the abstraction of a proton from the carbon adjacent to the chloromethyl group (the (\beta)-carbon) by a base, leading to the elimination of HCl and the formation of a double bond.
Caption: E2 elimination of this compound.
Troubleshooting Guide:
The key to minimizing the formation of N-(tert-butyl)acrylamide is to create reaction conditions that favor the S(_N)2 mechanism over the E2 mechanism.[1][2][3]
| Parameter | To Favor S(_N)2 (Desired) | To Favor E2 (Undesired Impurity) | Rationale |
| Base/Nucleophile | Use a weaker, less sterically hindered base/nucleophile. | Use a strong, sterically hindered base (e.g., potassium tert-butoxide). | Strong, bulky bases are more effective at abstracting a proton than attacking the electrophilic carbon.[3] |
| Temperature | Lower the reaction temperature. | Increase the reaction temperature. | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[1][2][4] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Use an alcoholic solvent (e.g., Ethanol). | Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring S(_N)2. Alcoholic solvents can act as a base and promote elimination.[1][2] |
| Concentration | Use a more dilute solution of the base/nucleophile. | Use a highly concentrated solution of the base. | Higher concentrations of base increase the likelihood of bimolecular elimination.[1][2] |
Recommended Protocol to Minimize N-(tert-butyl)acrylamide Formation:
-
Solvent Selection: Choose a polar aprotic solvent such as DMF or acetonitrile.
-
Base/Nucleophile Selection: If your nucleophile is also a strong base, consider using a milder base to deprotonate it if necessary, or use a salt of the nucleophile.
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a sufficient reaction rate for the desired substitution. Start with 0 °C and slowly warm to room temperature if needed.
-
Addition of Reagents: Add the base or nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
FAQ 2: I'm observing the formation of 3-chloropropanoic acid and tert-butylamine in my reaction mixture, especially during workup. What is causing this?
Answer:
These are the products of the hydrolysis of the amide bond in this compound. Amide hydrolysis can occur under both acidic and basic conditions, which may be present during your reaction or aqueous workup.[5][6]
Mechanism of Formation:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and amine.[6][8]
Caption: Hydrolysis pathways for this compound.
Troubleshooting Guide:
| Issue | Recommended Action | Rationale |
| Hydrolysis during reaction | Ensure anhydrous reaction conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water is a reactant in the hydrolysis process. |
| Hydrolysis during acidic workup | Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) before extraction. Avoid prolonged exposure to strong acids. | Minimizes the time the compound is in an acidic aqueous environment. |
| Hydrolysis during basic workup | Use a mild acid (e.g., dilute citric acid or ammonium chloride solution) for neutralization. Avoid strong bases like NaOH or KOH if possible. | Strong bases catalyze the hydrolysis of the amide. |
| Purification issues | If hydrolysis has occurred, consider an extraction at a controlled pH to separate the acidic (3-chloropropanoic acid) and basic (tert-butylamine) impurities from your neutral product. | Exploits the different acid-base properties of the components for separation. |
FAQ 3: After successfully forming my desired product, I am noticing a new, higher molecular weight impurity upon standing or during purification. What could this be?
Answer:
This is likely a product of a Michael addition reaction. If any N-(tert-butyl)acrylamide was formed as an impurity (see FAQ 1), it can act as a Michael acceptor. Nucleophiles in your reaction mixture, such as your primary nucleophile or tert-butylamine (from hydrolysis, see FAQ 2), can add across the double bond of the acrylamide.
Mechanism of Formation:
Caption: Formation of a Michael adduct from an acrylamide impurity.
Troubleshooting Guide:
The primary strategy to prevent this impurity is to prevent the formation of its precursor, N-(tert-butyl)acrylamide.
-
Strictly follow the recommendations in FAQ 1 to minimize the initial elimination reaction.
-
Quench the reaction appropriately: Once the primary reaction is complete, quench any remaining base to prevent further elimination during workup or storage.
-
Prompt purification: Purify the crude product as soon as possible after the reaction is complete to remove any N-(tert-butyl)acrylamide that may have formed.
-
Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere if it is to be kept for an extended period.
Part 2: Analytical Methods for Impurity Profiling
Effective troubleshooting requires reliable analytical methods to identify and quantify impurities.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity analysis and quantification of non-volatile impurities like N-(tert-butyl)acrylamide and 3-chloropropanoic acid.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. It can be particularly effective for detecting residual solvents and confirming the identity of impurities by their mass spectra.[9][11][12]
Example HPLC Method for Purity Analysis:
This is a starting point and may require optimization for your specific reaction mixture.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute less polar compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter. |
This method should allow for the separation of the more polar 3-chloropropanoic acid, the starting material this compound, and the less polar N-(tert-butyl)acrylamide impurity.
Part 3: Summary of Key Impurities and Mitigation Strategies
| Impurity | Formation Pathway | Key Influencing Factors | Mitigation Strategy |
| N-(tert-butyl)acrylamide | E2 Elimination | High temperature, strong/bulky base, alcoholic solvent, high base concentration. | Use lower temperature, weaker/less hindered base, polar aprotic solvent, and dilute base conditions. |
| 3-Chloropropanoic Acid & tert-Butylamine | Amide Hydrolysis | Presence of water, strong acid or base. | Maintain anhydrous conditions, use mild acids/bases for workup, and minimize workup time. |
| Michael Adducts | Michael Addition | Presence of N-(tert-butyl)acrylamide and a nucleophile. | Primarily, prevent the formation of N-(tert-butyl)acrylamide. Prompt purification of the product. |
By understanding the fundamental chemical principles that govern the formation of these impurities, researchers can proactively design experiments and implement troubleshooting strategies to ensure the synthesis of high-purity products.
References
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Factors deciding between elimination and substitution reactions of halogenoalkanes. (n.d.). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Clark, J. (n.d.). Elimination versus nucleophilic substitution in halogenoalkanes. Chemguide. Retrieved January 4, 2026, from [Link]
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Quora. (2023, June 20). What are the conditions that favour substitution and elimination of alkyl halide? Retrieved from [Link]
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Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
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Elimination Reaction - Haloalkanes. (2026, January 1). CK-12 Foundation. Retrieved January 4, 2026, from [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKAT USA, Inc. Retrieved January 4, 2026, from [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKIVOC. Retrieved January 4, 2026, from [Link]
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mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved January 4, 2026, from [Link]
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Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved January 4, 2026, from [Link]
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Predicting Products: Substitution vs. Elimination. (2023, April 30). JoVE. Retrieved January 4, 2026, from [Link]
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Catt, J. D., & Matier, W. L. (1974). Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides. The Journal of Organic Chemistry, 39(4), 566-568. [Link]
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Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2020). ACS Catalysis, 10(15), 8440-8451. [Link]
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Amine synthesis by amide cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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SN2 versus E2 Competition of F– and PH2– Revisited. (2017). Molecules, 22(12), 2195. [Link]
-
Understanding the SN2 Versus E2 Competition. (2025). Chemistry – A European Journal, 31(41), e202501810. [Link]
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Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. (2021, March 4). YouTube. Retrieved January 4, 2026, from [Link]
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Transamidation via C–N bond cleavage of amides and tertiary amines. (2019). Organic Chemistry Frontiers, 6(18), 3259-3263. [Link]
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Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
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A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYLMETHACRYLATE). (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 4, 2026, from [Link]
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N-tert-butyl-3-chloropropanamide. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. Retrieved January 4, 2026, from [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Spectroscopy. Retrieved January 4, 2026, from [Link]
-
Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from [Link]
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Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Measurement and Modeling of Semi-Batch Solution Radical Copolymerization of N-tert-Butyl Acrylamide with Methyl Acrylate in Ethanol/Water. (2021). MDPI. Retrieved January 4, 2026, from [Link]
-
Determination and Correlation of Solubility of N-tert-Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15) K. (2025, August 10). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media. (2019). Polymer Chemistry, 10(37), 5126-5136. [Link]
-
Copolymerization of N-tert-butylacrylamide with Quinolinylacrylate: Synthesis, Characterization, Monomer reactivity ratios. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 4, 2026, from [Link]
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The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. (n.d.). Agilent. Retrieved January 4, 2026, from [Link]
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Analysis of Acrylamide, Acrylonitrile and Organic acids. (n.d.). InertSearch. Retrieved January 4, 2026, from [Link]
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Technical Support Center: Optimization of Reaction Conditions for N-(Tert-butyl)-3-chloropropanamide
Welcome to the technical support center for the synthesis and optimization of N-(tert-butyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its synthesis, most commonly achieved through the acylation of tert-butylamine with 3-chloropropanoyl chloride, can present challenges related to yield, purity, and scalability. This guide provides a comprehensive resource to navigate and overcome these potential hurdles.
Core Synthesis Pathway: Acylation of tert-butylamine
The fundamental reaction for synthesizing this compound is the nucleophilic acyl substitution of 3-chloropropanoyl chloride with tert-butylamine.[2] This reaction is typically performed under conditions that neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Cause 1: Incomplete Reaction
The steric hindrance of the tert-butyl group on the amine can slow down the rate of acylation.[]
-
Troubleshooting Protocol:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration. Reactions may require several hours to reach completion.
-
Elevate Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, gradually warming the reaction mixture to room temperature or slightly above (e.g., 40°C) can increase the reaction rate.[] Use caution, as higher temperatures can also promote side reactions.
-
Potential Cause 2: Amine Protonation
The HCl generated during the reaction will react with the basic tert-butylamine to form an unreactive ammonium salt.[4]
-
Troubleshooting Protocol:
-
Choice and Stoichiometry of Base: Employ a non-nucleophilic base to scavenge the HCl. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least a stoichiometric equivalent (1.0 eq) of the base relative to the 3-chloropropanoyl chloride. An excess (1.1-1.2 eq) is often recommended to ensure complete neutralization.[2]
-
Schotten-Baumann Conditions: Consider a biphasic system, such as dichloromethane-water or diethyl ether-water, with an inorganic base like sodium hydroxide or sodium carbonate dissolved in the aqueous phase.[5][6] This setup efficiently neutralizes the HCl as it is formed.
-
Potential Cause 3: Hydrolysis of Acyl Chloride
3-Chloropropanoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[7]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Reagent Quality: Use freshly opened or properly stored 3-chloropropanoyl chloride.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether | Aprotic solvents that are unreactive towards the reactants.[] |
| Temperature | Initial addition at 0°C, then warm to room temperature | Controls the initial exothermic reaction and then allows for a reasonable reaction rate. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Sterically hindered, non-nucleophilic bases that will not compete with the primary amine.[2] |
| Stoichiometry | tert-butylamine (1.0 eq), 3-chloropropanoyl chloride (1.0-1.1 eq), Base (1.1-1.2 eq) | A slight excess of the acyl chloride and base can help drive the reaction to completion. |
FAQ 2: I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?
Impurity formation is a common issue that can complicate purification and reduce the overall yield of the desired product.
Potential Side Reaction 1: Double Acylation of the Amine
While sterically unlikely with tert-butylamine, under harsh conditions, it is a possibility with less hindered amines.
-
Mitigation Strategy:
-
Controlled Addition of Acyl Chloride: Add the 3-chloropropanoyl chloride dropwise to the solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes the chance of double acylation.[2]
-
Potential Side Reaction 2: Reaction of the Product with Unreacted Amine
The chloride on the propyl chain of the product can undergo nucleophilic substitution with another molecule of tert-butylamine, leading to a diamine-substituted byproduct.
-
Mitigation Strategy:
-
Temperature Control: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. Higher temperatures will accelerate this side reaction.
-
Stoichiometry: Avoid a large excess of tert-butylamine.
-
Potential Side Reaction 3: Elimination to Acryloyl Amide
In the presence of a strong base, the product can undergo elimination of HCl to form N-(tert-butyl)acrylamide.
-
Mitigation Strategy:
-
Choice of Base: Use a non-nucleophilic, moderately strong base like TEA or DIPEA rather than a very strong base.
-
Temperature Control: Lower temperatures will disfavor the elimination reaction.
-
Diagram 1: Key Reaction and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
FAQ 3: How should I purify the crude this compound?
The purification strategy will depend on the nature and quantity of the impurities present in the crude product.
Step 1: Aqueous Workup
-
Quench the Reaction: After the reaction is complete, quench it by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.[2]
-
Liquid-Liquid Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the Organic Layer:
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
Step 2: Recrystallization or Column Chromatography
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective purification method.[2]
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography on silica gel is the most effective purification method.[2] A gradient of ethyl acetate in hexanes is a good starting point for elution.
Diagram 2: General Troubleshooting Workflow
Sources
Technical Support Center: Dealing with the Reactivity of the Chloro Group in N-(Tert-butyl)-3-chloropropanamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-(tert-butyl)-3-chloropropanamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the reactivity of the chloro group in this versatile building block, particularly in the context of synthesizing N-tert-butyl-azetidin-2-one, a valuable β-lactam intermediate.
I. Understanding the Reactivity Landscape
This compound is a primary alkyl chloride, a class of compounds that can undergo both nucleophilic substitution and elimination reactions. The presence of an amide group introduces the potential for intramolecular reactions, leading to the formation of a four-membered β-lactam ring. However, the bulky tert-butyl group introduces significant steric hindrance that influences reaction pathways.[1] This guide will help you manage these competing reactions to achieve your desired synthetic outcomes.
II. Troubleshooting Guides
Problem 1: Low or No Yield of N-tert-butyl-azetidin-2-one (β-Lactam)
This is a common issue that can often be resolved by carefully selecting and controlling the reaction conditions.
Question: I am attempting the intramolecular cyclization of this compound to form the corresponding β-lactam, but I am observing very low conversion. What are the likely causes and how can I improve the yield?
Answer: Low yields in this cyclization are typically due to suboptimal reaction conditions that fail to efficiently promote the desired intramolecular nucleophilic substitution. Let's break down the key factors:
-
Possible Cause 1a: Incorrect Base Selection The choice of base is critical. The base must be strong enough to deprotonate the amide nitrogen, forming the nucleophilic amide anion that initiates the intramolecular attack on the carbon bearing the chlorine. However, an overly strong or sterically hindered base can favor intermolecular side reactions or elimination.
Solution:
-
Moderate Strength Bases: For primary alkyl halides like this, moderately strong, non-nucleophilic bases are often a good starting point. Consider bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2]
-
Strong, Non-Nucleophilic Bases: In some cases, stronger bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) might be necessary to achieve complete deprotonation, but their use requires careful temperature control to minimize side reactions.[3]
-
-
Possible Cause 1b: Inappropriate Reaction Temperature The rate of both the desired cyclization and potential side reactions are highly dependent on temperature.
Solution:
-
Initial Low Temperature: It is often advantageous to perform the deprotonation at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction and then slowly warm the mixture to room temperature or slightly above to facilitate the cyclization.
-
Avoid High Temperatures: Elevated temperatures can significantly promote the competing elimination reaction.
-
-
Possible Cause 1c: Sub-optimal Solvent Choice The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway.
Solution:
-
Aprotic Polar Solvents: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are generally good choices as they can dissolve the substrate and the base without interfering with the reaction.
-
Solvent Polarity: The choice of solvent can influence the competition between substitution and elimination. More polar solvents can favor substitution.
-
Problem 2: Formation of an Elimination Side-Product (N-tert-butylacrylamide)
The formation of an alkene is a common competing pathway in reactions of alkyl halides with bases.
Question: My reaction is producing a significant amount of N-tert-butylacrylamide instead of the desired β-lactam. How can I suppress this elimination side reaction?
Answer: The formation of N-tert-butylacrylamide is due to an E2 elimination pathway, where the base removes a proton from the carbon adjacent to the chloro-substituted carbon.
-
Possible Cause 2a: Base Strength and Steric Hindrance Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, favoring elimination.
Solution:
-
Less Hindered Bases: If you are using a bulky base like potassium tert-butoxide, consider switching to a less sterically demanding base like sodium hydride.
-
Weaker Bases: While a sufficiently strong base is needed for deprotonation, an excessively strong base may be more aggressive in promoting elimination.
-
-
Possible Cause 2b: High Reaction Temperature Elimination reactions are generally favored at higher temperatures compared to substitution reactions.
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly favor the desired intramolecular substitution over the elimination pathway.
-
Problem 3: Presence of Unreacted Starting Material
Incomplete conversion is another common challenge that can often be addressed by adjusting stoichiometry and reaction time.
Question: After the reaction, I still have a significant amount of unreacted this compound. What should I do?
Answer: The presence of unreacted starting material suggests that the reaction has not gone to completion.
-
Possible Cause 3a: Insufficient Base The deprotonation of the amide is a crucial step for the cyclization to occur.
Solution:
-
Stoichiometry: Ensure you are using at least one full equivalent of a strong base. It is common to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
-
Possible Cause 3b: Short Reaction Time The intramolecular cyclization may be slow under certain conditions.
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.
-
Problem 4: Hydrolysis of the Amide or Product β-Lactam
Both the starting material and the β-lactam product can be susceptible to hydrolysis under certain conditions.
Question: I am observing byproducts that appear to be from the hydrolysis of my starting material or the final β-lactam product. How can I prevent this?
Answer: Hydrolysis can be a significant issue, especially during the reaction and subsequent workup.
-
Possible Cause 4a: Presence of Water The amide and β-lactam functional groups can be hydrolyzed in the presence of water, especially under basic or acidic conditions.
Solution:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Possible Cause 4b: Inappropriate pH during Workup The workup procedure can introduce acidic or basic aqueous solutions that can lead to hydrolysis.
Solution:
-
Careful Quenching: Quench the reaction carefully, for example, with a saturated aqueous solution of ammonium chloride.
-
Neutral pH: During extraction and washing steps, try to maintain a pH close to neutral to minimize hydrolysis of the desired product. The stability of β-lactams is pH-dependent, with increased hydrolysis rates at both low and high pH.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: It is primarily used as a precursor for the synthesis of N-tert-butyl-azetidin-2-one, a β-lactam. β-Lactams are important structural motifs in many antibiotics and can also serve as versatile intermediates in organic synthesis.[4][5]
Q2: What is the mechanism for the intramolecular cyclization to the β-lactam? A2: The reaction proceeds via an intramolecular nucleophilic substitution (SNi). A base removes the acidic proton from the amide nitrogen to form an amide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming the four-membered β-lactam ring.
Q3: Which factors favor intramolecular nucleophilic substitution over intermolecular reactions or elimination? A3:
-
Intramolecular vs. Intermolecular: Intramolecular reactions are generally favored at low concentrations.
-
Substitution vs. Elimination: Lower reaction temperatures, the use of less sterically hindered bases, and polar aprotic solvents tend to favor substitution over elimination.
Q4: How does the tert-butyl group influence the reactivity of the chloro group? A4: The bulky tert-butyl group creates significant steric hindrance around the amide nitrogen.[1] This can slow down the rate of intermolecular reactions. In the context of the intramolecular cyclization, it can influence the conformation of the molecule, potentially affecting the ease of ring closure.
Q5: What are the recommended storage and handling conditions for this compound? A5: It should be stored in a cool, dry place, away from moisture. Handle with appropriate personal protective equipment, as it may cause skin and eye irritation.[6]
Q6: What analytical techniques are suitable for monitoring the reaction progress and characterizing the product? A6:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the disappearance of the starting material and the appearance of the product.
-
Product Characterization: The structure of the final product, N-tert-butyl-azetidin-2-one, can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to observe the characteristic β-lactam carbonyl stretch), and mass spectrometry.[7]
IV. Experimental Protocols
Protocol: Synthesis of N-tert-butyl-azetidin-2-one
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation:
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
-
Reaction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[5]
-
V. Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Condition | Favors Intramolecular Substitution (β-Lactam) | Favors Elimination (Alkene) | Rationale |
| Temperature | Lower (0 °C to RT) | Higher | Substitution has a lower activation energy than elimination. |
| Base | Less sterically hindered (e.g., NaH) | Sterically hindered (e.g., t-BuOK) | Bulky bases are more likely to act as a base (proton abstraction) than a nucleophile. |
| Solvent | Polar aprotic (e.g., THF, DMF) | Non-polar | Polar solvents can stabilize the transition state of the substitution reaction. |
| Concentration | Dilute | Concentrated | Dilute conditions favor intramolecular over intermolecular reactions. |
VI. Visualizations
Reaction Pathway: Intramolecular Cyclization
Caption: Mechanism of β-lactam formation.
Competing Reaction Pathways
Caption: Factors influencing reaction pathways.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting.
VII. References
-
PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. [Link]
-
Edusprouts. (2011). Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents. [Link]
-
De Vita, D., & Scipione, L. (2013). Novel and Recent Synthesis and Applications of β-Lactams. In New and Developments in Medicinal Chemistry. IntechOpen.
-
Studylib. (n.d.). Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. [Link]
-
Umesha, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
-
Patel, H., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 842-845.
-
Feher, K., et al. (2017). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. European Journal of Organic Chemistry, 2017(27), 3842-3858.
-
Symax Laboratories Private Limited. (n.d.). Reagent this compound (Cas No.100859-81-2), Purity: 99%. IndiaMART. [Link]
-
PubChem. (n.d.). N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Ianni, A., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6265.
-
Ali, A. A., & Al-Masoudi, W. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747.
-
Park, B. K., & Lee, E. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Korean Chemical Society, 54(5), 487-503.
-
IvyPanda. (2024, May 4). Hydrolysis of Tert-Butyl Chloride: Kinetics Lab. [Link]
-
LibreTexts Chemistry. (2016, July 20). 13.3: Concentration and Rate. [Link]
-
Kumar, A., et al. (2014). Synthesis, biological screening and molecular modeling studies of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 24(15), 3442-3446.
-
Smith, A. M., et al. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 79(20), 9582-9593.
-
IvyPanda. (2024, May 4). Hydrolysis of Tert-Butyl Chloride: Kinetics. [Link]
-
Sun, L., et al. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. The Royal Society of Chemistry.
-
Guest, A. W., et al. (1984). Total synthesis of analogues of the β-lactam antibiotics. Part 2. Isopenam-3-carboxylates and their 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 1, 45-55.
-
Alcoriza, C. T. (2019). Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]
-
Chan, S.-C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
-
PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. [Link]
-
Fisyuk, A. S., & Poendaev, N. V. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7(2), 119-123.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemijournal.com [chemijournal.com]
- 5. chemscene.com [chemscene.com]
- 6. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
preventing decomposition of N-(Tert-butyl)-3-chloropropanamide during reactions
Welcome to the technical support center for N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges related to its stability and provide in-depth, field-tested solutions to prevent its decomposition during chemical reactions.
I. Understanding the Instability: Core Decomposition Pathways
This compound is a valuable building block in organic synthesis, often used in the development of pharmaceutical compounds.[1][2] However, its structure harbors latent reactivity that can lead to undesirable decomposition under common reaction conditions. The primary culprits are the electrophilic β-carbon and the nucleophilic amide nitrogen, which can engage in intramolecular reactions, as well as the potential for elimination and hydrolysis.
The three main decomposition pathways to be aware of are:
-
Intramolecular Cyclization (β-Lactam Formation): The amide nitrogen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a four-membered ring known as a β-lactam (azetidin-2-one). This is a significant pathway, especially in the presence of a base. The synthesis of β-lactams from 3-halopropanamides is a well-documented transformation.[3][4][5]
-
Elimination (E2 or E1cb): A base can abstract a proton from the α-carbon (adjacent to the carbonyl group), leading to the elimination of HCl and the formation of N-(tert-butyl)propenamide. Strong bases are known to promote these elimination reactions.[6][7]
-
Hydrolysis: Under either strongly acidic or basic aqueous conditions, the amide bond is susceptible to cleavage, yielding 3-chloropropanoic acid and tert-butylamine. The bulky tert-butyl group offers some steric hindrance, but hydrolysis remains a risk under harsh conditions.
Below is a diagram illustrating these competing reaction pathways.
Caption: Troubleshooting workflow for reactions involving this compound.
FAQ 3: Can I store a solution of this compound in a basic solution for later use?
Answer: This is strongly discouraged. This compound is not stable in basic solutions over long periods, even at room temperature. The presence of a base will promote slow decomposition via the pathways mentioned above (cyclization and elimination).
Best Practices for Handling and Storage:
-
Solid Form: Store the compound as a solid in a cool, dry place, away from moisture. [1]* Solutions: Prepare solutions fresh for each reaction.
-
Quenching: If you need to quench a reaction mixture containing this compound, use a weak acid (like saturated ammonium chloride solution) or water, and proceed with extraction immediately. Do not let the compound sit in aqueous base during workup for extended periods.
Summary of Recommended Conditions
For your convenience, the table below summarizes the key parameters to control to prevent decomposition.
| Parameter | Recommended Condition | Rationale |
| Base | Sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). | Minimizes deprotonation of the amide and base-catalyzed elimination. |
| Temperature | 0 °C to room temperature. Avoid elevated temperatures. | Reduces the rate of all decomposition pathways. |
| Solvent | Polar aprotic (e.g., DMF, MeCN, THF, DCM). | Avoids solvolysis and can enhance the rate of desired Sₙ2 reactions. |
| Additives | Catalytic NaI or KI for substitution reactions. | Accelerates the desired substitution, allowing for milder overall conditions. |
| Reaction Time | Monitor closely and work up as soon as the reaction is complete. | Minimizes the time for decomposition to occur. |
By carefully controlling these parameters and understanding the underlying chemistry of this compound, you can significantly improve the success of your reactions and obtain cleaner products with higher yields.
References
-
Synthesis of beta-lactams with pi electron-withdrawing substituents. Request PDF. Available at: [Link]
-
Synthesis of β-Lactams - Encyclopedia.pub. Available at: [Link]
-
Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. ResearchGate. Available at: [Link]
-
β-Lactam synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296 - PubChem. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. Available at: [Link]
-
E1 Elimination Reactions - Chemistry LibreTexts. Available at: [Link]
-
Elimination Reactions - AWS. Available at: [Link]
-
Reagent this compound (Cas No.100859-81-2), Purity: 99%. Available at: [Link]
-
Elimination Reactions of Alkyl Halides - MSU chemistry. Available at: [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. Propanamide, N-butyl-3-chloro- (13108-03-7) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 5. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
challenges in the purification of N-(Tert-butyl)-3-chloropropanamide products
Welcome to the technical support resource for N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the chemical principles behind each step, enabling you to troubleshoot effectively and ensure the integrity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification workflow.
Question 1: My reaction workup results in a persistent emulsion during liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when dealing with amide-containing compounds, which can act as surfactants, especially if residual starting materials or salts are present.
-
Causality: The bulky tert-butyl group combined with the polar amide linkage gives the molecule amphiphilic character. Vigorous shaking during extraction introduces energy that stabilizes the fine dispersion of organic and aqueous layers, creating an emulsion.
-
Troubleshooting Steps:
-
Mechanical Separation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or tapping of the glass can help coalesce the dispersed droplets.
-
Ionic Strength Modification: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the less polar organic components out of solution and breaking the emulsion.
-
Filtration: For stubborn emulsions, passing the mixture through a pad of Celite® or glass wool can help break the physical suspension.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion's stability.
-
Question 2: After my initial purification, TLC analysis still shows a spot corresponding to the tert-butylamine starting material. Why is this happening and how do I remove it?
Answer: The presence of residual tert-butylamine, a basic starting material, indicates an incomplete reaction or an inefficient workup.
-
Causality: Tert-butylamine is a nucleophile that can be difficult to remove if not properly neutralized and extracted. It is highly water-soluble once protonated.
-
Solution: Acidic Wash Protocol
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl). The acid will react with the basic tert-butylamine to form tert-butylammonium chloride.
-
This ammonium salt is highly polar and will partition into the aqueous layer, effectively removing it from your organic phase.
-
Follow the acid wash with a brine wash to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Question 3: My final product is an oil or a sticky solid, not the expected white crystalline powder. What is the cause?
Answer: This is a classic sign of impurities depressing the melting point of the compound or the presence of residual solvent.
-
Causality: Impurities disrupt the crystal lattice formation, preventing the compound from solidifying into a well-ordered, crystalline structure. Solvents can also become trapped within the solid, leading to a gummy consistency.
-
Troubleshooting Workflow:
-
Confirm Purity: Re-run analytical tests (TLC, ¹H NMR). Look for signals that do not correspond to your product. Common impurities include 3-chloropropanoic acid (from hydrolysis of the acyl chloride) or N-(tert-butyl)acrylamide (from an elimination side reaction).
-
Remove Residual Solvent: Dry the product thoroughly under a high vacuum for several hours. Gentle heating (30-40 °C) can aid this process if the compound is thermally stable.
-
Re-purify: If impurities are confirmed, a more rigorous purification method is required. Flash column chromatography is often effective at separating closely related compounds. Following chromatography, a final recrystallization can yield a highly pure, crystalline solid.[1]
-
Question 4: I'm performing a recrystallization, but my product "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid.
-
Causality: This typically happens when the boiling point of the chosen solvent is too high, or the solution is cooled too rapidly.
-
Corrective Actions:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask (e.g., with a beaker of hot water or by wrapping it in glass wool) can promote the slow crystal growth required.[2]
-
Solvent System Change: If the problem persists, the solvent may be inappropriate. Choose a solvent with a lower boiling point or use a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Then, heat to clarify and cool slowly.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
The impurity profile depends heavily on the synthetic route, which is typically the acylation of tert-butylamine with 3-chloropropionyl chloride.
| Impurity Type | Specific Compound | Origin | Recommended Removal Method |
| Unreacted Starting Material | tert-Butylamine | Incomplete reaction | Acid wash (e.g., 1 M HCl) during workup. |
| Starting Material Hydrolysis | 3-Chloropropanoic Acid | Reaction of 3-chloropropionyl chloride with water. | Base wash (e.g., saturated NaHCO₃) during workup.[4] |
| Side Reaction Product | N-(tert-butyl)acrylamide | Elimination of HCl from the product, often promoted by excess base or heat. | Flash column chromatography. |
| Diacylation Product | N-(3-chloropropanoyl)-N-tert-butyl-3-chloropropanamide | Reaction of the product with another molecule of 3-chloropropionyl chloride. Less common due to the bulky tert-butyl group. | Flash column chromatography. |
Q2: What is a reliable starting point for recrystallizing this compound?
A mixed-solvent system is often most effective for achieving high purity.[5] A good starting point is an Ethyl Acetate / Hexanes system.
Protocol: Recrystallization using Ethyl Acetate/Hexanes
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring and heating until the solid is completely dissolved.
-
Slowly add hexanes (the "poor" solvent) dropwise at an elevated temperature until you observe persistent cloudiness (turbidity).
-
Add a few more drops of hot ethyl acetate to re-dissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1][6]
-
Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under a vacuum to remove all traces of solvent.
Q3: What analytical methods are best for assessing the purity of the final product?
A combination of methods provides the most complete picture of purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. It confirms the structure of the desired product and can be used to detect and quantify impurities. The integration of impurity peaks relative to product peaks gives a good estimate of purity.
-
TLC (Thin-Layer Chromatography): An excellent, rapid technique for qualitatively assessing purity. A pure compound should ideally show a single spot. It is also invaluable for monitoring the progress of a reaction or the effectiveness of column chromatography.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.
-
HPLC (High-Performance Liquid Chromatography): For quantitative analysis, HPLC is a highly sensitive and accurate method for determining purity levels, especially for detecting minor impurities that may not be visible by NMR.[7]
Part 3: Workflow Diagrams and Protocols
General Purification Workflow
The following diagram outlines a standard, robust workflow for purifying the product after the initial reaction is complete.
Caption: Standard purification workflow for this compound.
Troubleshooting Decision Tree
Use this diagram if your purified product does not meet the required analytical specifications.
Caption: Decision tree for troubleshooting common purification issues.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica, and evaporating the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica bed is compact and level.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect small fractions of the eluent and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
-
Symax Laboratories Private Limited. Reagent this compound (Cas No.100859-81-2), Purity: 99%. [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. [Link]
-
PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. RECRYSTALLIZATION. [Link]
-
Kenneth Overly. Recrystallization. YouTube. [Link]
-
Tyler Parra. How To Recrystallize A Solid. YouTube. [Link]
-
Sketchy MCAT. Chromatography: Techniques & Types. YouTube. [Link]
-
PubChem. n-Tert-butylpropanamide. [Link]
Sources
Technical Support Center: A Researcher's Guide to Solvent Effects on N-(Tert-butyl)-3-chloropropanamide Reactivity
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for navigating the experimental complexities of N-(tert-butyl)-3-chloropropanamide. The choice of solvent is a critical parameter that dictates the reaction pathway, influencing yields and byproduct formation. This document is structured to provide direct answers to common challenges, moving beyond simple protocols to explain the chemical reasoning behind them.
Section 1: Core Reactivity Profile of this compound
This compound is a key precursor, primarily for the synthesis of β-lactams, four-membered cyclic amides that form the core structure of many critical antibiotics.[1][2] The primary transformation is an intramolecular cyclization. However, this desired reaction is in constant competition with other pathways, such as hydrolysis and elimination. The solvent system you employ is the single most significant factor in directing the reaction toward your desired product.
The intended reaction is an intramolecular SN2 cyclization. In the presence of a strong base, the amide proton is deprotonated, creating a nucleophilic nitrogen anion. This anion then attacks the carbon bearing the chlorine atom, displacing the chloride and forming the desired 1-tert-butylazetidin-2-one (a β-lactam).
Key Competing Reactions:
-
Hydrolysis: The presence of nucleophilic solvents like water or alcohols can lead to the formation of N-(tert-butyl)-3-hydroxypropanamide. This can occur via a direct SN2 attack by the solvent or, particularly in polar protic solvents, via an SN1 mechanism, as the tertiary carbocation-like character of the tert-butyl group can stabilize a transient positive charge.[3][4]
-
Elimination: A strong base can also abstract a proton from the α-carbon, leading to an E2 elimination reaction that forms N-(tert-butyl)acrylamide. This is a common side reaction in β-lactam synthesis.[5]
-
N-Dealkylation: While less common under typical cyclization conditions, harsh acidic or oxidative environments can lead to the cleavage of the N-tert-butyl group.[6][7]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cyclization of this compound.
Issue 1: Low Yield of the Desired β-Lactam Product
Q: My primary reaction, the intramolecular cyclization to the β-lactam, is showing low yield. I suspect my solvent is the culprit. Which solvent type is optimal and why?
A: Your suspicion is well-founded. For this intramolecular SN2 reaction, polar aprotic solvents are strongly recommended .[8][9] Examples include Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO).
-
Causality: The mechanism relies on a negatively charged nitrogen atom acting as a nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) are detrimental. They possess acidic hydrogens (O-H bonds) that can form hydrogen bonds with the amide anion.[10] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity, thus slowing down the desired SN2 cyclization.[8][11]
-
Polar Aprotic Solvents possess high dielectric constants that help dissolve charged species, but they lack the acidic protons necessary for hydrogen bonding.[9] They effectively solvate the counter-ion of the base (e.g., Na⁺ from NaH), leaving the amide anion "naked" and highly reactive. This significantly accelerates the rate of the intramolecular SN2 reaction.[8]
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices because the ionic starting materials and intermediates have low solubility.
-
Issue 2: Significant Formation of a Hydrolysis Byproduct
Q: My analysis shows a significant peak corresponding to N-(tert-butyl)-3-hydroxypropanamide. How can I prevent this hydrolysis?
A: The formation of this byproduct is a clear indication that a nucleophilic species, most likely your solvent or residual water, is competing with the intramolecular cyclization.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like an alcohol, immediately switch to a polar aprotic solvent such as THF or DMF.[8][9]
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and glassware. Even trace amounts of water in a polar aprotic solvent can lead to hydrolysis. Use freshly distilled solvents or solvents from a sealed bottle over molecular sieves.
-
Mechanism Insight: The hydrolysis of alkyl halides like this can proceed via an SN1 or SN2 mechanism. Polar protic solvents are particularly effective at stabilizing the carbocation and leaving group in an SN1 pathway, which could be a contributing factor here.[4][10] By removing these solvents, you disfavor this competing pathway.
-
Issue 3: My Main Byproduct is N-(tert-butyl)acrylamide
Q: I am struggling with the formation of the elimination byproduct, N-(tert-butyl)acrylamide. How is this related to my solvent and base combination?
A: Elimination (E2) is a classic competitor to substitution (SN2). The outcome is highly dependent on the base and the solvent environment.
-
Troubleshooting Steps:
-
Evaluate Your Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are often used to favor elimination. If you are using such a base, consider switching to a non-hindered base with poor nucleophilicity, like sodium hydride (NaH).
-
Consider Solvent Polarity: The transition state of the E2 reaction is less polar than that of the SN2 reaction. While complex, a general principle is that increasing solvent polarity tends to favor SN2 over E2. Therefore, using a highly polar aprotic solvent like DMSO or DMF might favor the desired cyclization over elimination compared to a less polar solvent like THF.[12]
-
Temperature Control: Lowering the reaction temperature generally disfavors elimination more than substitution. Try running your reaction at 0 °C or even lower.
-
Issue 4: Optimizing the Reaction with Phase-Transfer Catalysis
Q: I am using an inorganic base (like NaOH) that is not soluble in my organic solvent. My reaction is slow and inefficient. Is there a better way?
A: This is a perfect scenario for employing Phase-Transfer Catalysis (PTC) .[13] When your base is in an aqueous or solid phase and your substrate is in an organic phase, a phase-transfer catalyst is needed to shuttle the base anion (e.g., OH⁻) into the organic phase where the reaction can occur.[14][15]
-
How it Works: A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is soluble in both phases. It pairs with the hydroxide ion in the aqueous phase, creating an ion pair that is soluble in the organic phase. This "transferred" hydroxide can then deprotonate the amide, initiating the cyclization.[13][16]
-
Benefits: PTC offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and avoiding the need for strictly anhydrous or expensive solvents.[17]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Intramolecular Cyclization using NaH in THF
This protocol is a representative example. Researchers must always perform their own risk assessment and adhere to all institutional safety guidelines.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous Tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred NaH/THF suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to obtain pure 1-tert-butylazetidin-2-one.
Table 1: Expected Impact of Solvent Class on Reaction Outcome
| Solvent Class | Representative Solvents | Expected Major Product(s) | Rationale |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | 1-tert-butylazetidin-2-one (β-Lactam) | Solvates the cation of the base, leaving the amide anion nucleophile "naked" and highly reactive for the desired intramolecular SN2 reaction.[8][9] |
| Polar Protic | Water, Methanol, Ethanol | N-(tert-butyl)-3-hydroxypropanamide | Solvent acts as a nucleophile (hydrolysis/solvolysis) and stabilizes the amide anion via H-bonding, hindering cyclization.[4][10] |
| Nonpolar | Hexane, Toluene, Benzene | Largely Unreacted Starting Material | Poor solubility of the amide and the base prevents the reaction from proceeding efficiently.[18] |
Section 4: References
-
BenchChem. (n.d.). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. Retrieved from
-
Encyclopedia.pub. (2020). Synthesis of β-Lactams. Retrieved from
-
Balijepalli, A. S., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. Retrieved from
-
Filo. (2025). Tert butyl chloride reacts with aqueous sodium hydroxide by sn1 while n butyl. Retrieved from
-
Encyclopedia.pub. (2020). Beta Lactams and Products. Retrieved from
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from
-
D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Retrieved from
-
Káncz, A., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH. Retrieved from
-
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. Retrieved from
-
Jessen, C. U., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. Retrieved from
-
Krylov, A. V., et al. (n.d.). Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. AIP Publishing. Retrieved from
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from
-
Sheehan, J. C., & Corey, E. J. (n.d.). The Synthesis of β-Lactams. Organic Reactions. Retrieved from
-
Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis? Retrieved from
-
Van der Eycken, J., et al. (n.d.). N-Dealkylation of Amines. MDPI. Retrieved from
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from
-
B Zor, C., & Tiritiris, I. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. Retrieved from
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from
-
PubMed. (n.d.). Phase-transfer and other types of catalysis with cyclopropenium ions. Retrieved from
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from
-
Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Retrieved from
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temperature control in exothermic reactions of N-(Tert-butyl)-3-chloropropanamide
Technical Support Center: N-(Tert-butyl)-3-chloropropanamide Synthesis
A Guide to Effective Temperature Control in Exothermic Acylation Reactions
The synthesis of this compound via the acylation of tert-butylamine with 3-chloropropanoyl chloride is a common yet energetically sensitive transformation. The reaction between an amine and an acyl chloride is fundamentally fast and exothermic.[1] Inadequate management of the reaction's thermal profile is a primary cause of poor yield, impurity formation, and, most critically, hazardous thermal runaway events.
This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and best practices to ensure safe, reproducible, and successful synthesis.
Section 1: Troubleshooting Guide: Critical Event Response
This section addresses immediate problems encountered during the reaction.
Q1: I've observed a rapid, uncontrolled temperature increase. What is happening, and what are my immediate actions?
A1: You are likely experiencing a thermal runaway. This is a dangerous situation where the reaction's heat generation exceeds the cooling system's capacity for heat removal.[2] The rising temperature accelerates the reaction rate, which in turn generates heat even faster, creating a self-accelerating positive feedback loop.[3][4]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of 3-chloropropanoyl chloride. This is the most critical first step to stop feeding the exothermic reaction.
-
Maximize Cooling: If using an ice bath, add more ice and salt to lower the temperature. If using a recirculating chiller, set it to its lowest possible temperature and ensure maximum flow.[5] Have a secondary, larger emergency cooling bath ready.
-
Ensure Agitation: Check that the mechanical stirrer is functioning at high speed. Efficient mixing is vital to break up local hot spots and facilitate heat transfer to the vessel walls.[6]
-
Prepare to Quench: If the temperature continues to rise uncontrollably after stopping reagent addition and maximizing cooling, a chemical quench may be necessary. A pre-planned quenching agent (e.g., a non-nucleophilic acid or a specific solvent) should be part of your safety protocol. The goal of a quench is to stop the reaction by consuming one of the reactants or deactivating a catalyst.[7]
-
Alert Personnel: Inform colleagues and safety officers of the situation. Evacuate the immediate area if you believe the situation cannot be brought under control.
Below is a decision-making workflow for handling a temperature excursion.
Caption: Troubleshooting flowchart for a thermal excursion event.
Q2: My reaction temperature is consistently higher than the set point, but it's not a runaway. What are the likely causes?
A2: This indicates a persistent imbalance between heat generation and heat removal. While not an immediate runaway, it signals that your process is operating with an insufficient safety margin. The most common causes are:
-
Reagent Addition is Too Fast: The rate of 3-chloropropionyl chloride addition is generating heat faster than your cooling system can remove it, leading to a steady-state temperature that is higher than desired.[5]
-
Inadequate Mixing: Poor agitation creates stagnant zones or "hot spots" within the reactor.[6] The thermometer may be reading an average temperature while localized regions are significantly hotter, driving the overall temperature up.
-
Insufficient Cooling Capacity: Your cooling bath or chiller may not be powerful enough for the scale of the reaction. An ice-water bath may struggle to maintain 0°C under a high thermal load.[5]
-
High Reactant Concentration: More concentrated reagents lead to a faster reaction rate and, consequently, a higher rate of heat evolution per unit of time.
Solutions:
-
Reduce the addition rate of the acyl chloride.
-
Increase the stirrer speed to improve heat transfer.
-
Use a more robust cooling system, such as a dry ice/acetone bath (-78°C) or a more powerful recirculating chiller.[5]
-
Consider diluting the reaction mixture by using more solvent to increase the thermal mass.
Q3: I'm seeing poor yield and a high level of impurities. Could this be related to temperature?
A3: Absolutely. Poor temperature control is a frequent cause of undesirable reaction outcomes. Elevated temperatures can:
-
Promote Side Reactions: The activation energy for side reactions (e.g., reaction with the solvent or dimerization) may be reached, leading to the formation of impurities.
-
Cause Product Degradation: The desired this compound product or the starting materials might not be stable at higher temperatures, leading to decomposition.
-
Alter Reaction Pathways: In complex reactions, temperature can influence which reaction pathway is kinetically favored, potentially reducing the selectivity for the desired product.
To confirm if temperature is the issue, run a control experiment where the addition is performed exceptionally slowly, ensuring the temperature never deviates from the set point. Compare the resulting purity and yield to your previous attempts.
Section 2: FAQs - Proactive Temperature Management
This section focuses on planning and best practices to prevent temperature control issues.
Q4: What is the recommended setup for controlling the temperature of this reaction at a lab scale?
A4: For robust and safe temperature control, an ideal laboratory setup should prioritize efficient heat removal, precise monitoring, and controlled reagent delivery.
-
Reaction Vessel: A jacketed glass reactor is superior to a simple round-bottom flask in a bath. The jacket provides a large, uniform surface area for heat exchange.
-
Cooling System: A recirculating chiller connected to the reactor jacket allows for precise and automated temperature control.[5] It can respond to heat loads more consistently than a static ice bath.
-
Agitation: An overhead mechanical stirrer with a properly sized impeller (e.g., a pitched-blade turbine) ensures vigorous and efficient mixing, which is critical for temperature homogeneity.[6] A simple magnetic stir bar may be insufficient for larger volumes or viscous mixtures.
-
Temperature Monitoring: A digital thermocouple or resistance thermometer should be placed directly into the reaction mixture to measure the true internal temperature.[5]
-
Reagent Addition: A syringe pump should be used for the dropwise addition of the 3-chloropropionyl chloride.[5] This provides a consistent, reproducible, and easily adjustable addition rate that cannot be achieved by a manual addition funnel.
Caption: Schematic of an ideal laboratory setup for exothermic reactions.
Q5: How does the rate of reactant addition affect the exotherm?
A5: The rate of addition is directly proportional to the rate of heat generation. In this semi-batch process, the reaction is "addition-controlled." This means the overall rate of reaction (and thus heat output) is governed by how quickly you add the limiting reagent, 3-chloropropionyl chloride.
-
Slow Addition: Allows the heat generated from the reaction to be removed by the cooling system in real-time, maintaining a stable temperature.
-
Fast Addition: Generates heat more rapidly than it can be removed, causing the temperature to rise. If the addition is too fast, it can quickly lead to a thermal runaway.[2]
A safe starting point is to calculate the total addition time based on a small-scale trial or literature precedent, often over 30-60 minutes for laboratory scale. Monitor the temperature closely; if it remains stable, the addition rate can be cautiously increased. If it begins to climb, the rate must be decreased or paused.[8]
Q6: What are the key safety protocols to have in place before starting this synthesis?
A6: A comprehensive safety plan is non-negotiable for running exothermic reactions.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses/goggles, and a flame-resistant lab coat. 3-Chloropropionyl chloride is corrosive and a lachrymator.[1]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[1]
-
Inert Atmosphere: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the acyl chloride from reacting with atmospheric moisture.
-
Emergency Plan:
-
Emergency Cooling: Have a larger bath filled with ice/salt or dry ice/acetone ready to immerse the reactor in if the primary cooling system fails or is overwhelmed.
-
Quenching Agent: Identify a suitable quenching agent and have it ready. The choice of quencher should be made beforehand to ensure it will effectively stop the reaction without creating a new hazard.
-
Spill Kit: Have a spill kit appropriate for corrosive and flammable materials readily accessible.
-
-
Unattended Operation: Never leave a potentially hazardous exothermic reaction unattended, especially during the addition phase. If using automation for an overnight reaction, ensure safety overrides are tested and properly configured to shut down the process in case of a deviation.[8]
Section 3: Experimental Protocol & Data
Protocol: Laboratory Scale Synthesis of this compound with Enhanced Temperature Control
-
Setup: Assemble a dry, 250 mL three-neck jacketed reactor equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet. Connect the reactor jacket to a recirculating chiller.
-
Reagent Preparation: In the reactor, dissolve tert-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Initial Cooling: Begin stirring and cool the reactor contents to 0°C using the chiller.[1]
-
Acyl Chloride Addition: Prepare a solution of 3-chloropropionyl chloride (1.1 eq) in a gas-tight syringe and place it on a syringe pump.
-
Controlled Addition: Once the internal temperature is stable at 0°C, begin the dropwise addition of the 3-chloropropionyl chloride solution over a period of 45-60 minutes.
-
Temperature Monitoring: CRITICAL STEP: Monitor the internal temperature continuously. Ensure the temperature does not rise above 5°C during the addition.[1] If it does, immediately pause the addition until the temperature returns to the 0-5°C range, then resume at a slower rate.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a method like TLC.
-
Workup: Proceed with a standard aqueous workup to quench the reaction and isolate the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[1]
Table 1: Typical Reaction Parameters (Example Scale)
| Parameter | Value | Rationale |
|---|---|---|
| tert-Butylamine | 5.0 g (68.4 mmol) | Starting material (1.0 eq) |
| 3-Chloropropionyl Chloride | 9.6 g (75.2 mmol) | Reactive electrophile (1.1 eq) |
| Triethylamine | 9.5 mL (68.4 mmol) | HCl scavenger (1.2 eq) |
| Dichloromethane (DCM) | 100 mL | Anhydrous solvent |
| Addition Temperature | 0 - 5 °C | Minimizes side reactions and controls exotherm[9] |
| Addition Time | 45 - 60 minutes | Ensures heat generation rate does not exceed removal rate[2] |
| Post-Addition Stir Time | 30 min @ 0°C, then 1-2h @ RT | Allows reaction to proceed to completion |
| Expected Peak Temp | < 5 °C (with control) | A stable temperature indicates the system is well-managed |
References
- Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Radleys. (2023, March 30). Controlling exothermic reactions with AVA Lab Control Software [Video]. YouTube.
- Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?
- ResearchGate. (2025, August 8).
- Journal of Electrochemistry. (n.d.).
- H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?
- Vulcanchem. (n.d.). Propanamide, N-butyl-3-chloro- - 13108-03-7.
- BenchChem. (2025).
- BenchChem. (2025).
- University of California San Diego. (2016, October 27).
- Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Symax Laboratories Private Limited. (n.d.). Reagent this compound (Cas No.100859-81-2), Purity: 99%.
- ResearchGate. (2025, August 7).
- National Institute of Standards and Technology. (n.d.). Propanoyl chloride, 3-chloro-. NIST Chemistry WebBook.
- Cheméo. (2025). Propanoyl chloride, 3-chloro-.
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- National Center for Biotechnology Information. (n.d.). N-tert-butyl-3-chloropropanamide.
- MDPI. (2021, May 28).
- ChemScene. (n.d.). 100859-81-2 | this compound.
- Gasmet Technologies. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2020, September).
- National Center for Biotechnology Information. (n.d.). 3-Chloropropionyl chloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloropropionyl Chloride | 625-36-5.
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- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 4. gasmet.com [gasmet.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
catalyst poisoning issues in N-(Tert-butyl)-3-chloropropanamide reactions
Welcome to the technical support center for the synthesis of N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this amidation reaction, with a specific focus on catalyst poisoning and reaction inhibition. Our goal is to provide you with the expertise and practical insights needed to ensure the efficiency, reproducibility, and success of your syntheses.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the synthesis of this compound.
Q1: My reaction to form this compound is very slow or has stalled. What are the likely causes?
A sluggish or stalled reaction is often due to the deactivation of the catalyst or the presence of inhibitors. Key factors include:
-
Water Content: If you are using a Lewis acid catalyst, such as one based on Boron, Zirconium, or Hafnium, even trace amounts of water in your reagents or solvent can hydrolyze and deactivate the catalyst.[1][2][3]
-
Purity of Starting Materials: Impurities in the 3-chloropropionyl chloride or tert-butylamine can act as catalyst poisons.
-
Inadequate Mixing: If the reaction mixture is not being agitated effectively, localized deactivation of the catalyst can occur.
Q2: I am not using a catalyst for my reaction. Why is it still failing?
While the reaction between an acyl chloride and an amine can proceed without a catalyst, it can be hampered by other factors:
-
Protonation of the Amine: The reaction produces HCl as a byproduct. If a base is not present to scavenge this acid, it will protonate the tert-butylamine, rendering it non-nucleophilic and effectively stopping the reaction.[4]
-
Quality of 3-Chloropropionyl Chloride: This reagent can degrade over time, especially with exposure to moisture, leading to the formation of 3-chloropropionic acid, which will not react under these conditions.
Q3: What are common impurities in the starting materials that I should be aware of?
-
3-Chloropropionyl Chloride: Can contain residual HCl from its synthesis or 3-chloropropionic acid from hydrolysis.
-
Tert-butylamine: May contain water or other amines from its manufacturing process.
Q4: Can the choice of solvent affect my reaction outcome?
Absolutely. The solvent should be inert to the reactants and catalyst. For catalysed reactions, especially those sensitive to water, anhydrous solvents are crucial. Toluene and dichloromethane are common choices. Alcohols are generally unsuitable as they can react with the acyl chloride.[5][6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning in the synthesis of this compound.
Issue 1: Reaction Fails to Initiate or Shows Low Conversion
If your reaction is not proceeding as expected, it is critical to identify the root cause. The following workflow can help diagnose the problem.
Sources
- 1. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving N-(Tert-butyl)-3-chloropropanamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification and work-up of reactions utilizing N-(Tert-butyl)-3-chloropropanamide. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Introduction to this compound in Synthesis
This compound is a valuable bifunctional reagent in organic synthesis. Its primary utility lies in its capacity to act as an electrophilic building block. The terminal chloro group serves as a reactive site for nucleophilic substitution, while the amide functionality can influence the molecule's reactivity and physical properties. A common application of this reagent is in the synthesis of nitrogen-containing heterocycles, such as β-lactams, through intramolecular cyclization.
This guide will focus on a common synthetic transformation: the base-mediated intramolecular cyclization of this compound to yield N-tert-butyl-azetidin-2-one. We will address the critical work-up procedures required to isolate the desired product from unreacted starting material and other potential impurities.
Troubleshooting Guide: Intramolecular Cyclization of this compound
This section addresses common issues encountered during the work-up and purification of the intramolecular cyclization of this compound.
Scenario 1: Low or No Yield of N-tert-butyl-azetidin-2-one
Question: I performed the intramolecular cyclization of this compound using sodium hydride, but after the work-up, I have a very low yield of my desired β-lactam product. What could have gone wrong?
Answer:
Several factors can contribute to a low yield in this reaction. Let's break down the potential causes and solutions:
1. Incomplete Deprotonation:
-
Causality: The first step of the reaction is the deprotonation of the amide N-H by a strong base like sodium hydride (NaH) to form the corresponding sodium amide. This is a heterogeneous reaction, and incomplete deprotonation will result in unreacted starting material.
-
Troubleshooting:
-
NaH Quality: Ensure your sodium hydride is fresh and has been stored under an inert atmosphere. Old or improperly stored NaH can have a layer of inactive sodium hydroxide on its surface.
-
Solvent Anhydrousness: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the sodium hydride. Use freshly distilled, anhydrous solvents.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur. Stirring the mixture of this compound and NaH at room temperature for an adequate period (e.g., 5 hours) before proceeding can ensure complete formation of the sodium amide.
-
2. Inefficient Cyclization:
-
Causality: The intramolecular nucleophilic attack of the amide anion on the carbon bearing the chlorine is the key ring-forming step. This is an intramolecular SN2 reaction.
-
Troubleshooting:
-
Temperature: While the deprotonation can be done at room temperature, the cyclization may benefit from gentle heating. However, be cautious, as higher temperatures can also promote side reactions.
-
Solvent Choice: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. DMF can accelerate SN2 reactions but can be difficult to remove during work-up.
-
3. Product Degradation During Work-up:
-
Causality: The β-lactam ring is strained and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating[1]. The N-tert-butyl group on the starting material can also be cleaved under strongly acidic conditions.
-
Troubleshooting:
-
Quenching: Quench the reaction carefully with a mild proton source, such as saturated aqueous ammonium chloride, while keeping the reaction mixture cool in an ice bath. Avoid using strong acids for quenching.
-
Aqueous Washes: Use dilute, mild acids and bases for washing (e.g., 1 M citric acid, saturated sodium bicarbonate). Avoid prolonged contact with aqueous layers.
-
Scenario 2: Presence of Unreacted Starting Material in the Final Product
Question: My final product shows a significant amount of unreacted this compound after purification. How can I effectively remove it?
Answer:
The presence of starting material indicates either an incomplete reaction or an inefficient work-up. Here’s a systematic approach to address this:
1. Optimizing the Reaction:
-
As discussed in Scenario 1, ensure complete deprotonation and allow sufficient reaction time for the cyclization to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
2. Effective Work-up Strategies:
-
Principle: The key to separating the unreacted starting material from the β-lactam product lies in exploiting the differences in their chemical properties. The starting material has an amide N-H proton, making it weakly acidic, while the product, a tertiary amide, does not.
-
Aqueous Extraction Protocol:
-
After quenching the reaction, dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base, such as 5% aqueous sodium bicarbonate. This will deprotonate any unreacted carboxylic acid byproducts (if any) and can help remove some acidic impurities. Given that primary alkyl chlorides are generally stable under mild basic conditions, this step is unlikely to affect the starting material's chloropropyl group[2][3].
-
To remove the unreacted this compound, you can perform an extraction with a dilute aqueous acid, such as 1 M HCl. However, given the susceptibility of the N-tert-butyl group to cleavage in strong acid, this should be done cautiously and at low temperatures. A milder alternative is a wash with saturated aqueous ammonium chloride.
-
Wash the organic layer with brine to remove dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Table 1: Comparison of Physical Properties for Separation
| Compound | Structure | Molecular Weight ( g/mol ) | Key Functional Group for Separation | Expected Solubility |
| This compound | C₇H₁₄ClNO | 163.64[1] | Amide N-H | Soluble in organic solvents like dichloromethane and ethyl acetate[4]. |
| N-tert-butyl-azetidin-2-one | C₇H₁₃NO | 127.18 | Tertiary Amide | Expected to be soluble in a range of organic solvents. |
3. Chromatographic Purification:
-
If extractive work-up is insufficient, column chromatography is a highly effective method for separating the more polar starting material from the less polar β-lactam product.
-
TLC Analysis: Before running a column, determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The β-lactam product should have a higher Rf value (be less polar) than the starting material.
-
Visualization: Since both the starting material and the β-lactam product may not be strongly UV-active, visualization on TLC can be challenging. The use of a potassium permanganate stain or a phosphomolybdic acid stain is recommended. β-lactams have also been visualized using iodine vapor[5][6].
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the intramolecular cyclization reaction?
A1: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside a spot of the starting material on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 7:3 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot (higher Rf) corresponding to the β-lactam product indicates the reaction is progressing. Visualization can be achieved using potassium permanganate stain, phosphomolybdic acid stain, or iodine vapor[5][6].
Q2: My reaction mixture is a thick slurry after adding sodium hydride. Is this normal?
A2: Yes, this is normal. Sodium hydride is insoluble in most organic solvents, and the initial reaction mixture is a heterogeneous slurry. As the reaction progresses and the sodium amide is formed, the appearance of the slurry may change. Ensure efficient stirring to maximize the surface area of the sodium hydride and facilitate the reaction.
Q3: Can I use a different base instead of sodium hydride?
A3: Other strong, non-nucleophilic bases can be used. For example, potassium tert-butoxide (t-BuOK) is another common choice for promoting such cyclizations[7]. The choice of base can sometimes influence the reaction rate and yield, so it may be worth screening a few options if you are having trouble with sodium hydride.
Q4: I see an unexpected byproduct in my reaction. What could it be?
A4: Besides unreacted starting material, potential byproducts could include:
-
Hydrolysis products: If moisture is present, N-(tert-butyl)-3-hydroxypropanamide could form.
-
Elimination products: Under strongly basic conditions, elimination of HCl from the starting material could occur to form N-tert-butylacrylamide.
-
Dimerization or polymerization products: These can occur, especially at higher concentrations or temperatures.
Careful control of reaction conditions and a thorough purification process are key to minimizing byproducts.
Q5: How should I dispose of the excess sodium hydride after the reaction?
A5: Excess sodium hydride must be quenched safely. This is typically done by slowly and carefully adding a proton source to the reaction mixture while it is being cooled in an ice bath. Isopropanol is a good choice for this, as it reacts less vigorously than water. Once the bubbling has ceased, water can then be added cautiously. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.
Experimental Protocols
Protocol 1: General Work-up Procedure for Intramolecular Cyclization
-
Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Shake well and allow the layers to separate.
-
Wash: Remove the aqueous layer. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution.
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) as determined by TLC analysis.
Protocol 2: TLC Visualization with Potassium Permanganate Stain
-
Stain Preparation: Prepare the stain by dissolving 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.
-
Staining: After developing and drying the TLC plate, dip it into the potassium permanganate solution for a few seconds.
-
Visualization: Gently warm the plate with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.
Visualizations
Workflow for the Removal of Unreacted this compound
Caption: Troubleshooting logic for addressing low product yield.
References
- Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60. doi:10.15227/orgsyn.054.0060
- Yadav, A. K., & Upadhyay, K. K. (2014). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 98, 364-370.
- Imre, S., & Dinu, V. (2011). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 59(5), 652-662.
- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Fisyuk, A. S., & Poendaev, N. V. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7(2), 119-123.
-
Chegg. (2016). Solved Post-Lab Questions 1. Aqueous sodium bicarbonate was. Retrieved from [Link]
-
Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. Retrieved from [Link]
-
ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
- Sharma, S., & Singh, P. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 49-53.
-
Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]
-
Chegg. (2016). Solved: Why must the alkyl halide be dried carefully before distillation? Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropanamide. Retrieved from [Link]
- Fisyuk, A. S., & Poendaev, N. V. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7(2), 119-123.
- Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jsppharm.org [jsppharm.org]
- 6. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in N-(Tert-butyl)-3-chloropropanamide Synthesis by NMR
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying common byproducts in the synthesis of N-(Tert-butyl)-3-chloropropanamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to diagnose and resolve purity issues in your reaction mixtures.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of this compound is a fundamental amide bond formation, typically achieved by the nucleophilic acyl substitution of 3-chloropropionyl chloride with tert-butylamine.[1] While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts, arising from side reactions of the starting materials or subsequent reactions of the desired product. Accurate identification of these impurities is crucial for optimizing reaction conditions and ensuring the purity of the final compound. This guide will focus on leveraging ¹H NMR spectroscopy for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
The ¹H NMR spectrum of pure this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule. The characteristic chemical shifts in a deuterated chloroform (CDCl₃) solvent are as follows:
-
A singlet at approximately 1.35 ppm , integrating to 9 protons. This signal corresponds to the chemically equivalent methyl protons of the tert-butyl group.
-
A triplet at approximately 2.6 ppm , integrating to 2 protons. This signal is from the methylene protons (-CH₂-) adjacent to the carbonyl group. The triplet multiplicity arises from coupling to the adjacent methylene protons.
-
A triplet at approximately 3.7 ppm , integrating to 2 protons. This signal corresponds to the methylene protons (-CH₂-) adjacent to the chlorine atom. The triplet multiplicity is due to coupling with the neighboring methylene protons.
-
A broad singlet, typically between 5.5 and 6.5 ppm , integrating to 1 proton. This is the amide proton (-NH-). The chemical shift of this proton can be highly variable and may be influenced by concentration, temperature, and solvent.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the most common byproducts and their characteristic signals?
The presence of unexpected signals in your ¹H NMR spectrum often indicates the formation of byproducts. The most common impurities in the synthesis of this compound are unreacted starting materials, an elimination product, and the salt of the starting amine. Below is a summary of these byproducts and their expected ¹H NMR chemical shifts.
| Compound | Structure | ¹H NMR Chemical Shifts (in CDCl₃) | Rationale for Formation |
| This compound (Product) | ~1.35 ppm (s, 9H), ~2.6 ppm (t, 2H), ~3.7 ppm (t, 2H), ~5.5-6.5 ppm (br s, 1H) | Desired product of the amidation reaction. | |
| tert-Butylamine (Starting Material) | ~1.1 ppm (s, 9H), ~1.2 ppm (br s, 2H, NH₂) | Incomplete reaction or excess reagent. | |
| 3-Chloropropionic acid (Hydrolyzed Starting Material) | ~2.9 ppm (t, 2H), ~3.8 ppm (t, 2H), ~11-12 ppm (br s, 1H, COOH) | Hydrolysis of the starting material, 3-chloropropionyl chloride, by adventitious water.[2][3] | |
| N-(tert-butyl)acrylamide (Elimination Byproduct) | ~1.3 ppm (s, 9H), ~5.5-6.3 ppm (m, 3H, vinyl protons), ~7.3 ppm (br s, 1H, NH)[4][5] | Elimination of HCl from the product, often promoted by heat or excess base.[6] | |
| tert-Butylammonium chloride (Amine Salt) | ~1.5 ppm (s, 9H), ~7.5-8.5 ppm (br s, 3H, NH₃⁺) | Reaction of tert-butylamine with the HCl generated during the amidation reaction. |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Troubleshooting Guide
The following section provides a systematic approach to identifying and addressing the presence of byproducts in your reaction mixture.
Issue 1: Presence of Unreacted Starting Materials
-
Identification: Look for a sharp singlet around 1.1 ppm for the tert-butyl group of tert-butylamine and/or two triplets around 2.9 and 3.8 ppm for 3-chloropropionic acid (the hydrolyzed form of 3-chloropropionyl chloride).[3]
-
Causality: This indicates an incomplete reaction. Possible causes include insufficient reaction time, low reaction temperature, or improper stoichiometry of reagents.
-
Resolution:
-
Drive the reaction to completion: Increase the reaction time or temperature (with caution, as this may promote the formation of N-(tert-butyl)acrylamide).
-
Adjust stoichiometry: If tert-butylamine is the limiting reagent, consider adding a slight excess.
-
Purification: Unreacted tert-butylamine and 3-chloropropionic acid can typically be removed by an aqueous workup with a dilute acid and base wash, respectively.
-
Issue 2: Formation of N-(tert-butyl)acrylamide
-
Identification: The key diagnostic signals are in the vinyl region of the spectrum, typically a complex multiplet between 5.5 and 6.3 ppm.[4][5] You will also see a singlet for the tert-butyl group around 1.3 ppm, which may overlap with the product's tert-butyl signal.
-
Causality: This byproduct is formed via an elimination reaction (dehydrohalogenation) of the product. This is often favored by elevated temperatures or the presence of a base.
-
Resolution:
-
Control reaction temperature: Run the reaction at a lower temperature to disfavor the elimination pathway.
-
Choice of base: If a base is used to scavenge the HCl byproduct, a non-nucleophilic, sterically hindered base is preferable.
-
Purification: Separation of N-(tert-butyl)acrylamide from the desired product can be challenging due to their similar polarities. Column chromatography on silica gel is often the most effective method.
-
Issue 3: Presence of tert-Butylammonium chloride
-
Identification: The tert-butyl signal will be shifted downfield to around 1.5 ppm compared to free tert-butylamine. The ammonium protons will appear as a broad signal between 7.5 and 8.5 ppm.
-
Causality: This salt is formed when tert-butylamine reacts with the hydrochloric acid generated during the reaction.
-
Resolution:
-
Aqueous workup: A simple wash with water or a dilute base (e.g., sodium bicarbonate solution) will remove the water-soluble tert-butylammonium chloride.
-
Workflow for Byproduct Identification
The following diagram outlines a systematic workflow for identifying byproducts in your this compound reaction mixture using ¹H NMR.
Caption: Workflow for identifying byproducts in this compound reactions.
Experimental Protocols
General ¹H NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the crude reaction mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.
References
-
PubChem. (n.d.). 3-Chloropropionic acid. National Center for Biotechnology Information. Retrieved from [Link][2]
-
RASĀYAN J. Chem. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYL METHACRYLATE). Retrieved from [Link][5]
Sources
- 1. Propanamide, N-butyl-3-chloro- (13108-03-7) for sale [vulcanchem.com]
- 2. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloropropionic acid(107-94-8) 1H NMR spectrum [chemicalbook.com]
- 4. N-TERT-BUTYLACRYLAMIDE(107-58-4) 1H NMR [m.chemicalbook.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Page loading... [wap.guidechem.com]
stability issues of N-(Tert-butyl)-3-chloropropanamide under acidic or basic conditions
Welcome to the technical support guide for N-(tert-butyl)-3-chloropropanamide (CAS No. 100859-81-2). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during experimental work. Amide-containing molecules, such as this compound, can be susceptible to degradation under certain pH conditions, and understanding these liabilities is critical for successful synthesis, formulation, and development.[1][2][3]
This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to assess the stability of your compound.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I performed a reaction under acidic conditions (e.g., deprotection using TFA or workup with 1N HCl) and my final yield of this compound is significantly lower than expected. Could the compound be degrading?
Answer: Yes, it is highly probable that your compound is undergoing acid-catalyzed hydrolysis. The amide bond in this compound is susceptible to cleavage in the presence of strong acids.[3] The catalytic mechanism involves protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This makes it a prime target for nucleophilic attack by water, which may be present in your reagents or introduced during workup.
Troubleshooting Steps:
-
Minimize Water: Ensure all solvents and reagents used in the acidic step are anhydrous.
-
Reduce Temperature: Perform the acidic step at the lowest effective temperature (e.g., 0 °C or below) to slow the rate of hydrolysis.
-
Limit Exposure Time: Keep the duration of exposure to acidic conditions as short as possible. Neutralize the reaction mixture promptly once the primary reaction is complete.
-
Use a Milder Acid: If your protocol allows, consider using a weaker or non-aqueous acid to minimize hydrolysis.
-
Analytical Confirmation: Use HPLC or LC-MS to analyze a sample of your crude reaction mixture before and after the acidic workup. Look for the appearance of new peaks corresponding to the degradation products: 3-chloropropanoic acid and tert-butylamine.
Question 2: After a basic workup (e.g., using NaHCO₃ or 1N NaOH), my HPLC analysis shows a new, significant impurity peak that wasn't there before. What could this be?
Answer: You are likely observing the results of base-catalyzed hydrolysis. Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[4] This process, known as nucleophilic acyl substitution, cleaves the amide bond to form the carboxylate salt of 3-chloropropanoic acid and tert-butylamine. The impurity peak is likely the 3-chloropropanoate salt.
Troubleshooting Steps:
-
Use a Weaker Base: If possible, use a milder base like sodium bicarbonate instead of stronger bases like sodium or potassium hydroxide.
-
Avoid Elevated Temperatures: Hydrolysis is accelerated by heat. Conduct your basic wash or extraction steps at room temperature or below.
-
Confirm Degradant Identity: Collect the fraction corresponding to the impurity peak and analyze it by mass spectrometry to confirm if its mass matches that of 3-chloropropanoic acid (or its salt). You can also run a co-injection with an authentic standard of 3-chloropropanoic acid.
-
Modify Workup: Consider an alternative purification method that avoids an aqueous basic wash, such as direct chromatographic purification or a non-aqueous workup if the reaction chemistry permits.
Question 3: I need to develop a process where this compound is stable for several hours in a solution with a specific pH. How can I determine its stability profile?
Answer: You need to conduct a "forced degradation" or "stress testing" study.[3][5] This is a standard practice in pharmaceutical development to understand a molecule's intrinsic stability.[6] By intentionally exposing the compound to conditions more severe than it will likely encounter, you can rapidly identify potential degradation pathways and determine its stability limits.
Recommended Action: Follow the detailed "Protocol for pH Stability Assessment" provided later in this document. This will guide you through setting up experiments at different pH values (acidic, neutral, basic), temperatures, and time points. The results will allow you to generate a quantitative stability profile for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound from hydrolysis?
Under both acidic and basic conditions, hydrolysis cleaves the amide bond to yield two primary products:
-
3-Chloropropanoic Acid (Molecular Weight: 108.52 g/mol )
-
tert-Butylamine (Molecular Weight: 73.14 g/mol )
Q2: How does the structure of this compound influence its stability?
The stability is primarily dictated by the amide functional group. However, the substituents play a role:
-
Tert-butyl group: This bulky group provides significant steric hindrance around the amide bond. While this can slow the rate of nucleophilic attack compared to a less hindered amide, it does not prevent it entirely.
-
3-chloro group: The electron-withdrawing nature of the chlorine atom has a minor inductive effect on the carbonyl carbon, but its distance (separated by two methylene groups) means the effect is not substantial.
Q3: What analytical method is best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. A successful method must be able to resolve the parent compound, this compound, from its potential degradation products and any other impurities.[4] Gas Chromatography (GC) can also be used, particularly for detecting the volatile tert-butylamine degradation product.[7]
Q4: Are there regulatory guidelines for this type of stability testing?
Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for forced degradation studies (see ICH Q1A).[5][6] These studies are mandatory for understanding the stability of new drug substances and for developing validated, stability-indicating analytical methods.[5]
Mechanisms of Degradation
Understanding the chemical pathways of degradation is crucial for rational process design and troubleshooting.
Acid-Catalyzed Hydrolysis
In an acidic environment, the reaction proceeds via a two-step mechanism. First, the carbonyl oxygen is protonated, making the carbonyl carbon much more susceptible to attack. Water then acts as a nucleophile, leading to a tetrahedral intermediate which subsequently collapses to release tert-butylamine and 3-chloropropanoic acid.
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion is the active nucleophile. It directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the amide as an anion (a poor leaving group that is subsequently protonated by the solvent) to yield the carboxylate and the amine.
Caption: Mechanism of base-catalyzed amide hydrolysis.
Experimental Protocols & Workflows
Workflow for Stability Assessment
The following workflow provides a systematic approach to evaluating the stability of this compound.
Caption: General workflow for a forced degradation study.
Table 1: Typical Forced Degradation Conditions
The following conditions are a starting point for stress testing. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[4]
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1N to 1N HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.01N to 0.1N NaOH | Room Temp to 60°C | Up to 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 60°C to 105°C | Up to 7 days |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B |
Protocol for pH Stability Assessment (Hydrolysis)
Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.
Materials:
-
This compound (purity >95%)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
-
Thermostatic water bath or oven
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve ~20 mg of this compound in acetonitrile in a 20 mL volumetric flask. This is your stock solution (~1 mg/mL).
-
-
Preparation of Stress Samples:
-
Acidic: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1N HCl.
-
Basic: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1N NaOH.
-
Neutral: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with HPLC-grade water.
-
This results in a final concentration of ~0.1 mg/mL for each condition.
-
-
Incubation and Sampling:
-
Place the flasks in a water bath set to 60°C.
-
Immediately withdraw a sample from each flask for the T=0 time point.
-
For the T=0 sample, immediately neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl before HPLC analysis.
-
Withdraw subsequent samples at predetermined intervals (e.g., 2, 4, 8, and 24 hours). Neutralize each sample immediately upon withdrawal.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (or lambda max of the amide chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining using the peak area from the HPLC chromatogram, relative to the T=0 sample.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
% Degradation = 100 - % Remaining
-
Plot % Degradation versus time for each condition to determine the stability profile.
-
References
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6). Available at: [Link]
-
Symax Laboratories Private Limited. Reagent this compound (Cas No.100859-81-2), Purity: 99%. IndiaMART. Available at: [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(4), 1-13. Available at: [Link]
-
SciSpace. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6). Available at: [Link]
-
Ravisankar, P., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advances in Pharmaceutical Analysis, 5(2), 29-37. Available at: [https://www.ijapa.com/abstract.php?article_id=141&title=Pharmaceutical Forced Degradation Studies with Regulatory Consideration]([Link] Forced Degradation Studies with Regulatory Consideration)
-
Japan Environmental Management Association for Industry. III Analytical Methods. Available at: [Link]
-
Szefer, P., et al. (2008). VALIDATION OF AN ANALYTICAL PROCEDURE – CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Pol Pharm, 65(3), 331-336. Available at: [Link]
-
PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. indiamart.com [indiamart.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. ptfarm.pl [ptfarm.pl]
Technical Support Center: Strategies for Regioselective Reactions with N-(Tert-butyl)-3-chloropropanamide
Welcome to the Technical Support Center for N-(Tert-butyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during regioselective reactions with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can navigate the complexities of your synthetic challenges.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule with two primary reactive sites: the electrophilic carbon atom bonded to the chlorine and the potentially nucleophilic amide nitrogen. The bulky tert-butyl group plays a significant role in the molecule's reactivity, primarily through steric hindrance, which can influence the accessibility of the amide nitrogen and the carbonyl group. Understanding the delicate balance between competing reaction pathways is crucial for achieving the desired regioselectivity. The three main competing pathways are:
-
Substitution (S(_N)2): An external nucleophile displaces the chloride ion.
-
Elimination (E2): A base abstracts a proton from the α-carbon, leading to the formation of N-(tert-butyl)acrylamide.
-
Intramolecular Cyclization: The amide nitrogen, upon deprotonation, acts as an internal nucleophile, attacking the electrophilic carbon to form a β-lactam ring.
This guide will help you control these pathways to achieve your desired synthetic outcome.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction is yielding a mixture of the substitution product and the elimination product (N-(tert-butyl)acrylamide). How can I favor the substitution reaction?
Potential Causes:
-
Strong, sterically hindered base: The use of a strong, bulky base can preferentially abstract the more accessible α-proton, promoting the E2 pathway.
-
High reaction temperature: Higher temperatures often favor elimination over substitution.[1]
-
Polar aprotic solvent: Solvents like DMSO or DMF can favor elimination reactions.
Solutions:
-
Choice of Nucleophile/Base:
-
Use a soft, non-basic nucleophile. For example, if you are performing an N-alkylation with an amine, use a less basic amine or consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like potassium tert-butoxide (t-BuOK).
-
For substitution with other nucleophiles (e.g., thiols, azides), ensure the reaction conditions are not overly basic.
-
-
Reaction Temperature:
-
Run the reaction at a lower temperature. This will favor the reaction pathway with the lower activation energy, which is often the S(_N)2 reaction.[2]
-
-
Solvent Selection:
Troubleshooting Workflow for Substitution vs. Elimination
Sources
Validation & Comparative
A Comparative Guide to Alkylating Agents: Profiling N-(Tert-butyl)-3-chloropropanamide Against Established Standards
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, alkylating agents are indispensable tools for modifying biological macromolecules. Their utility ranges from fundamental proteomics research, where they prevent disulfide bond formation, to clinical applications as anticancer therapeutics. This guide provides a comparative analysis of N-(Tert-butyl)-3-chloropropanamide, a commercially available chemical intermediate, against three widely used alkylating agents: Iodoacetamide (IAA), N-Ethylmaleimide (NEM), and the chemotherapeutic Melphalan.
While direct experimental data on the biological alkylating performance of this compound is not extensively documented in peer-reviewed literature, a robust comparison can be established by analyzing its chemical structure and extrapolating its reactivity based on fundamental principles of organic chemistry. This guide synthesizes these principles with established data for the standard agents to provide a predictive performance profile.
Overview of Alkylating Agents and Mechanisms
Alkylating agents function by creating covalent bonds with nucleophilic functional groups found in biomolecules. The primary targets in proteins are the thiol groups of cysteine residues, which are highly nucleophilic and play crucial roles in protein structure and function.[1] In nucleic acids, the nitrogen atoms in purine bases, particularly the N7 position of guanine, are susceptible to alkylation.[2]
The choice of an alkylating agent is dictated by its reactivity, selectivity, and the specific requirements of the experiment or therapeutic goal. This comparison will focus on these key performance indicators.
Table 1: At-a-Glance Comparison of Alkylating Agents
| Feature | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Melphalan |
| Primary Target(s) | Predicted: Cysteine thiols | Cysteine thiols[1][3] | Cysteine thiols[4] | DNA (N7 of Guanine)[2][5] |
| Reaction Mechanism | Predicted: SN2 | SN2 Reaction[6] | Michael Addition[4] | Nucleophilic attack via aziridinium ion[7][8] |
| Reactivity Class | Predicted: Low to Moderate | High | High | High (Bifunctional)[5][8] |
| Key Structural Feature | Primary alkyl chloride, bulky tert-butyl group | Primary alkyl iodide | α,β-unsaturated carbonyl | Nitrogen mustard, phenylalanine carrier |
| Common Application | Chemical Synthesis Intermediate[9][] | Proteomics (Reduction/Alkylation)[1][11] | Proteomics, Enzyme Inhibition[4][12] | Chemotherapy[5][13] |
Comparative Analysis of Reactivity and Selectivity
The utility of an alkylating agent is fundamentally governed by its chemical kinetics and steric profile. These factors determine how quickly and specifically it will react with its intended target.
This compound: A Profile Based on Chemical Principles
This compound (C₇H₁₄ClNO) is a halogenated amide.[14][15] Its potential as an alkylating agent stems from the electrophilic carbon atom bonded to chlorine.
-
Reactivity: The reactivity of haloacetamide reagents is largely dependent on the leaving group ability of the halide. In SN2 reactions, the order of reactivity is I > Br > Cl.[16] Therefore, this compound, being an alkyl chloride, is predicted to be significantly less reactive than its iodo- and bromo- counterparts, such as Iodoacetamide.[17][18] This lower intrinsic reactivity suggests that harsher conditions (e.g., higher temperature, longer incubation times) would be required to achieve complete alkylation of target nucleophiles compared to IAA.
-
Steric Hindrance: The molecule features a bulky tert-butyl group. In SN2 reactions, which proceed via a backside attack on the electrophilic carbon, steric hindrance dramatically reduces the reaction rate.[19][20][21] While the tert-butyl group is not directly attached to the electrophilic carbon, its presence on the amide nitrogen could influence the molecule's approach to sterically hindered nucleophiles within a folded protein. This steric bulk is a critical factor that slows down SN2 reactions.[16]
Iodoacetamide (IAA): The Proteomics Workhorse
Iodoacetamide is a highly reactive alkylating agent and the gold standard in proteomics for the irreversible modification of cysteine residues.[3][11]
-
Mechanism: It reacts with the thiol group of cysteine via a classic SN2 mechanism, forming a stable carbamidomethyl-cysteine thioether bond.[3][6]
-
Performance: The iodide ion is an excellent leaving group, making the reaction rapid and efficient at room temperature and near-neutral pH.[22] This high reactivity ensures complete alkylation of reduced cysteines, which is critical for preventing disulfide bond reformation and ensuring accurate protein identification in mass spectrometry.[1][23] However, its high reactivity can sometimes lead to off-target alkylation of other residues like methionine, lysine, and histidine if conditions are not optimized.[17]
N-Ethylmaleimide (NEM): The Michael Acceptor
N-Ethylmaleimide is another highly effective cysteine-modifying reagent.[4]
-
Mechanism: Unlike IAA, NEM reacts with thiols via a Michael addition. The nucleophilic thiolate anion attacks one of the carbons of the maleimide double bond.[4] This reaction is virtually irreversible and highly specific for thiols at a pH range of 6.5-7.5.[24]
-
Performance: NEM is known for its rapid and specific reaction with cysteine.[25] It is often used to block reactive cysteines in functional studies of enzymes or to inhibit deubiquitinating enzymes (DUBs) and SUMO-specific proteases.[4][12] At pH values above 7.5, its specificity decreases, and it can react with primary amines.[24]
Melphalan: The Therapeutic DNA Alkylator
Melphalan is a nitrogen mustard derivative of the amino acid phenylalanine and is used clinically as a chemotherapeutic agent.[5][7]
-
Mechanism: As a bifunctional alkylating agent, Melphalan can form covalent bonds at two different sites.[8] It forms a highly reactive aziridinium ion intermediate that primarily alkylates the N7 position of guanine in DNA.[2][7] This can lead to the formation of DNA interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis).[8][13]
-
Performance: Its design as a phenylalanine derivative allows it to be transported into cells via amino acid transporters.[7] Its ability to cross-link DNA makes it a potent cytotoxic agent against rapidly dividing cancer cells, particularly in the treatment of multiple myeloma and ovarian cancer.[5][7]
Experimental Workflows and Methodologies
The practical application of these agents requires specific protocols tailored to their reactivity and the experimental goal.
Standard Protocol: Protein Reduction and Alkylation for Mass Spectrometry
This protocol is a standard procedure in proteomics sample preparation, designed to denature, reduce, and alkylate proteins prior to enzymatic digestion.
Workflow Diagram
Caption: Standard workflow for protein sample preparation for proteomics.
Step-by-Step Methodology:
-
Protein Solubilization & Denaturation: Dissolve the protein sample (e.g., cell lysate) in a denaturation buffer such as 8 M urea in 100 mM Tris, pH 8.5.[26]
-
Reduction: Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 30-60 minutes at an elevated temperature (e.g., 56°C) to reduce all disulfide bonds.[26][27]
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent.
-
For Iodoacetamide (IAA): Prepare a fresh stock solution (e.g., 500 mM in water). Add to the sample to a final concentration of 15-20 mM (a molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in the dark to prevent the formation of iodine.[26][27][28]
-
For N-Ethylmaleimide (NEM): Prepare a fresh stock solution. Add to a final concentration of 20-40 mM. Incubate for 1 hour at room temperature.[24][25]
-
-
Quenching: Add a small amount of DTT to quench any excess, unreacted alkylating agent.[26]
-
Digestion: Dilute the sample to reduce the urea concentration to below 2 M, a requirement for optimal activity of enzymes like trypsin. Proceed with enzymatic digestion.
Causality Behind Experimental Choices:
-
Denaturation (Urea): Urea is used to unfold proteins, ensuring that cysteine residues buried within the protein's core become accessible to both the reducing and alkylating agents.
-
Darkness for IAA: Iodoacetamide is light-sensitive and can decompose, releasing iodine which can lead to unwanted side reactions. Performing the alkylation step in the dark is a critical self-validating step to ensure reaction specificity.[28]
-
Fresh Reagent Stocks: Both IAA and NEM can hydrolyze in aqueous solutions. Preparing stock solutions immediately before use is essential for reproducible and efficient alkylation.[24][28][29]
Reaction Mechanisms Visualized
The distinct chemical reactions of these agents with their primary biological targets are illustrated below.
Diagram 1: SN2 Alkylation of Cysteine by Haloacetamides
Caption: SN2 reaction of a cysteine thiolate with a halo-reagent.
Diagram 2: Michael Addition of Cysteine to N-Ethylmaleimide
Caption: Michael addition reaction between a cysteine thiolate and NEM.
Diagram 3: DNA Alkylation by Melphalan
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A Senior Application Scientist's Guide: N-(Tert-butyl)-3-chloropropanamide vs. 3-Chloropropionyl Chloride in Synthesis
In the landscape of pharmaceutical and specialty chemical synthesis, the strategic selection of reagents is paramount to achieving desired outcomes in terms of yield, purity, and process safety. This guide provides an in-depth comparison of two structurally related yet functionally distinct building blocks: the highly reactive acylating agent, 3-chloropropionyl chloride , and its more stable amide derivative, N-(tert-butyl)-3-chloropropanamide .
While both molecules share the 3-chloropropyl backbone, their utility in synthesis is fundamentally different. 3-Chloropropionyl chloride is a potent, bifunctional electrophile used to introduce the 3-chloropropionyl moiety. In contrast, this compound is typically an intermediate product, formed from the aforementioned chloride, which offers a stable, handleable platform for subsequent chemical modifications. This guide will dissect these differences, providing experimental context and data to inform your synthetic strategy.
Physicochemical Properties and Handling Considerations
A foundational understanding of the physical and chemical properties of each reagent dictates the necessary laboratory setup, safety protocols, and reaction conditions. The difference between the two is stark, primarily driven by the hyper-reactive acyl chloride versus the stable amide functional group.
| Property | 3-Chloropropionyl Chloride | This compound |
| CAS Number | 625-36-5 | 100859-81-2[1][2][3] |
| Molecular Formula | C₃H₄Cl₂O | C₇H₁₄ClNO[3][4] |
| Molecular Weight | 126.97 g/mol | 163.65 g/mol [2][3] |
| Physical Form | Clear to yellowish liquid[5] | White or off-white crystalline powder[4] |
| Boiling Point | ~144 °C | Not specified |
| Melting Point | ~ -32 °C | Not specified |
| Reactivity with Water | Reacts violently, hydrolyzing to 3-chloropropionic acid and HCl | Stable |
| Primary Hazard | Corrosive, causes severe burns, fatal if inhaled.[5][6][7] | May cause skin and eye irritation.[4] |
Expert Insight: The practical implications of these differences are significant. 3-Chloropropionyl chloride is a fuming liquid that demands handling under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Its violent reaction with water means all glassware must be scrupulously dried, and anhydrous solvents are mandatory.[8] this compound, as a stable solid, is far more forgiving.[4] It can be weighed and handled on the bench with standard personal protective equipment (PPE), simplifying reaction setup and reducing risks associated with moisture contamination.
Reactivity, Mechanism, and Synthetic Role
The core of this comparison lies in understanding the distinct reactivity profiles of the acyl chloride and the amide.
3-Chloropropionyl Chloride: The Acylating Powerhouse
3-Chloropropionyl chloride is a classic bifunctional reagent, prized for its ability to participate in two key types of reactions.[9][10]
-
Nucleophilic Acyl Substitution: The acyl chloride is a highly electrophilic group, readily attacked by nucleophiles like amines, alcohols, and thiols.[11] This reaction is fast, often exothermic, and is the primary method for creating 3-chloropropionamides and esters.[9] The mechanism involves the formation of a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. A key consideration is the stoichiometric production of hydrogen chloride (HCl) gas, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the nucleophile and drive the reaction to completion.[9][12]
-
Friedel-Crafts Acylation: This reagent is also a staple in Friedel-Crafts reactions to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming aryl propyl ketones.[12][13]
The second functional handle, the alkyl chloride, provides a site for subsequent Sₙ2 reactions, making the products of these acylations valuable intermediates for constructing more complex molecules, such as various heterocyclic compounds.[9]
This compound: The Stable Intermediate
This compound is not an acylating agent. Its primary role is that of a stable, bifunctional intermediate. The amide bond is robust and generally unreactive under standard conditions. The synthetic utility of this molecule lies in the reactivity of its two components:
-
Nucleophilic Substitution at the Alkyl Chloride: The terminal chlorine atom is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of new functional groups at the end of the three-carbon chain.
-
The Tert-butyl Group: This bulky group provides significant steric hindrance, which can be exploited to direct the regioselectivity of subsequent reactions or to modulate the pharmacological properties of a final active pharmaceutical ingredient (API). It can also serve as a protecting group that can be removed under harsh acidic conditions.
The logical relationship between these two reagents is clear: one is the precursor, and the other is the product, each with a distinct purpose.
Caption: Logical workflow from reactive precursor to stable intermediate.
Comparative Applications in Drug Development and Beyond
The choice between using the highly reactive 3-chloropropionyl chloride directly or proceeding via a stable intermediate like this compound depends on the overall synthetic plan.
-
3-Chloropropionyl Chloride is indispensable for producing a vast array of intermediates for pharmaceuticals, agrochemicals, and specialty chemicals.[12][14] Its utility is showcased in the synthesis of the anticonvulsant Beclamide, intermediates for the antianginal agent Ranolazine, and β-lactam antibiotics via the Staudinger reaction.[13][15] The Staudinger synthesis involves a [2+2] cycloaddition between a ketene (often generated in situ from an acyl chloride) and an imine, forming the core four-membered azetidinone ring characteristic of β-lactam antibiotics.[15][16][17]
-
This compound serves as a well-defined building block in multi-step syntheses.[4] Its stability allows for purification and characterization before proceeding to the next step, which is a significant advantage for process control in pharmaceutical manufacturing. It is also a monomer or precursor used in the synthesis of specialty polymers, such as poly(N-tert-butylacrylamide), where the amide functionality imparts specific properties to the final material.[18]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, we present validated protocols for the synthesis and subsequent reaction of a representative 3-chloropropanamide.
Protocol 1: Synthesis of N-benzyl-3-chloropropionamide (Beclamide Intermediate) using 3-Chloropropionyl Chloride
This protocol demonstrates a typical N-acylation using the highly reactive acyl chloride.[13]
Materials:
-
Benzylamine
-
3-Chloropropionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. A precipitate of triethylamine hydrochloride will form.[9]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-benzyl-3-chloropropionamide.
-
Purification: The product can be further purified by recrystallization or silica gel chromatography.
Caption: Experimental workflow for N-acylation with 3-chloropropionyl chloride.
Protocol 2: Nucleophilic Substitution on a 3-Chloropropanamide Intermediate
This protocol illustrates the utility of the chloro- group in a product from a reaction like Protocol 1, for example, in the synthesis of a β-amino acid derivative.[13]
Materials:
-
N-substituted-3-chloropropanamide (e.g., from Protocol 1)
-
Nucleophile (e.g., aqueous ammonia or a primary/secondary amine, 2.0 eq)
-
Solvent (e.g., Ethanol or DMF)
Procedure:
-
Reaction Setup: In a pressure vessel or sealed tube, dissolve the N-substituted-3-chloropropanamide (1.0 eq) in the chosen solvent.
-
Nucleophile Addition: Add the amine nucleophile (2.0 eq or greater excess).
-
Heating: Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C). The optimal temperature and time will depend on the specific substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Work-up: The work-up procedure will vary based on the product's properties. Typically, it involves an acid-base extraction to separate the product from excess amine and salts.
-
Purification: Purify the final β-amino acid derivative by chromatography or recrystallization.
Summary: Choosing the Right Reagent for the Job
The decision to use 3-chloropropionyl chloride or an N-substituted-3-chloropropanamide is not a matter of performance competition but of strategic synthetic design.
| Feature | 3-Chloropropionyl Chloride | This compound |
| Primary Synthetic Role | Potent acylating agent to introduce the 3-chloropropionyl group. | Stable intermediate for subsequent functionalization at the C-Cl bond. |
| Reactivity | High. Reacts rapidly with nucleophiles and moisture. | Low. Stable amide, with reactivity confined to the alkyl chloride. |
| Handling & Safety | Severe hazard. Corrosive, toxic, water-reactive. Requires stringent controls.[6][7][19] | Low hazard. Stable solid, easy to handle and store.[4] |
| Reaction Byproducts | Generates corrosive HCl gas, requiring a base scavenger. | Dependent on the subsequent reaction; initial synthesis produces a salt byproduct. |
| Key Applications | Synthesis of amides, esters, β-lactams, and Friedel-Crafts products.[9][12][13][16] | Building block in multi-step synthesis; monomer for specialty polymers.[4][18] |
3-Chloropropionyl chloride is the foundational workhorse, a highly efficient but hazardous reagent for installing the 3-chloropropionyl moiety onto a wide range of nucleophiles. Its derivative, this compound, represents a downstream, value-added intermediate. It provides a stable, safe, and purifiable platform from which to execute further synthetic transformations, primarily via nucleophilic substitution at the terminal chlorine. For the research and drug development professional, understanding this precursor-product relationship is key to designing robust, safe, and efficient synthetic routes to complex target molecules.
References
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Understanding the Applications of 3-Chloropropionyl Chloride in Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. Available at: [Link]
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3-Chloropropionyl Chloride | Manufacturer, Supplier from Anand - Bromchem Laboratories. Bromchem Laboratories Pvt Ltd. Available at: [Link]
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Material Safety Data Sheet - 3-Chloropropionyl Chloride, 98% - Cole-Parmer. Cole-Parmer. Available at: [Link]
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3-Chloropropionyl Chloride. Thieme Chemistry. (2015). Available at: [Link]
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Reagent this compound (Cas No.100859-81-2), Purity: 99%. IndiaMART. Available at: [Link]
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The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis. Medium. Available at: [Link]
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β-Lactams. VII. The synthesis of 3-vinyl and 3-isopropenyl 4-substituted azetidinones. ResearchGate. Available at: [Link]
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N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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The Strategic Advantage of N-(Tert-butyl)-3-chloropropanamide in Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of the ultimate success of a drug candidate. Small modifications to a molecular scaffold can profoundly impact its biological activity, pharmacokinetic profile, and safety. N-(Tert-butyl)-3-chloropropanamide has emerged as a valuable reagent for introducing a specific pharmacophoric element: the N-tert-butyl propanamide moiety. This guide provides an in-depth technical comparison of this compound with alternative building blocks, supported by established medicinal chemistry principles and illustrative experimental data.
The Significance of the N-tert-butyl Propanamide Moiety
The this compound molecule is more than a simple linker or alkylating agent; it imparts a unique combination of steric and electronic properties to a lead compound. Understanding the distinct roles of its two key features—the tert-butyl group and the propanamide linker—is essential to appreciating its advantages in drug design.
The Power of the Tert-Butyl Group: Steric Hindrance and Metabolic Stability
The tert-butyl group is a bulky, non-polar moiety that can significantly influence a molecule's interaction with its biological target. Its primary advantages include:
-
Steric Shielding: The large size of the tert-butyl group can shield adjacent functional groups from unwanted metabolic reactions, thereby increasing the metabolic stability and half-life of a drug.[1]
-
Conformational Restriction: By locking a portion of the molecule into a specific conformation, the tert-butyl group can enhance binding affinity and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can be strategically employed to optimize a compound's solubility and membrane permeability, crucial factors for oral bioavailability. However, excessive lipophilicity can be a concern, making a careful balance necessary.[2]
The Propanamide Linker: A Versatile Scaffold
The 3-chloropropanamide portion of the molecule serves as a reactive handle to connect the N-tert-butyl group to a parent molecule. This linker is not merely a spacer; its characteristics are vital to the overall performance of the resulting conjugate. Key attributes include:
-
Defined Length and Flexibility: The three-carbon chain provides a specific spatial orientation for the tert-butyl group relative to the core structure.
-
Chemical Reactivity: The chlorine atom provides a reactive site for nucleophilic substitution, allowing for covalent attachment to a variety of functional groups in a target molecule.
-
Potential for Covalent Inhibition: In the context of targeted covalent inhibitors, the electrophilic nature of the propanamide, particularly when incorporated into an acrylamide-like warhead, can be fine-tuned to react with specific amino acid residues (like cysteine) in a protein's binding site. This can lead to increased potency and duration of action.
Comparative Analysis: this compound vs. Alternatives
To illustrate the advantages of this compound, we will compare it with two plausible alternatives for introducing a bulky alkyl amide group: N-isopropyl-3-chloropropanamide and 2-bromo-N-(tert-butyl)acetamide .
| Feature | This compound | N-isopropyl-3-chloropropanamide | 2-bromo-N-(tert-butyl)acetamide |
| Steric Bulk | High | Moderate | High |
| Lipophilicity (Predicted) | Moderate-High | Moderate | Moderate-High |
| Reactivity of Halogen | Good (primary chloride) | Good (primary chloride) | Higher (alpha-bromo) |
| Metabolic Stability | Generally high due to t-butyl group | Moderate | Generally high due to t-butyl group |
| Potential for Side Reactions | Lower | Lower | Higher (potential for elimination) |
Rationale for Comparison:
-
N-isopropyl-3-chloropropanamide is chosen to highlight the impact of steric bulk. The isopropyl group is less sterically demanding than the tert-butyl group, which can affect both target binding and metabolic stability.
-
2-bromo-N-(tert-butyl)acetamide is selected to compare the effect of the linker and the leaving group. The shorter acetamide linker and the more reactive bromide leaving group can lead to different reaction kinetics and potentially more side reactions.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
To provide a practical context, we will outline a synthetic workflow for the alkylation of a phenol in a hypothetical kinase inhibitor scaffold. This is a common step in drug discovery to probe a specific pocket in the kinase binding site.
Caption: Figure 1. Experimental workflow for the comparative synthesis and evaluation.
Detailed Experimental Protocol:
Objective: To compare the efficiency of this compound and N-isopropyl-3-chloropropanamide in the O-alkylation of a phenolic kinase inhibitor scaffold.
Materials:
-
Kinase Inhibitor Scaffold (1.0 eq)
-
This compound (1.2 eq)
-
N-isopropyl-3-chloropropanamide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Kinase Inhibitor Scaffold (1.0 mmol) in DMF (10 mL) is added K₂CO₃ (3.0 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.2 mmol) is added to the reaction mixture.
-
In a separate flask, the same procedure is followed using N-isopropyl-3-chloropropanamide.
-
Both reaction mixtures are heated to 60 °C and stirred for 12 hours.
-
The reactions are monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixtures are cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude products are purified by flash column chromatography on silica gel.
Expected Outcomes and Discussion
Based on established principles, we can anticipate the following outcomes from this comparative experiment:
-
Reaction Yield and Purity: Both reactions are expected to proceed to give the desired O-alkylated product. The yields are likely to be comparable, although the slightly higher reactivity of the less hindered N-isopropyl derivative might lead to a faster reaction time.
-
Biological Activity: This is where the true advantage of the tert-butyl group is likely to be observed. In a hypothetical scenario where the binding pocket has a specific hydrophobic region, the N-tert-butyl analog is expected to exhibit higher potency in a kinase inhibition assay due to a better fit.
-
Pharmacokinetic Properties: In subsequent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, the N-tert-butyl analog would be predicted to have greater metabolic stability compared to the N-isopropyl analog. The isopropyl group is more susceptible to oxidation by cytochrome P450 enzymes.
Case Study: N-tert-butyl Propanamide Moiety in TRPV1 Antagonists
Conclusion
This compound is a valuable and strategic building block in drug discovery. Its primary advantages lie in the unique combination of steric bulk and metabolic stability conferred by the tert-butyl group, coupled with the versatile reactivity of the 3-chloropropanamide linker. While seemingly a subtle choice, the selection of this reagent over less sterically hindered or more reactive alternatives can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate. For researchers and scientists in drug development, a thorough understanding of the principles outlined in this guide can lead to more informed decisions in the design and synthesis of novel therapeutics.
References
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N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. [Link]
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Reagent this compound (Cas No.100859-81-2), Purity: 99%. IndiaMART. [Link]
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Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ChemRxiv. [Link]
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(PDF) Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors. ResearchGate. [Link]
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
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N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117. PubChem. [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PubMed Central. [Link]
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Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PubMed Central. [Link]
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Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. PubMed. [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
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Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. MDPI. [Link]
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DNA-Encoded Library Screening for Small Molecule Drug Discovery. Creative Diagnostics. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
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N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296. PubChem. [Link]
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Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-(Tert-butyl)-3-chloropropanamide Purity
Executive Summary
The determination of purity for pharmaceutical intermediates like N-(Tert-butyl)-3-chloropropanamide is a critical step in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for assessing the purity of this compound. We will explore the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended to serve as a practical resource for researchers, analytical scientists, and quality control professionals, enabling them to select and implement the most appropriate method for their specific analytical challenges.
Introduction: The Criticality of Purity
This compound (CAS 100859-81-2) is a key building block in organic synthesis, often utilized in the development of novel pharmaceutical agents.[1][2][3] Its molecular structure, featuring an amide and a reactive alkyl chloride, makes it versatile but also susceptible to various impurities arising from the synthetic route or degradation. These impurities, even in trace amounts, can lead to unwanted side reactions, lower the yield of the final API, or introduce toxicological risks. Therefore, a robust, validated analytical method to accurately quantify its purity is not merely a quality control check but a fundamental requirement for regulatory compliance and patient safety.
This guide will compare the two most prevalent chromatographic techniques for this purpose: HPLC for non-volatile components and GC for volatile and semi-volatile species. The comparison is framed within the internationally recognized validation parameters to ensure the methods are fit for their intended purpose.[4][5]
The Regulatory Cornerstone: ICH Q2(R1) Validation Parameters
Any analytical procedure intended for purity assessment in a regulated environment must be validated. The ICH Harmonised Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[5] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][6]
The core validation characteristics we will assess for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Premier Analytical Methodologies
We will now delve into the practical application and validation of HPLC and GC methods for this compound.
High-Performance Liquid Chromatography (HPLC)
3.1.1 Principle and Rationale
HPLC is the workhorse for purity determination of non-volatile or thermally labile organic compounds.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The tert-butyl group provides sufficient hydrophobicity for retention on a C18 column, while the amide and chloro- functionalities provide polarity, allowing for effective elution with a standard water/acetonitrile or water/methanol gradient.
Causality Behind Experimental Choices:
-
Detector: A UV detector is suitable as the amide bond exhibits absorbance at low wavelengths (~210 nm). However, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed for universal detection of impurities lacking a chromophore.
-
Mobile Phase: A gradient elution is chosen over isocratic to ensure that impurities with a wide range of polarities are eluted and separated effectively, providing a comprehensive impurity profile. The addition of a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
3.1.2 Experimental Protocol for Validation
The following protocol outlines the steps to validate an RP-HPLC method for purity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Step-by-Step Validation Workflow:
-
Specificity:
-
Analyze a blank (diluent), a solution of this compound reference standard, and a sample spiked with known related substances/impurities.
-
Perform forced degradation (acid, base, oxidative, thermal, photolytic) on the sample and analyze the resulting solutions to ensure the main peak is resolved from all degradation products.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare a placebo (if a drug product matrix is involved) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percentage recovery for each sample. Typical acceptance criteria are 98-102%.[9]
-
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness:
-
Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the sample under each modified condition and assess the impact on the results and system suitability parameters (e.g., peak resolution, tailing factor).
-
3.1.3 Data Summary & Performance Characteristics
The following table summarizes expected performance data from a successful validation.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte retention time. | Peak purity index > 0.999. Resolution > 2.0 from all impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of nominal concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.4%Intermediate: 0.9% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | System suitability passes under all conditions. | Results remain within 2% of nominal under all variations. |
3.1.4 HPLC Validation Workflow Diagram
Caption: A flowchart illustrating the structured phases of an HPLC analytical method validation.
Gas Chromatography (GC)
3.2.1 Principle and Rationale
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the manufacturing process or volatile degradation byproducts. This compound itself has sufficient volatility to be analyzed by GC.
Causality Behind Experimental Choices:
-
Detector: A Flame Ionization Detector (FID) is the standard choice for organic analytes. It offers high sensitivity and a wide linear range. For unequivocal identification of unknown impurities, a Mass Spectrometer (MS) detector is superior, providing structural information.[11][12]
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is often used for general purity and residual solvent analysis as it provides good separation for a wide range of compounds.[10][13]
-
Injection: A split injection is used for purity analysis to avoid overloading the column with the main component, while a splitless injection would be used for trace impurity or residual solvent analysis to maximize sensitivity.
3.2.2 Experimental Protocol for Validation
The validation principles are the same as for HPLC, but the instrumentation and parameters differ.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, autosampler, and FID.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Nitrogen or Helium, constant flow at 2.0 mL/min.
-
Oven Program: Initial 50 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection: 1 µL, Split ratio 50:1.
-
Diluent: Dichloromethane or Methanol.
The validation steps (Specificity, Linearity, Accuracy, etc.) are performed analogously to the HPLC protocol, with adjustments for GC sample preparation (dissolving in a volatile organic solvent) and analysis.
3.2.3 Data Summary & Performance Characteristics
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte retention time. | Baseline resolution (>1.5) from all known impurities and solvents. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | LOQ - 150% of nominal concentration | 0.01 - 1.5 mg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 101.8% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: 0.8%Intermediate: 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 5 ng/mL |
| Robustness | System suitability passes under all conditions. | Results remain within 3% of nominal under all variations. |
3.2.4 GC Validation Workflow Diagram
Caption: A sequential diagram outlining the key stages in validating a Gas Chromatography method.
Head-to-Head Comparison and Method Selection
Choosing between HPLC and GC depends entirely on the analytical objective.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Application | Purity assay, quantification of non-volatile or thermally labile impurities. | Quantification of volatile/semi-volatile impurities, residual solvents. |
| Analyte Suitability | Excellent for this compound and its larger, non-volatile impurities. | Suitable for the main compound and essential for volatile impurities. |
| Sensitivity | High (µg/mL level). | Very High (ng/mL level), especially for volatile compounds. |
| Specificity | High, especially when coupled with diode-array or MS detectors. | Extremely high when coupled with an MS detector for identification. |
| Sample Throughput | Moderate (typical run times 20-30 min). | Moderate to High (run times can be shorter, 15-25 min).[10] |
| Key Advantage | Broad applicability for a wide range of pharmaceutical compounds without derivatization. | Unmatched for analyzing volatile organic compounds (e.g., residual solvents). |
| Limitation | May not detect highly volatile impurities that elute with the solvent front. | Requires analyte to be thermally stable and volatile. |
Recommendation: For a comprehensive quality control strategy for this compound, both methods are complementary and often necessary.
-
Use HPLC for the primary purity assay and to quantify known non-volatile impurities and degradation products.
-
Use GC specifically to control for residual solvents and other volatile process impurities that are not detectable by HPLC.
Conclusion
The validation of analytical methods is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. For this compound, both HPLC and GC offer robust and reliable means of purity assessment, each with distinct advantages. HPLC serves as the ideal tool for assaying the main component and its non-volatile impurities, while GC is indispensable for controlling volatile impurities and residual solvents. By following the structured validation protocols outlined in this guide, grounded in the authoritative ICH Q2(R1) framework, researchers and scientists can ensure their analytical data is accurate, reliable, and defensible, thereby safeguarding the integrity of the drug development lifecycle.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Chemistry Education Resources. Synthesis and analysis of amides. [Link]
-
PubMed Central (PMC). Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection. Czech Journal of Food Sciences. [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. [Link]
-
Frontiers in Chemistry. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]
-
PubMed. Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. [Link]
-
Acta Pharmaceutica. Validation of an analytical procedure – control of residual solvents in pharmaceutical substance. [Link]
-
Bretnall, A., & Clarke, G. S. (2011). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
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A Comparative Guide to the Reaction Kinetics of N-(Tert-butyl)-3-chloropropanamide and Related N-Alkyl Amides
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's stability and reactivity is paramount. N-(Tert-butyl)-3-chloropropanamide is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its chemical kinetics, particularly its rate of hydrolysis, dictates storage conditions, formulation strategies, and synthetic pathway efficiencies. This guide provides a comparative analysis of the reaction kinetics of this compound against structurally similar amides, offering insights into how molecular structure influences reactivity. We will delve into the mechanistic underpinnings of amide hydrolysis and present a robust experimental framework for conducting such kinetic investigations.
The Significance of the N-tert-butyl Group: A Structural-Kinetic Perspective
The reactivity of an amide is profoundly influenced by the nature of the substituents on both the acyl and the nitrogen atoms. The tert-butyl group on the nitrogen of this compound introduces significant steric hindrance around the amide bond. This bulkiness can shield the carbonyl carbon from nucleophilic attack, a critical step in both acid and base-catalyzed hydrolysis.
To contextualize the kinetic impact of the N-tert-butyl group, we will compare its expected reactivity with two analogous compounds:
-
3-Chloropropanamide: The primary amide counterpart, lacking any N-alkyl substituent.
-
N-Methyl-3-chloropropanamide: An N-substituted amide with a less sterically demanding methyl group.
This comparison will illuminate the electronic and steric effects governing the hydrolysis rates of these compounds.
Mechanisms of Amide Hydrolysis: A Foundation for Kinetic Analysis
Amide hydrolysis can proceed through different mechanisms depending on the pH of the medium. A thorough understanding of these pathways is essential for interpreting kinetic data.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. This process is generally considered a bimolecular reaction.[2]
Caption: Figure 1: Acid-Catalyzed Amide Hydrolysis Mechanism
Base-Catalyzed (Alkaline) Hydrolysis
In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and proton transfer steps lead to the formation of a carboxylate salt and an amine. This reaction follows a nucleophilic substitution (SN2) mechanism.[3] For N-alkyl amides, the observed first-order rate constants have been found to follow a kinetic equation dependent on the hydroxide ion concentration.[2]
Caption: Figure 2: Base-Catalyzed Amide Hydrolysis Mechanism
Comparative Kinetic Data: A Quantitative Look at Substituent Effects
| Compound | N-Substituent | Expected Relative Rate (Acidic Hydrolysis) | Expected Relative Rate (Alkaline Hydrolysis) | Key Influencing Factor |
| 3-Chloropropanamide | H | Fastest | Fastest | Minimal steric hindrance |
| N-Methyl-3-chloropropanamide | CH₃ | Intermediate | Intermediate | Moderate steric hindrance |
| This compound | C(CH₃)₃ | Slowest | Slowest | Significant steric hindrance |
Table 1: Predicted Relative Hydrolysis Rates of 3-Chloropropanamide and its N-Alkyl Derivatives.
The rationale behind these predictions lies in the steric hindrance imparted by the N-alkyl groups. The bulky tert-butyl group in this compound is expected to significantly impede the approach of both water (in acidic hydrolysis) and hydroxide ions (in alkaline hydrolysis) to the carbonyl carbon, thus slowing down the reaction rate compared to the less hindered N-methyl and unsubstituted analogues.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted kinetic trends, a well-designed experimental protocol is necessary. The following outlines a general procedure for monitoring the hydrolysis of this compound and its analogues.
Objective
To determine and compare the rate constants for the acid- and base-catalyzed hydrolysis of 3-chloropropanamide, N-methyl-3-chloropropanamide, and this compound at a constant temperature.
Materials and Instrumentation
-
Amides: 3-Chloropropanamide, N-methyl-3-chloropropanamide, this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Deionized water, Quenching solution (e.g., a suitable acid for the base-catalyzed reaction and a base for the acid-catalyzed reaction)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), constant temperature water bath, volumetric flasks, pipettes, and autosampler vials.
Experimental Workflow
Caption: Figure 3: Experimental Workflow for Kinetic Analysis
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of each amide of a known concentration (e.g., 0.1 M) in a suitable solvent (e.g., a small amount of acetonitrile and diluted with deionized water).
-
Prepare solutions of HCl (e.g., 1 M) and NaOH (e.g., 1 M).
-
-
Reaction Setup:
-
For each amide, set up separate reaction flasks for acidic and basic hydrolysis in a constant temperature water bath.
-
Add the appropriate volumes of the acid or base solution to the flasks and allow them to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the amide stock solution to the respective acid or base solution.
-
Start a timer immediately upon addition.
-
At regular intervals, withdraw a precise volume of the reaction mixture.
-
-
Quenching:
-
Immediately add the withdrawn sample to a vial containing a quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated HPLC method to quantify the concentration of the unreacted amide.
-
-
Data Analysis:
-
For each reaction, plot the natural logarithm of the amide concentration (ln[Amide]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the calculated rate constants for the three amides under both acidic and basic conditions.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and investigating the reaction kinetics of this compound in comparison to its structural analogues. The steric hindrance provided by the N-tert-butyl group is predicted to be the dominant factor in reducing its rate of hydrolysis. The provided experimental protocol offers a robust method for quantifying these differences.
For drug development professionals, this information is critical for predicting the stability of drug candidates and designing synthetic routes that optimize yield and minimize degradation. Further studies could explore the effects of different leaving groups (e.g., N-(Tert-butyl)-3-bromopropanamide) or the impact of solvent polarity on the reaction kinetics to build a more complete reactivity profile.
References
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Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Retrieved from [Link]
-
(2025-08-06). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ScienceDirect. Retrieved from [Link]
-
Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. ACS Publications. Retrieved from [Link]
-
Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. ACS Publications. Retrieved from [Link]
-
This compound. Symax Laboratories Private Limited. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of N-(Tert-butyl)-3-chloropropanamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of N-(Tert-butyl)-3-chloropropanamide Derivatives
This compound is an organic compound belonging to the amide class, utilized as an intermediate and building block in the synthesis of more complex molecules and potential pharmaceutical compounds.[1][2] While data on the specific biological activities of the parent compound is limited, the broader family of propanamide derivatives has demonstrated significant potential in medicinal chemistry. For instance, various substituted propanamides have been investigated for their potent anticancer activities.[3][4] Similarly, N-substituted amides have shown promise as antimicrobial agents.[5][6]
This guide provides a comprehensive framework for the systematic biological activity screening of novel this compound derivatives. We will explore comparative experimental designs, provide detailed, field-proven protocols for assessing anticancer and antimicrobial activities, and offer insights into data interpretation and hit prioritization. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.[7]
Strategic Screening Workflow: A Multi-Pronged Approach
A successful screening campaign for novel derivatives requires a logical and tiered approach to efficiently identify promising candidates. The initial phase involves broad-spectrum screening against diverse biological targets, followed by more focused secondary and mechanistic assays for initial "hits."
Caption: A generalized workflow for screening novel chemical entities.
Part 1: Anticancer Activity Screening
The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents.[8] These assays determine the concentration-dependent effects of a test compound on the viability and proliferation of cancer cells.
Comparative Methodologies: MTT vs. SRB Assay
Two widely used colorimetric assays for cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.
| Feature | MTT Assay | Sulforhodamine B (SRB) Assay |
| Principle | Measures metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial dehydrogenases.[9] | Measures total cellular protein content. SRB dye binds to basic amino acids of cellular proteins.[8] |
| Advantages | Reflects mitochondrial integrity and overall cell health. Widely used and well-documented. | Less interference from compound color or reducing agents. Endpoint is stable. Fixation step allows for delayed analysis.[8] |
| Limitations | Can be affected by compounds that alter cellular metabolism without being cytotoxic. Formazan crystals require solubilization. | Does not distinguish between viable and non-viable cells if membranes are intact. Less sensitive for non-adherent cells. |
| Best For | Initial high-throughput screening of large libraries to assess general impact on cell viability and metabolic activity.[10] | Screening compounds where interference with MTT reduction is suspected. Assays requiring a fixed endpoint. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
Causality and Self-Validation: This protocol is designed to be self-validating through the inclusion of multiple controls. The 'Vehicle Control' (DMSO) establishes the baseline for 100% cell viability, accounting for any potential solvent effects. The 'Positive Control' (Doxorubicin) ensures the assay is sensitive to known cytotoxic agents. The 'Blank Control' corrects for background absorbance from the media and MTT reagent.
Materials:
-
This compound derivatives (dissolved in DMSO to create stock solutions, e.g., 10 mM)
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Doxorubicin (positive control)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture and harvest cancer cells during their exponential growth phase.
-
Determine cell viability (e.g., using Trypan blue) and calculate cell density.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]
-
Incubate for 24 hours to allow for cell attachment and recovery.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives and the positive control (Doxorubicin) in complete culture medium. A typical final concentration range might be 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.[8]
-
Include vehicle control wells (medium with the same percentage of DMSO used for the test compounds) and blank wells (medium only).
-
Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Sources
- 1. indiamart.com [indiamart.com]
- 2. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis and antimicrobial activities of N-substituted imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of N-(Tert-butyl)-3-chloropropanamide in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision balancing efficiency, cost, and practicality. This guide provides an in-depth cost-benefit analysis of using the pre-formed reagent N-(Tert-butyl)-3-chloropropanamide compared to its logical alternative: a stepwise or one-pot synthesis utilizing 3-chloropropionyl chloride and tert-butylamine. This analysis will delve into the chemical principles, economic considerations, and practical workflow implications of each approach, supported by representative experimental protocols and process-oriented metrics.
Introduction: The Role of this compound in Synthesis
This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of various nitrogen-containing molecules, particularly in the pharmaceutical and specialty chemical industries.[1] Its structure incorporates a reactive N-acyl group and a terminal alkyl chloride, making it a versatile building block for introducing the N-tert-butyl-3-chloropropanamide moiety into a target molecule.
The primary application of this reagent lies in acylation reactions, where it forms a stable amide bond with a nucleophilic amine. The presence of the chloro group on the propyl chain offers a subsequent site for further functionalization, such as intramolecular cyclization to form heterocyclic structures like azetidinones (β-lactams), or intermolecular substitution with other nucleophiles.[2][3]
However, the use of a pre-synthesized, functionalized amide like this compound is not the only synthetic strategy. A common and often more direct approach is the sequential or one-pot reaction of a substrate with the more fundamental building blocks: 3-chloropropionyl chloride and tert-butylamine. This guide will objectively compare these two synthetic philosophies.
The Synthetic Crossroads: Pre-formed Reagent vs. Stepwise Synthesis
The central question for a synthetic chemist is whether to purchase or prepare this compound or to generate the desired functionality in situ from its precursors. The decision hinges on a variety of factors, including cost, reaction scale, available equipment, and the specific requirements of the synthetic target.
Alternative 1: Direct Acylation with 3-Chloropropionyl Chloride
The most common alternative involves the direct acylation of a primary or secondary amine with 3-chloropropionyl chloride.[4] This method is a staple in organic synthesis for forming N-(3-chloropropionyl) amines.[4] The resulting intermediate can then be further modified. For the synthesis of a molecule containing the N-tert-butyl-3-propionamide substructure, this would typically involve a subsequent reaction with tert-butylamine or another suitable nitrogen nucleophile.
Alternative 2: One-Pot Synthesis
A "one-pot" synthesis involves multiple reaction steps occurring in the same reaction vessel without the isolation of intermediates.[5] In this context, a substrate could first be reacted with 3-chloropropionyl chloride, followed by the addition of tert-butylamine to the same pot to complete the synthesis of the final product. This approach aims to improve efficiency by reducing workup and purification steps.
Cost-Benefit Analysis
A thorough analysis requires looking beyond the sticker price of the reagents and considering the entire synthetic process.
Starting Material Cost Comparison
To provide a tangible comparison, let's analyze the approximate costs of the key starting materials based on currently available supplier information. Prices can fluctuate, but this provides a reasonable snapshot for laboratory-scale synthesis.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| This compound | 100859-81-2 | 163.65 | $25.00 |
| 3-Chloropropionyl chloride | 625-36-5 | 126.97 | $0.68 - $1.50 |
| tert-Butylamine | 75-64-9 | 73.14 | $0.33 - $1.34 |
Note: Prices are approximate and based on readily available data from various chemical suppliers for small quantities. Bulk pricing will differ significantly.
From a purely reagent cost perspective, using the fundamental building blocks, 3-chloropropionyl chloride and tert-butylamine, is significantly more economical than purchasing the pre-formed this compound.
Process and Economic Considerations
The true cost of a synthesis extends beyond the raw materials. Factors such as reaction time, solvent usage, energy consumption, and waste generation play a crucial role, especially in process development and scale-up.[6][7] A useful metric for evaluating the "greenness" and efficiency of a process is the Process Mass Intensity (PMI).[8][9] PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and sustainable process.
Qualitative Comparison of Synthetic Routes:
| Parameter | Using this compound | Stepwise/One-Pot Synthesis |
| Number of Steps | Fewer for the final acylation step. | More overall steps from basic starting materials. |
| Reaction Time | Potentially shorter for the final coupling. | Longer overall process time. |
| Process Control | Simpler for the final reaction. | More complex, with multiple reaction stages to monitor. |
| Purification | Potentially simpler purification of the final product. | May require purification of intermediates, increasing complexity. |
| Flexibility | Limited to the N-tert-butyl moiety. | Greater flexibility to introduce different N-substituents. |
| Waste Generation (PMI) | Lower for the final step, but the synthesis of the reagent itself has a PMI. | Higher PMI for the overall process due to more reagents and solvents. |
| Safety | Handles a stable solid. | Requires handling of corrosive and lachrymatory 3-chloropropionyl chloride. |
Discussion:
While the upfront cost of this compound is higher, its use can offer advantages in terms of process simplicity and potentially higher yields in the final coupling step, especially for complex substrates where a one-pot approach might lead to side reactions. For small-scale research and development where convenience and speed are paramount, the higher reagent cost may be justified.
Conversely, for large-scale production, the cost savings from using the basic building blocks are substantial. Process optimization would focus on developing an efficient one-pot or streamlined stepwise synthesis to minimize the impact of additional steps on the overall process mass intensity.
Experimental Protocols
To provide a practical context for this analysis, the following are representative experimental protocols for the synthesis of a generic N-substituted amide using both approaches.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the reagent itself, which is a crucial consideration in the overall cost-benefit analysis of the stepwise approach.
Reaction:
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. chemijournal.com [chemijournal.com]
- 3. bepls.com [bepls.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. The economies of synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 9. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Spectroscopic Guide to N-(Tert-butyl)-3-chloropropanamide and Its Analogs: Unraveling Structure-Property Relationships
For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this understanding, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth comparative analysis of the spectroscopic signatures of N-(Tert-butyl)-3-chloropropanamide and a curated selection of its analogs. By systematically varying the steric bulk of the N-alkyl substituent and the position and nature of the halogen, we will elucidate the key structure-spectroscopy correlations that govern this class of compounds.
This guide is designed to be a practical resource, providing not only an interpretation of spectral data but also the underlying principles and detailed experimental protocols to enable reproducible results in your own laboratory.
Introduction to this compound and Its Significance
This compound is a fascinating molecule for spectroscopic study due to the interplay of several structural features: a secondary amide linkage, a bulky tert-butyl group, and an electron-withdrawing chloroalkyl chain. These features give rise to distinct and informative spectroscopic characteristics. Understanding how these characteristics shift with subtle changes in the molecular structure—for instance, by altering the size of the N-alkyl group or the identity and location of the halogen—provides valuable insights into the electronic and steric environment of the molecule. Such insights are crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
This guide will focus on a comparative analysis of this compound with the following analogs:
-
Analogs for Assessing Steric Hindrance:
-
N-methyl-3-chloropropanamide
-
N-ethyl-3-chloropropanamide
-
N-isopropyl-3-chloropropanamide
-
-
Analogs for Assessing Halogen Effects:
-
N-(Tert-butyl)-2-chloropropanamide
-
N-(Tert-butyl)-3-bromopropanamide
-
Experimental Protocols: Acquiring High-Quality Spectroscopic Data
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are provided as a self-validating system to ensure the acquisition of high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For the compounds in this guide, ¹H and ¹³C NMR will be used to probe the electronic environment of each unique proton and carbon atom.
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid amide sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Chloroform-d (CDCl₃) is a good first choice for these compounds due to their likely nonpolar nature.
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.
Instrumental Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on concentration
-
Spectral width: 0 to 220 ppm
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For our target compounds, we will be particularly interested in the N-H stretch, the C=O (Amide I) stretch, and the C-N stretch, as well as the C-Cl and C-Br stretches.
Sample Preparation (Thin Solid Film Method):
-
Place a small amount of the solid amide (approx. 10-20 mg) in a clean vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[4]
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]
-
If the resulting spectrum is too weak, add another drop of the solution and allow it to evaporate. If it is too intense, clean the plate and use a more dilute solution.[4]
Instrumental Parameters (FT-IR Spectrometer):
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Mode: Transmittance
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for these relatively volatile compounds.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Ensure the sample is free of any particulate matter by filtering or centrifugation if necessary.[5]
-
Transfer the solution to a 1.5 mL GC autosampler vial.[5]
Instrumental Parameters (GC-MS):
-
GC:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Spectroscopic Comparison and Interpretation
The following sections present a detailed analysis of the expected spectroscopic data for this compound and its analogs. The interpretations are grounded in fundamental spectroscopic principles and authoritative literature.
Molecular Structures for Comparison
Caption: Structures of this compound and its analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information about the proton environments in these molecules. Key areas of comparison include the chemical shift of the N-H proton, the signals from the alkyl groups on the nitrogen, and the protons on the propanamide backbone.
| Compound | N-H (ppm) | N-alkyl (ppm) | -CH₂-CO- (ppm) | -CH₂-Cl/Br (ppm) |
| This compound | ~5.5-6.5 (broad s) | ~1.3 (s, 9H) | ~2.5 (t, 2H) | ~3.7 (t, 2H) |
| N-methyl-3-chloropropanamide | ~6.0-7.0 (broad s) | ~2.8 (d, 3H) | ~2.5 (t, 2H) | ~3.7 (t, 2H) |
| N-ethyl-3-chloropropanamide | ~6.0-7.0 (broad s) | ~1.1 (t, 3H), ~3.3 (q, 2H) | ~2.5 (t, 2H) | ~3.7 (t, 2H) |
| N-isopropyl-3-chloropropanamide | ~5.8-6.8 (broad s) | ~1.1 (d, 6H), ~4.0 (sept, 1H) | ~2.5 (t, 2H) | ~3.7 (t, 2H) |
| N-(Tert-butyl)-2-chloropropanamide | ~5.5-6.5 (broad s) | ~1.3 (s, 9H) | ~4.5 (q, 1H) | ~1.7 (d, 3H) |
| N-(Tert-butyl)-3-bromopropanamide | ~5.5-6.5 (broad s) | ~1.3 (s, 9H) | ~2.7 (t, 2H) | ~3.6 (t, 2H) |
Interpretation:
-
N-H Proton: The chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet.
-
Effect of N-Alkyl Group: The signals for the N-alkyl groups are characteristic. The singlet for the nine equivalent protons of the tert-butyl group is a key identifier. As the alkyl group changes to methyl, ethyl, and isopropyl, the expected splitting patterns (doublet, triplet/quartet, doublet/septet) will be observed.
-
Propanamide Backbone: In the 3-halo derivatives, the methylene protons appear as two triplets due to coupling with each other. For the 2-chloro analog, the pattern changes to a quartet for the methine proton and a doublet for the methyl group.
-
Effect of Halogen: The protons on the carbon bearing the halogen are deshielded, causing them to appear at a higher chemical shift. The electronegativity of the halogen influences this shift, though the difference between chlorine and bromine may be subtle in the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments and their electronic nature.
| Compound | C=O (ppm) | N-C(alkyl) (ppm) | N-C(alkyl) (ppm) | -CH₂-CO- (ppm) | -C-Cl/Br (ppm) |
| This compound | ~170 | ~51 | ~29 | ~39 | ~41 |
| N-methyl-3-chloropropanamide | ~171 | - | ~26 | ~39 | ~41 |
| N-ethyl-3-chloropropanamide | ~171 | ~35 | ~15 | ~39 | ~41 |
| N-isopropyl-3-chloropropanamide | ~170 | ~41 | ~23 | ~39 | ~41 |
| N-(Tert-butyl)-2-chloropropanamide | ~169 | ~52 | ~29 | ~54 (CH) | ~23 (CH₃) |
| N-(Tert-butyl)-3-bromopropanamide | ~170 | ~51 | ~29 | ~40 | ~28 |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon typically resonates around 170 ppm.
-
Effect of Steric Hindrance: Increasing the steric bulk on the nitrogen atom can lead to a slight upfield shift of the N-C(alkyl) carbon signal. This is due to the gamma-gauche effect. More significantly, severe steric hindrance can lead to restricted rotation around the C-N amide bond, potentially resulting in the observation of two distinct sets of signals for the substituents at low temperatures.
-
Effect of Halogen: The carbon atom directly attached to the halogen is significantly affected. The electronegativity of the halogen plays a major role, with the carbon attached to chlorine appearing at a higher chemical shift than the carbon attached to the less electronegative bromine. The position of the halogen also drastically changes the spectrum, as seen in the comparison between the 2-chloro and 3-chloro derivatives.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for confirming the presence of the amide functional group and the carbon-halogen bond.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) | C-Cl/C-Br Stretch (cm⁻¹) |
| This compound | ~3300-3400 | ~1640-1660 | ~1540-1560 | ~650-750 |
| Analogs with varying N-alkyl groups | Similar to above | Similar to above | Similar to above | ~650-750 |
| N-(Tert-butyl)-2-chloropropanamide | ~3300-3400 | ~1640-1660 | ~1540-1560 | ~650-750 |
| N-(Tert-butyl)-3-bromopropanamide | ~3300-3400 | ~1640-1660 | ~1540-1560 | ~550-650 |
Interpretation:
-
Amide Bands: The key absorptions for a secondary amide are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The positions of these bands can be influenced by hydrogen bonding.
-
Effect of Steric Hindrance: While the effect on the position of the main amide bands may be subtle, significant steric hindrance can sometimes lead to changes in the shape and intensity of these bands.
-
Carbon-Halogen Stretch: The C-X stretching vibration is found in the fingerprint region. The C-Cl stretch typically appears at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine and the stronger C-Cl bond. This provides a clear way to distinguish between the chloro and bromo analogs.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural confirmation.
| Compound | Molecular Ion (M⁺) | Key Fragmentations (m/z) |
| This compound | 163/165 (3:1) | 106 (M - C₄H₉)⁺, 57 (C₄H₉)⁺ |
| N-methyl-3-chloropropanamide | 121/123 (3:1) | 106 (M - CH₃)⁺, 92 (M - C₂H₅)⁺ |
| N-ethyl-3-chloropropanamide | 135/137 (3:1) | 106 (M - C₂H₅)⁺ |
| N-isopropyl-3-chloropropanamide | 149/151 (3:1) | 106 (M - C₃H₇)⁺ |
| N-(Tert-butyl)-2-chloropropanamide | 163/165 (3:1) | 106 (M - C₄H₉)⁺, 57 (C₄H₉)⁺ |
| N-(Tert-butyl)-3-bromopropanamide | 207/209 (1:1) | 150/152 (M - C₄H₉)⁺, 57 (C₄H₉)⁺ |
Interpretation:
-
Isotopic Patterns: A key feature for the chloro and bromo analogs is the presence of isotopic peaks for the molecular ion and any fragments containing the halogen. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks in this ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity.
-
Fragmentation Pathways: Common fragmentation pathways for these amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present. For the N-tert-butyl derivatives, a prominent fragmentation is the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57) or the loss of isobutylene (56 Da) via a rearrangement. The cleavage of the N-C(alkyl) bond is also a common fragmentation pathway.
Fragmentation of this compound:
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a clear and predictable relationship between molecular structure and spectral output. By systematically examining the effects of N-alkyl substitution and halogen identity and position, we can confidently assign key spectral features and understand the underlying electronic and steric influences.
-
NMR spectroscopy is invaluable for elucidating the precise connectivity and electronic environment of the C-H framework, with chemical shifts and coupling patterns being highly sensitive to changes in substitution.
-
IR spectroscopy provides rapid and unambiguous confirmation of key functional groups, with the position of the C-X stretch being a reliable indicator of the halogen present.
-
Mass spectrometry confirms the molecular weight and offers structural clues through characteristic isotopic patterns and fragmentation pathways.
This guide provides a comprehensive framework for the spectroscopic characterization of this class of compounds. By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, researchers can leverage these powerful analytical techniques to accelerate their research and development efforts.
References
-
Alsughayer, A. et al. (n.d.). 1H NMR and 13C NMR of the prepared compounds. ResearchGate. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
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CU Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Available at: [Link]
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alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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PubChem. (n.d.). 3-chloro-N-ethyl-N-methylpropanamide. Available at: [Link]
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PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine. Available at: [Link]
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PubChem. (n.d.). 3-Chloro-N-methylpropanamide. Available at: [Link]
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PubChem. (n.d.). 3-Chloropropanamide. Available at: [Link]
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PubChem. (n.d.). Isopropyl 3-chloropropionate. Available at: [Link]
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PubChem. (n.d.). N-(tert-butyl)-2-chloropropanamide. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). n-Tert-butylpropanamide. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Available at: [Link]
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U.S. Department of Commerce. (n.d.). Propanamide, N-decyl-N-methyl-3-chloro-. NIST WebBook. Available at: [Link]
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U.S. Department of Commerce. (n.d.). Propanamide, N-ethyl-. NIST WebBook. Available at: [Link]
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U.S. Department of Commerce. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-. NIST WebBook. Available at: [Link]
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A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel Compounds Synthesized with N-(Tert-butyl)-3-chloropropanamide
For researchers, scientists, and drug development professionals venturing into the synthesis of novel bioactive compounds, the initial assessment of cytotoxicity is a critical gateway. This guide provides an in-depth comparison of common cytotoxicity assays, tailored to the context of evaluating compounds synthesized using N-(Tert-butyl)-3-chloropropanamide as a key building block. We will delve into the mechanistic underpinnings of each assay, provide detailed protocols, and discuss the rationale behind experimental choices to ensure the generation of robust and reliable data.
The Critical Role of Cytotoxicity Screening
The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous testing, and cytotoxicity screening is one of the earliest and most fundamental steps.[1] It provides essential information on the concentration-dependent toxic effects of a compound on cultured cells, which is crucial for screening large compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further development.[1] this compound is a versatile reagent used as an intermediate in the synthesis of various pharmaceutical compounds.[2] Its structure, featuring a reactive chloro group and a bulky tert-butyl amide, allows for diverse chemical modifications, leading to a wide array of novel molecules with potential biological activities. Therefore, a systematic evaluation of the cytotoxicity of these derivatives is paramount.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the expected mechanism of cell death, and the physicochemical properties of the test compounds. Here, we compare three widely used assays: the MTT assay, the LDH assay, and apoptosis assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[3][4] | - Well-established and widely used- Relatively inexpensive and high-throughput- Sensitive to changes in metabolic activity | - Indirect measure of cell viability- Can be affected by compounds that interfere with mitochondrial respiration- Requires a solubilization step for the formazan crystals |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells with compromised membrane integrity.[5][6] | - Direct measure of cell membrane damage (necrosis)- Non-destructive to remaining viable cells, allowing for further assays on the same sample- Relatively simple and rapid protocol | - Less sensitive for early-stage apoptosis where the membrane is intact- Can be affected by serum LDH in the culture medium- Released LDH has a finite half-life in the medium[6] |
| Apoptosis Assays | Detect specific markers of programmed cell death, such as caspase activation, DNA fragmentation, or changes in the cell membrane (e.g., Annexin V staining).[2][7] | - Provides mechanistic insights into the mode of cell death- Can distinguish between apoptosis and necrosis- Highly sensitive and specific | - Can be more complex and time-consuming- May require specialized equipment (e.g., flow cytometer)- Different apoptosis assays measure different stages of the process |
Deep Dive into Assay Methodologies
A sound understanding of the experimental workflow is crucial for obtaining reliable and reproducible results.
General Workflow for Cytotoxicity Testing
The initial screening of novel compounds typically follows a standardized workflow to determine their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[8]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the MTT and LDH assays, two of the most common methods for initial cytotoxicity screening.
MTT Assay Protocol
This protocol is a widely accepted method for assessing cell viability based on metabolic activity.[3][4]
Materials:
-
Cells in culture
-
Novel compounds synthesized with this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
LDH Assay Protocol
This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9]
Materials:
-
Cells in culture
-
Novel compounds synthesized with this compound
-
96-well plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3). It is important to have appropriate controls: a background control (medium only), a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit), and an untreated cell control (spontaneous LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
Delving Deeper: Apoptosis Assays for Mechanistic Insights
While MTT and LDH assays provide valuable information on overall cytotoxicity, apoptosis assays are essential for understanding the mechanism of cell death.[2][7] Many anticancer drugs are designed to induce apoptosis.[2]
Sources
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A Senior Application Scientist's Guide to Confirming the Structure of N-(Tert-butyl)-3-chloropropanamide Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of rigorous chemical synthesis. This guide provides an in-depth comparison of the analytical data for the potential reaction products of N-(tert-butyl)-3-chloropropanamide, offering a framework for their definitive identification. We will delve into the mechanistic rationale behind the formation of these products and provide detailed experimental protocols for their synthesis and characterization.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of a primary alkyl chloride, making it susceptible to both nucleophilic substitution and elimination reactions. The bulky tert-butyl group can also exert steric influence on the reaction pathway. Understanding these competing pathways is crucial for predicting and confirming the structure of the resulting products.
The principal reaction pathways for this compound, which we will explore in this guide, are:
-
Nucleophilic Substitution (SN1/SN2): Reaction with nucleophiles can lead to the displacement of the chloride ion. Given that it is a primary halide, an SN2 mechanism is generally expected. However, the steric hindrance from the tert-butyl group might slightly impede the backside attack, and under certain conditions (e.g., with a weak nucleophile in a polar protic solvent), an SN1 pathway involving a carbocation intermediate cannot be entirely ruled out.
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of an alkene. The regioselectivity of this reaction is of key interest.
This guide will focus on the characterization of the products resulting from hydrolysis (substitution with a hydroxyl group), amination (substitution with an amino group), and base-induced elimination.
Reaction Pathways and Product Characterization
The reaction of this compound can yield distinct products depending on the reaction conditions. Below, we compare the expected analytical signatures of the starting material and its primary reaction products.
Starting Material: this compound
The foundational step in any reaction analysis is the thorough characterization of the starting material to ensure its purity and confirm its identity.
Structure:
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the nine equivalent protons of the tert-butyl group; two triplets for the two methylene groups (-CH2-CH2-), showing coupling to each other; a broad singlet for the N-H proton. |
| ¹³C NMR | A signal for the quaternary carbon and the methyl carbons of the tert-butyl group; signals for the two methylene carbons; a signal for the carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C7H14ClNO (163.65 g/mol ). Isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in a ~3:1 ratio). |
| IR | Characteristic N-H stretch, C=O (amide I) stretch, and N-H bend (amide II) absorptions. C-Cl stretching absorption in the fingerprint region. |
Elimination Product: N-(tert-butyl)acrylamide
Treatment of this compound with a strong, sterically hindered base like potassium tert-butoxide is expected to favor an E2 elimination pathway, yielding N-(tert-butyl)acrylamide.
Reaction:
This compound + KOC(CH3)3 → N-(tert-butyl)acrylamide + KCl + HOC(CH3)3
Structure:
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the nine protons of the tert-butyl group; a set of signals in the vinyl region (typically between 5.5 and 6.5 ppm) corresponding to the three protons of the acryloyl group, showing characteristic geminal and cis/trans coupling patterns; a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the quaternary and methyl carbons of the tert-butyl group; two signals in the vinyl region for the two sp² hybridized carbons; a signal for the carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C7H13NO (127.18 g/mol ). |
| IR | N-H stretch, C=O (amide I) stretch, N-H bend (amide II), and characteristic C=C stretching absorptions. |
Substitution Product 1: N-(tert-butyl)-3-hydroxypropanamide
Hydrolysis of this compound, typically carried out with a base like sodium hydroxide in an aqueous medium, is expected to yield the corresponding alcohol via a nucleophilic substitution reaction.
Reaction:
This compound + NaOH(aq) → N-(tert-butyl)-3-hydroxypropanamide + NaCl
Structure:
Expected Analytical Data (Predicted based on analogous structures):
| Technique | Expected Observations |
| ¹H NMR | A singlet for the nine protons of the tert-butyl group; two triplets for the two methylene groups, with the one adjacent to the hydroxyl group appearing at a higher chemical shift than the corresponding methylene in the starting material; a broad singlet for the N-H proton; a broad singlet for the O-H proton. |
| ¹³C NMR | Signals for the tert-butyl group carbons; two signals for the methylene carbons, with the carbon bearing the hydroxyl group shifted downfield compared to the starting material; a signal for the carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C7H15NO2 (145.20 g/mol ). |
| IR | Broad O-H stretching absorption in addition to the N-H stretch, C=O (amide I) stretch, and N-H bend (amide II). |
Substitution Product 2: N-(tert-butyl)-3-aminopropanamide
Reaction with ammonia or an amine source can lead to the formation of the corresponding amine through nucleophilic substitution.
Reaction:
This compound + 2 NH3(aq) → N-(tert-butyl)-3-aminopropanamide + NH4Cl
Structure:
Expected Analytical Data (Predicted based on analogous structures):
| Technique | Expected Observations |
| ¹H NMR | A singlet for the nine protons of the tert-butyl group; two triplets for the two methylene groups, with the one adjacent to the amino group shifted downfield; a broad singlet for the amide N-H proton; a broad singlet for the two protons of the primary amine. |
| ¹³C NMR | Signals for the tert-butyl group carbons; two signals for the methylene carbons, with the carbon bonded to the nitrogen shifted downfield; a signal for the carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C7H16N2O (144.22 g/mol ). |
| IR | N-H stretching absorptions for both the amide and the primary amine (often appearing as a doublet for the -NH2 group), C=O (amide I) stretch, and N-H bend (amide II). |
Comparative Data Summary
The following table summarizes the key expected analytical data for the starting material and its potential reaction products, facilitating a direct comparison for structural elucidation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, predicted) | Key ¹³C NMR Signals (ppm, predicted) | Key IR Absorptions (cm⁻¹) |
| This compound | C7H14ClNO | 163.65 | ~1.3 (s, 9H), ~2.6 (t, 2H), ~3.8 (t, 2H) | ~28, ~40, ~42, ~51, ~170 | ~3300 (N-H), ~1640 (C=O), ~1550 (N-H bend), ~700 (C-Cl) |
| N-(tert-butyl)acrylamide | C7H13NO | 127.18 | ~1.3 (s, 9H), 5.5-6.5 (m, 3H) | ~28, ~51, ~126, ~130, ~165 | ~3300 (N-H), ~1650 (C=O), ~1620 (C=C), ~1550 (N-H bend) |
| N-(tert-butyl)-3-hydroxypropanamide | C7H15NO2 | 145.20 | ~1.3 (s, 9H), ~2.4 (t, 2H), ~3.7 (t, 2H), broad OH | ~28, ~38, ~51, ~59, ~172 | ~3400 (broad O-H), ~3300 (N-H), ~1640 (C=O), ~1550 (N-H bend) |
| N-(tert-butyl)-3-aminopropanamide | C7H16N2O | 144.22 | ~1.3 (s, 9H), ~2.4 (t, 2H), ~2.9 (t, 2H), broad NH & NH2 | ~28, ~37, ~40, ~51, ~173 | ~3350 & ~3280 (N-H), ~1640 (C=O), ~1560 (N-H bend) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the starting material and its principal reaction products, as well as for their analysis.
Synthesis of this compound
This protocol describes a standard method for the synthesis of amides from an acid chloride and an amine.
Materials:
-
3-Chloropropanoyl chloride
-
tert-Butylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Elimination Reaction to Form N-(tert-butyl)acrylamide
This E2 elimination protocol utilizes a strong, bulky base to favor the formation of the alkene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hydrolysis to N-(tert-butyl)-3-hydroxypropanamide
This protocol describes the nucleophilic substitution of the chloride with a hydroxide ion.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water/Dioxane solvent mixture
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of water and dioxane.
-
Add sodium hydroxide (2.0 equivalents) and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amination to N-(tert-butyl)-3-aminopropanamide
This protocol outlines the substitution of the chloride with an amino group using aqueous ammonia.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1.0 equivalent) in an excess of concentrated aqueous ammonia.
-
Heat the sealed vessel to 60-80 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Extract the aqueous mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between the starting material and its products, as well as the experimental workflows, the following diagrams are provided.
Caption: Reaction pathways of this compound.
A Researcher's Guide to Assessing the Efficacy of Novel Chemical Entities: A Case Study on N-(Tert-butyl)-3-chloropropanamide
To our fellow researchers, scientists, and drug development professionals,
In the landscape of pharmaceutical research, the journey from a novel chemical entity to a validated therapeutic agent is both arduous and intricate. This guide is intended to serve as a practical framework for evaluating the efficacy of a new compound, using N-(Tert-butyl)-3-chloropropanamide as a case study. A thorough review of peer-reviewed literature reveals a critical gap: there are currently no published studies detailing the biological efficacy of this compound. Instead, it is predominantly cataloged as a chemical intermediate, a building block for the synthesis of more complex molecules.
This absence of data presents a unique opportunity. Rather than a straightforward comparison of existing data, we will construct a hypothetical, yet scientifically rigorous, roadmap for the initial characterization and efficacy testing of a compound like this compound. This guide will explain the causality behind experimental choices and provide self-validating protocols, offering a blueprint for your own research endeavors.
Initial Characterization: From Building Block to Potential Bioactive Compound
This compound is a simple molecule featuring a propanamide backbone, a tert-butyl group, and a reactive chloro group. Its current utility in the scientific community is as a synthetic intermediate. The presence of the chloro group makes it a suitable electrophile for nucleophilic substitution, allowing for the facile introduction of the N-(tert-butyl)propanamide moiety onto other molecular scaffolds.
For this compound to exhibit biological activity, it would likely need to interact with a biological target, such as an enzyme or receptor. The tert-butyl group may confer some degree of lipophilicity, potentially influencing membrane permeability, while the amide bond could participate in hydrogen bonding. However, in its current form, it is more probable that it would act as a covalent modifier due to the reactive alkyl chloride, a characteristic often associated with toxicity rather than specific therapeutic efficacy.
A Hypothetical Screening Cascade for Efficacy Assessment
Let us postulate that a research program aims to determine if this compound or its derivatives have therapeutic potential. The following experimental workflow outlines a logical progression from initial screening to more detailed biological characterization.
Caption: Hypothetical workflow for efficacy assessment.
Step-by-Step Experimental Protocols
Rationale: Before assessing for specific therapeutic effects, it is crucial to determine the compound's general toxicity to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if investigating anticancer potential) in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO, and then dilute in cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. Add to the cells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 (concentration that causes 50% cytotoxicity).
Comparison with Biologically Active Propanamide Derivatives
While this compound itself lacks efficacy data, the broader class of N-substituted propanamides has been explored for various therapeutic applications. By comparing their structures, we can infer why this compound is likely a synthetic precursor rather than a final active molecule.
| Compound/Class | Structure | Reported Biological Activity | Key Structural Features for Activity |
| This compound | None reported | Reactive chloro group, simple aliphatic substitution | |
| Ibuprofen Propanamide Derivatives | Propanamide linked to a larger pharmacophore | Anti-inflammatory, reduced ulcerogenic potential compared to parent NSAID[1][2] | The propanamide moiety is attached to the 2-(4-isobutylphenyl)propanoic acid core, which is the active pharmacophore. The amide linkage modifies the physicochemical properties. |
| Cholinesterase Inhibitor Propanamides | Complex heterocyclic systems with a propanamide linker | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition[3] | The propanamide is part of a larger molecule designed to fit into the active site of cholinesterase enzymes. Specific aromatic and heterocyclic groups are crucial for binding. |
| Propanamide-Sulfonamide Conjugates | Propanamide linked to a sulfonamide moiety | Dual inhibitors of urease and cyclooxygenase-2 (COX-2)[4] | The combination of the propanamide structure with a sulfonamide creates a molecule with dual inhibitory activity. |
Analysis: The biologically active propanamide derivatives invariably incorporate the propanamide group into a larger, more complex molecular architecture. This larger scaffold is responsible for the specific interactions with the biological target. In contrast, this compound is a small, simple molecule lacking the complex features required for high-affinity, specific binding to a biological target. Its value lies in its ability to be readily incorporated into these more complex structures.
Hypothetical Efficacy Data and Interpretation
To illustrate the type of data generated in an efficacy study, let us imagine we synthesized a derivative of this compound, "Compound X," by replacing the chloro group with a pharmacophore known to interact with a specific enzyme, for example, a hypothetical kinase.
Table 1: In Vitro Kinase Inhibition and Cytotoxicity of Compound X
| Compound | Kinase IC50 (nM) | HEK293 CC50 (µM) | Selectivity Index (CC50/IC50) |
| Compound X | 50 | >100 | >2000 |
| Staurosporine (Control) | 5 | 0.05 | 10 |
Interpretation: In this hypothetical scenario, Compound X shows potent inhibition of the target kinase with an IC50 of 50 nM. Importantly, it exhibits low cytotoxicity, with a CC50 greater than 100 µM. This results in a high selectivity index, suggesting that the compound's effect is primarily due to inhibition of the target kinase rather than general toxicity. This would be a promising result, warranting progression to in vivo studies.
Proposed Mechanism of Action and Supporting Experiments
Based on the hypothetical data, we can propose a mechanism of action for Compound X and design experiments to validate it.
Caption: Proposed inhibitory mechanism of Compound X.
To validate this proposed mechanism, one could perform a Western blot analysis to measure the phosphorylation levels of the downstream substrate in cells treated with Compound X. A dose-dependent decrease in the phosphorylated substrate would provide strong evidence that Compound X inhibits the target kinase in a cellular context.
Conclusion and Future Directions
While this compound itself has no documented biological efficacy, it serves as a valuable starting point for the synthesis of potentially active compounds. This guide has outlined a comprehensive, albeit hypothetical, workflow for the assessment of a novel chemical entity, from initial toxicity screening to in vitro efficacy and preliminary mechanism of action studies.
The key takeaway for researchers is the importance of a structured, logical approach to drug discovery. The true potential of a chemical scaffold is often realized through systematic derivatization and rigorous biological testing. Future research should focus on using this compound as a scaffold to generate libraries of new compounds for screening against a variety of biological targets.
References
-
Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Doğruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 79, 235-249. Available at: [Link]
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Abida, et al. (2011). Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides. Der Pharma Chemica, 3(6), 495-501. Available at: [Link]
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PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
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MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available at: [Link]
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Özdemir, A., et al. (2015). Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. Acta Pharmaceutica Sciencia, 53(1), 65-82. Available at: [Link]
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Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1227857. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-tert-Butylazetidin-2-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the azetidinone (or β-lactam) ring system remains a cornerstone, renowned for its presence in a vast array of biologically active compounds, most notably the penicillin and cephalosporin antibiotics. The strategic introduction of substituents on the azetidinone core is a key focus in medicinal chemistry for modulating pharmacological properties. Among these, the N-tert-butyl group offers significant steric bulk, which can enhance metabolic stability and influence binding affinity to biological targets.
This guide provides an in-depth technical analysis of a key synthetic pathway to 1-tert-butylazetidin-2-one, utilizing N-(Tert-butyl)-3-chloropropanamide as the starting material. We will explore the mechanistic rationale behind this intramolecular cyclization, provide a detailed, field-proven experimental protocol, and objectively compare this method with alternative synthetic strategies.
Case Study: Intramolecular Cyclization of this compound
The synthesis of 1-tert-butylazetidin-2-one from this compound represents a classic example of intramolecular nucleophilic substitution, a fundamental reaction in organic synthesis for the formation of cyclic compounds.
Mechanistic Insights
The core of this transformation lies in the base-mediated intramolecular cyclization of an N-substituted haloalkanamide. The reaction proceeds via the deprotonation of the amide nitrogen by a suitable base, generating a highly nucleophilic amidate anion. This anion then undergoes an intramolecular SN2 reaction, attacking the electrophilic carbon bearing the chlorine atom and displacing the chloride ion to form the strained four-membered azetidinone ring.
The choice of a strong, non-nucleophilic base is critical to favor deprotonation of the amide proton without competing nucleophilic attack on the starting material. The bulky tert-butyl group on the nitrogen atom also plays a crucial role, influencing the conformation of the molecule and potentially favoring the cyclization process.
Experimental Protocol: Base-Mediated Intramolecular Cyclization
This protocol is a robust, self-validating system for the synthesis of 1-tert-butylazetidin-2-one.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-tert-butylazetidin-2-one.
Expected Yield: While yields can vary, similar intramolecular cyclizations of N-substituted haloamides typically proceed in moderate to good yields, ranging from 50% to 80%.
Comparative Analysis with Alternative Synthetic Routes
While the intramolecular cyclization of this compound is a direct and effective method, other synthetic strategies can also be employed to access 1-tert-butylazetidin-2-one. A comparative analysis provides valuable context for selecting the most appropriate method based on available starting materials, desired scale, and stereochemical considerations.
| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Intramolecular Cyclization | This compound | Base-mediated intramolecular SN2 | Direct, good yields | Requires synthesis of the haloamide precursor |
| [2+2] Cycloaddition (Staudinger Reaction) | Ketene and an imine derived from tert-butylamine | [2+2] cycloaddition | Convergent, can be stereoselective | Ketenes are often unstable and require in situ generation |
| From 3-Aminopropanoic Acid Derivatives | N-tert-Butyl-β-alanine | Dehydrative cyclization | Readily available starting materials | Requires specific cyclizing agents (e.g., Mukaiyama's reagent) |
Conclusion
The intramolecular cyclization of this compound stands as a reliable and efficient method for the synthesis of 1-tert-butylazetidin-2-one. Its primary advantage lies in the directness of the ring-forming step. While alternative methods such as the Staudinger reaction or the cyclization of β-amino acids offer different strategic approaches, the choice of synthesis will ultimately depend on the specific requirements of the research program, including precursor availability and desired scale. The detailed protocol provided herein offers a solid foundation for researchers to successfully implement this key transformation in their synthetic endeavors.
References
- A comprehensive overview of the synthesis of β-lactams can be found in various organic chemistry textbooks and review articles. For specific protocols on intramolecular cyclization of haloamides, consulting primary literature databases such as SciFinder and Reaxys is recommended.
-
For general information on this compound, please refer to PubChem CID 347117: [Link]
-
A relevant article on the synthesis of β-lactams is: "Novel and Recent Synthesis and Applications of β-Lactams" available at: [Link]
assessing the green chemistry metrics of N-(Tert-butyl)-3-chloropropanamide reactions
In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of process development. The imperative to design safer, more efficient, and environmentally benign chemical processes has driven significant innovation in synthetic methodologies. This guide provides a detailed comparative analysis of synthetic routes to N-(Tert-butyl)-3-chloropropanamide, a key intermediate in various synthetic applications, through the lens of established green chemistry metrics. We will dissect a traditional synthetic pathway and contrast it with a greener, catalytic alternative, offering researchers, scientists, and drug development professionals a quantitative framework for assessing the environmental impact of their chemical reactions.
The Imperative of Greener Amide Bond Formation
The amide bond is one of the most prevalent functional groups in pharmaceuticals, agrochemicals, and polymers. Traditionally, its synthesis has often relied on the use of stoichiometric activating agents and coupling reagents, which contribute to poor atom economy and the generation of significant waste.[1] The development of catalytic direct amidation methods, where a carboxylic acid and an amine react directly to form an amide with water as the only byproduct, represents a significant stride towards more sustainable chemical manufacturing.[1][2][3][4]
Synthetic Pathways to this compound: A Comparative Study
For the purpose of this guide, we will compare two plausible synthetic routes to this compound:
-
Route 1: The Traditional Acyl Chloride Method. This common approach involves the reaction of 3-chloropropionyl chloride with tert-butylamine.[5][6]
-
Route 2: Boric Acid-Catalyzed Direct Amidation. This greener alternative utilizes the direct condensation of 3-chloropropanoic acid and tert-butylamine, facilitated by a boric acid catalyst.[2]
Understanding the Green Chemistry Metrics
To objectively assess the "greenness" of each synthetic route, we will employ the following widely recognized metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[1] It is calculated as:
-
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
-
-
Reaction Mass Efficiency (RME): A more practical metric that considers the actual mass of reactants, reagents, and solvents used in a reaction relative to the mass of the isolated product.
-
RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100
-
-
Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a certain mass of the final product.[7] A lower PMI indicates a more sustainable process.
-
PMI = Total Mass Input (kg) / Mass of Product (kg)
-
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-Factor is desirable.
-
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) = PMI - 1
-
Comparative Analysis of Synthetic Routes
The following sections provide a detailed breakdown of the two synthetic routes and a quantitative comparison based on the green chemistry metrics.
Route 1: Traditional Acyl Chloride Method
This two-step process begins with the synthesis of 3-chloropropionyl chloride from 3-chloropropanoic acid and thionyl chloride, followed by the reaction with tert-butylamine.
Step 1: Synthesis of 3-chloropropionyl chloride
Step 2: Synthesis of this compound
Route 2: Boric Acid-Catalyzed Direct Amidation
This one-step process involves the direct reaction of 3-chloropropanoic acid with tert-butylamine in the presence of a catalytic amount of boric acid, with the removal of water.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for both synthetic routes. The calculations are based on the experimental protocols detailed in the appendix.
| Metric | Route 1: Traditional Acyl Chloride | Route 2: Boric Acid-Catalyzed |
| Atom Economy (AE) | 53.4% | 89.8% |
| Reaction Mass Efficiency (RME) | 45.2% | 80.5% |
| Process Mass Intensity (PMI) | 25.8 | 8.7 |
| E-Factor | 24.8 | 7.7 |
Data Analysis:
The data clearly demonstrates the superior environmental performance of the boric acid-catalyzed direct amidation (Route 2). Its significantly higher atom economy indicates that a much larger proportion of the reactant atoms are incorporated into the final product, with water being the only theoretical byproduct. In contrast, the traditional acyl chloride route generates stoichiometric amounts of sulfur dioxide, hydrochloric acid, and triethylamine hydrochloride as byproducts, leading to a much lower atom economy.
The Reaction Mass Efficiency, which accounts for the actual masses used, further highlights the advantage of the greener route. The Process Mass Intensity and E-Factor starkly illustrate the reduction in overall waste generated by adopting the catalytic approach. For every kilogram of this compound produced, the traditional method generates nearly 25 kg of waste, whereas the greener method produces less than 8 kg.
Experimental Protocols
Protocol for Route 1: Traditional Acyl Chloride Method (Hypothetical)
Step 1: Synthesis of 3-chloropropionyl chloride
-
To a stirred solution of 3-chloropropanoic acid (10.85 g, 0.1 mol) in anhydrous dichloromethane (50 mL) is slowly added thionyl chloride (13.1 g, 0.11 mol) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The excess thionyl chloride and solvent are removed by distillation to yield crude 3-chloropropionyl chloride.
Step 2: Synthesis of this compound
-
A solution of tert-butylamine (7.31 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in anhydrous dichloromethane (100 mL) is cooled to 0 °C.
-
Crude 3-chloropropionyl chloride (from Step 1) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the amine solution.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is washed with water (2 x 50 mL), 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by column chromatography or recrystallization yields this compound. (Assumed 85% yield for calculations).
Protocol for Route 2: Boric Acid-Catalyzed Direct Amidation (Adapted from[2])
-
A mixture of 3-chloropropanoic acid (10.85 g, 0.1 mol), tert-butylamine (7.31 g, 0.1 mol), and boric acid (0.31 g, 5 mol%) in toluene (100 mL) is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography.
-
After completion of the reaction (approximately 8-12 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. (Assumed 90% yield for calculations).
Workflow for Green Metrics Calculation
Conclusion and Future Perspectives
This comparative guide unequivocally demonstrates the substantial environmental benefits of employing a greener, catalytic approach for the synthesis of this compound. The direct amidation method not only offers a significantly higher atom economy and reaction mass efficiency but also drastically reduces the process mass intensity and the generation of waste.
For researchers and drug development professionals, the adoption of such green methodologies is not merely an ethical choice but a strategic one. Greener processes often lead to reduced costs associated with raw materials, waste disposal, and energy consumption. While the initial investment in developing and optimizing a catalytic process may be higher, the long-term economic and environmental benefits are compelling.
Future research should focus on the development of even more efficient and recyclable catalysts for direct amidation, as well as the exploration of solvent-free reaction conditions to further enhance the green credentials of this important transformation. The principles and metrics outlined in this guide provide a robust framework for the continued advancement of sustainable chemistry in the pharmaceutical and chemical industries.
References
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. National Institutes of Health. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ProQuest. [Link]
-
Greener Synthesis of Amides. ChemistryViews. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Green Chemistry For Sustainability. [Link]
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tert-BUTYL ISOCYANIDE. Organic Syntheses. [Link]
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Reagent this compound (Cas No.100859-81-2), Purity: 99%. IndiaMART. [Link]
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N-tert-butyl-3-chloropropanamide. PubChem. [Link]
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Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. National Institutes of Health. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
tert.-BUTYL CHLORIDE. Organic Syntheses. [Link]
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Catalytic Amidation Reviews. University College London. [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]
- Production of 3-chloropropionyl chloride.
-
Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. ResearchGate. [Link]
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Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. National Institutes of Health. [Link]
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Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses. [Link]
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Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide!. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(Tert-butyl)-3-chloropropanamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(Tert-butyl)-3-chloropropanamide, grounded in the principles of chemical compatibility, regulatory compliance, and laboratory best practices. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Each piece of equipment forms a barrier between you and the potential hazard.
| PPE Category | Specification & Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Rationale: Protects against accidental splashes of the chemical or its solutions, which may cause serious eye irritation[2]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before each use. Rationale: Prevents direct skin contact, which can cause irritation[1]. Contaminated gloves must be disposed of as hazardous waste[3]. |
| Body Protection | A standard laboratory coat. Rationale: Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. Rationale: Proper ventilation dilutes vapors, minimizing inhalation risk. |
Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
Part 2: Waste Characterization and Segregation—The Core Directive
Proper disposal begins with correct chemical identification and segregation. This is the most critical step in preventing dangerous chemical reactions and ensuring the waste can be safely treated.
Primary Classification: Halogenated Organic Waste
This compound contains a chlorine atom, classifying it as a halogenated organic compound . This classification dictates its disposal pathway. Halogenated waste streams are typically incinerated at high temperatures in specialized facilities to ensure the complete destruction of the compounds and to scrub acidic gases (like HCl) that are produced[4][5].
Mixing halogenated waste with non-halogenated waste streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more easily and cost-effectively. More importantly, improper mixing can lead to dangerous reactions. Therefore, you must keep halogenated organic waste separate from all other waste streams [6].
Segregation Protocol:
-
DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexane)[4].
-
DO NOT mix with aqueous waste, acids, or bases[4].
-
DO NOT mix with oxidizers, metal waste, cyanides, or other reactive chemicals[6].
-
DO NOT dispose of this chemical down the sink or in regular trash[2][7].
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.
Caption: Waste Segregation Workflow for Chlorinated Compounds.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.
Step 1: Container Selection
-
Select a container designated for "Halogenated Organic Waste."
-
The container must be in good condition, free of leaks or cracks, and made of a compatible material (e.g., High-Density Polyethylene, HDPE).
-
It must have a screw-top cap that can be securely tightened to be "vapor tight" and "spill proof"[8].
Step 2: Container Labeling
-
Label the container before adding any waste[8].
-
The label must clearly state "Hazardous Waste" .
-
List all chemical constituents by their full name. Do not use abbreviations or chemical formulas[8][9]. For this specific waste, write "this compound" . If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").
-
Maintain a running log of the amounts of each component added[4].
Step 3: Waste Accumulation
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste into the designated container, using a funnel if necessary.
-
Securely close the container cap immediately after adding waste. A waste container must remain closed at all times except when waste is actively being added [6][8]. Leaving a funnel in an open container is a common but serious violation of safety protocols and is not permitted[9].
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), within secondary containment (such as a chemical-resistant tray) to contain any potential leaks[6].
Step 4: Final Disposal
-
Do not overfill the container; stop at about 90% capacity to allow for vapor expansion.
-
Once the container is full, or if the waste is no longer being generated, arrange for disposal.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to collect the waste [7]. These professionals are trained to handle and transport hazardous materials for final treatment and disposal in accordance with all regulations.
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to a safe response.
Small Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the appropriate PPE (see table above), contain the spill with absorbent pads or other inert material (e.g., vermiculite, sand).
-
Place all contaminated absorbent materials and any contaminated PPE (like gloves) into a sealed, heavy-duty plastic bag or a dedicated container[8].
-
Label the bag or container as "Hazardous Waste" with the name of the spilled chemical.
-
Arrange for disposal of the cleanup materials through your EHS office, as they are now also considered hazardous waste[10].
For large spills, evacuate the area, alert others, and contact your institution's emergency response number or 911 immediately[8].
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[7].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Always have the Safety Data Sheet (SDS) for the chemical available for emergency responders.
Part 5: Regulatory Grounding
The disposal procedures outlined in this guide are mandated by regulations designed to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) . Halogenated organic compounds are a specific focus of these regulations due to their persistence and potential toxicity. The EPA issues specific "waste codes" for hazardous materials, and land disposal of many halogenated organic compounds is strictly prohibited or restricted, making incineration the required disposal method[11][12]. Adherence to this protocol ensures compliance with these critical federal regulations.
References
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. N-tert-butyl-3-chloropropanamide. Retrieved from [Link]
-
Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. N-tert-butyl-3-chloropropane-1-sulfonamide. Retrieved from [Link]
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Technion Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from [Link]
-
Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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LookChem. N-(TERT-BUTYL)-2-CHLOROPROPANAMIDE. Retrieved from [Link]
-
Symax Laboratories Private Limited. Reagent this compound (Cas No.100859-81-2), Purity: 99%. Retrieved from [Link]
-
Gelest, Inc. (2016, July 20). Safety Data Sheet: 1-(t-BUTYLDIMETHYLSILOXY)-3-CHLOROPROPANE. Retrieved from [Link]
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University of Alabama at Birmingham. Chemical Safety and Waste Management Manual. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. Disposal Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Safe Handling of N-(Tert-butyl)-3-chloropropanamide: A Guide for Laboratory Professionals
As a key intermediate in pharmaceutical research and organic synthesis, N-(Tert-butyl)-3-chloropropanamide (CAS No. 100859-81-2) is a compound with significant potential.[1][2] However, its safe and effective use in the laboratory demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to handle this compound confidently and safely, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a toxic solid, a critical piece of information that dictates every aspect of its handling.[1] This classification is formalized under UN number 2811, Hazard Class 6.1, which designates toxic substances. While a comprehensive toxicological profile is not widely published, the available safety data indicates that it may cause skin and eye irritation.[3] The primary risks associated with this compound are exposure through inhalation of its dust particles, skin contact, eye contact, and ingestion.
Given its classification as a toxic solid, all work with this compound should be conducted with the assumption that it is a particularly hazardous substance (PHS). This necessitates a higher level of containment and personal protection than for less hazardous chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations for the choice of each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials provide good resistance to a wide range of chemicals. Given the risk of skin irritation, gloves should be inspected for any defects before use and changed immediately if contaminated.[3] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | Due to the risk of inhaling toxic dust, a NIOSH-approved respirator is essential. For weighing and transferring the solid, a half-mask respirator with P100 (particulate) filters is the minimum requirement. In situations with a higher potential for aerosolization, a full-face respirator or a powered air-purifying respirator (PAPR) should be considered. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A fully fastened laboratory coat is standard practice. When handling larger quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills. |
| Footwear | Closed-toe Shoes | To protect against spills and falling objects, sturdy, closed-toe shoes are mandatory in any laboratory setting. |
Operational Protocols: From Benchtop to Disposal
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.[4]
-
Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare all necessary equipment (spatulas, weigh boats, etc.) within the containment area to minimize movement.
-
Weighing Procedure: Handle the solid gently to avoid creating dust. Use a spatula to transfer the compound to a tared weigh boat. If any material is spilled, it should be immediately cleaned up following the spill response protocol outlined below.
Handling and Experimental Use
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The process should be carried out in a fume hood.
-
Reaction Setup: All reactions involving this compound should be set up in a fume hood. Ensure that all glassware is properly secured.
-
Post-handling Decontamination: After handling is complete, wipe down the work area with an appropriate decontaminating solution. Remove PPE in the correct order (see below) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Donning and Doffing of PPE
The order in which PPE is put on and taken off is critical to prevent exposure.
-
Donning Sequence:
-
Lab coat
-
Respirator
-
Safety goggles
-
Face shield
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence (to be performed in a designated area):
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)
-
Face shield
-
Goggles
-
Lab coat (rolling it outwards to contain any contamination)
-
Respirator (after leaving the immediate work area)
-
Wash hands thoroughly.
-
Emergency Procedures: Spill and Exposure Response
Chemical Spill Workflow
In the event of a spill, a calm and methodical response is essential. The following diagram outlines the key steps.
Caption: Workflow for responding to a chemical spill of this compound.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this material in the regular trash or down the drain.[6]
By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
XiXisys. CAS: 100859-81-2 Name: this compound China SDS. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Uniphos Chemicals. Safety Data Sheet. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
PubChem. N-tert-butyl-3-chloropropanamide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
